molecular formula C22H42O2 B3428010 Erucic acid CAS No. 63541-50-4

Erucic acid

货号: B3428010
CAS 编号: 63541-50-4
分子量: 338.6 g/mol
InChI 键: DPUOLQHDNGRHBS-KTKRTIGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Erucic acid is a docosenoic acid having a cis- double bond at C-13. It is found particularly in brassicas - it is a major component of mustard and rapeseed oils and is produced by broccoli, Brussels sprouts, kale, and wallflowers. It is a conjugate acid of an erucate.
This compound is a natural product found in Abrus precatorius, Euphorbia tithymaloides, and other organisms with data available.
This compound is a monounsaturated very long-chain fatty acid with a 22-carbon backbone and a single double bond originating from the 9th position from the methyl end, with the double bond in the cis- configuration.

属性

IUPAC Name

(Z)-docos-13-enoic acid
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InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-
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InChI Key

DPUOLQHDNGRHBS-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O
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Molecular Formula

C22H42O2
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Related CAS

63541-50-4
Record name 13-Docosenoic acid, (13Z)-, dimer
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DSSTOX Substance ID

DTXSID8026931
Record name Erucic acid
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Molecular Weight

338.6 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Solid; mp = 33.8 deg C; [Merck Index] Fine white crystals; [MSDSonline], Liquid
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Boiling Point

265 °C at 15 mm Hg, Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg
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Solubility

Soluble in ethanol, carbon tetrachloride; very soluble in ethyl ether, methanol, Insol in water; about 175 g dissolve in 100 ml ethanol; about 160 g dissolve in 100 ml methanol; very sol in ether
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Density

0.860 at 55 °C/4 °C
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Vapor Pressure

0.00000115 [mmHg]
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Color/Form

Needles from alcohol

CAS No.

112-86-7
Record name Erucic acid
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Melting Point

33.8 °C, 33.5 °C
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Foundational & Exploratory

The Core of Erucic Acid Production: A Technical Guide to the Biosynthesis Pathway in Brassica napus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucic acid (C22:1), a very-long-chain monounsaturated fatty acid, is a key industrial feedstock derived from the seeds of Brassica napus (rapeseed). Its biosynthesis is a complex, genetically controlled process primarily occurring in the developing embryo. Understanding the intricacies of this pathway is paramount for the targeted genetic improvement of B. napus varieties, aiming to either enhance this compound content for oleochemical applications or eliminate it for edible oil production. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, key regulatory genes, and relevant signaling interactions. It summarizes quantitative data on fatty acid composition, presents detailed experimental protocols for pathway analysis, and includes visual diagrams of the biochemical and regulatory networks.

The this compound Biosynthesis Pathway: A Step-by-Step Elongation Process

The synthesis of this compound in Brassica napus begins with oleic acid (C18:1) and involves a two-step elongation cycle, with each cycle adding a two-carbon unit. This process takes place on the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) complex.[1] The core reactions are catalyzed by four key enzymes: β-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2,3-enoyl-CoA reductase (ECR).[2]

The central and rate-limiting enzyme in this pathway is β-ketoacyl-CoA synthase (KCS), encoded by the Fatty Acid Elongase 1 (FAE1) gene.[3][4] In the allotetraploid B. napus, there are two primary functional homologous copies of the FAE1 gene, located on the A08 and C03 chromosomes, designated as BnaA8.FAE1 and BnaC03.FAE1, respectively.[5] These genes are predominantly expressed in the developing seeds.[3]

The biosynthesis of this compound can be summarized in the following steps:

  • Elongation of Oleoyl-CoA to Eicosenoyl-CoA: Oleoyl-CoA (18:1-CoA) is condensed with malonyl-CoA by FAE1 (KCS) to form a β-ketoacyl-CoA. This intermediate is then sequentially reduced by KCR, dehydrated by HCD, and reduced again by ECR to produce eicosenoyl-CoA (20:1-CoA).

  • Elongation of Eicosenoyl-CoA to Erucyl-CoA: Eicosenoyl-CoA serves as the substrate for a second round of elongation, following the same enzymatic steps, to yield erucoyl-CoA (22:1-CoA).

Following its synthesis, erucoyl-CoA is incorporated into triacylglycerols (TAGs) for storage in oil bodies within the seed. This process is primarily mediated by the Kennedy pathway.[6]

Mandatory Visualization: this compound Biosynthesis Pathway

Erucic_Acid_Biosynthesis cluster_elongation1 First Elongation Cycle cluster_elongation2 Second Elongation Cycle Oleoyl_CoA Oleoyl-CoA (C18:1) KCS1 FAE1 (KCS) Oleoyl_CoA->KCS1 Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->KCS1 Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) KCS2 FAE1 (KCS) Eicosenoyl_CoA->KCS2 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->KCS2 Erucoyl_CoA Erucoyl-CoA (C22:1) TAG Triacylglycerols (TAGs) Erucoyl_CoA->TAG Kennedy Pathway KCR1 KCR KCS1->KCR1 4-step cycle HCD1 HCD KCR1->HCD1 4-step cycle ECR1 ECR HCD1->ECR1 4-step cycle ECR1->Eicosenoyl_CoA 4-step cycle KCR2 KCR KCS2->KCR2 4-step cycle HCD2 HCD KCR2->HCD2 4-step cycle ECR2 ECR HCD2->ECR2 4-step cycle ECR2->Erucoyl_CoA 4-step cycle

Caption: The core enzymatic steps in the biosynthesis of this compound from oleic acid.

Quantitative Data on this compound Content and Gene Expression

The this compound content in Brassica napus seeds is a quantitative trait significantly influenced by the expression and functionality of the FAE1 genes. High-erucic acid rapeseed (HEAR) varieties can have this compound levels exceeding 50% of the total fatty acid profile, while low-erucic acid rapeseed (LEAR), or canola, contains less than 2%.[7] Genetic modification of the FAE1 genes has a direct and quantifiable impact on the fatty acid composition of the seed oil.

Genotype/ConditionOleic Acid (%)Eicosenoic Acid (%)This compound (%)Linoleic Acid (%)Linolenic Acid (%)Reference
Wild Type (High this compound)
B. napus cv. CY220.5-43.9--[8]
B. napus WH3411--31.05 - 34.95--[5]
B. napus GY284--31.05 - 34.95--[5]
B. napus Landraces (Spain)~12~8-942 - 57~13~8-9[9]
Genetically Modified Lines
A. thaliana FAE1 overexpression in CY2--60.2--[8]
Simultaneous silencing of FAE1 and FAD2 in CY282.8----[8]
CRISPR/Cas9 knockout of BnaC03.FAE1--Reduced by >10 percentage pointsIncreased-[5]
CRISPR/Cas9 double knockout of BnaA08.FAE1 and BnaC03.FAE1Increased-Nearly zero--[5]
RNAi knockdown of BnFAE1Increased-Decreased--[10]

Table 1: Fatty Acid Composition in Wild Type and Genetically Modified Brassica napus Varieties. This table summarizes the percentage of major fatty acids in different B. napus lines, highlighting the impact of FAE1 gene expression on this compound content.

Gene expression analysis reveals a strong correlation between FAE1 transcript levels and this compound accumulation. In high-erucic acid accessions, the expression of FAE1 isoforms is significantly higher during seed development compared to low-erucic acid varieties, where FAE1 expression is often minimal or absent.[11]

GeneTissueExpression Level (High this compound Variety)Expression Level (Low this compound Variety)Reference
FAE1 (b and f isoforms)Developing Seeds (25 DAF)HighNot detected[12]

Table 2: Relative Expression of FAE1 Isoforms in High and Low this compound Brassica napus Varieties. DAF: Days After Flowering.

Regulatory and Signaling Pathways

The biosynthesis of this compound is not solely dependent on the presence of functional FAE1 genes but is also subject to regulation by various signaling pathways. The jasmonic acid (JA) signaling pathway has been identified as a key regulator of FAE1 expression.

The transcription factor MYC2, a central regulator in the JA signaling pathway, has been shown to directly bind to the promoter of BnFAE1, negatively regulating its transcription.[13] This suggests that JA signaling can modulate this compound synthesis. In the absence of functional MYC2, the expression of FAE1 is enhanced, potentially leading to higher this compound levels. Conversely, overexpression of BnMYC2 can suppress FAE1 expression.[13]

Mandatory Visualization: Jasmonic Acid Signaling Pathway Regulating FAE1 Expression

JA_Signaling_FAE1 JA_signal Jasmonic Acid (JA) Signal JAZ JAZ Proteins JA_signal->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses FAE1_promoter BnFAE1 Promoter MYC2->FAE1_promoter binds to FAE1_transcription Transcription MYC2->FAE1_transcription negatively regulates FAE1_gene BnFAE1 Gene FAE1_promoter->FAE1_gene

Caption: The regulatory role of the jasmonic acid signaling pathway on BnFAE1 gene transcription.

Experimental Protocols

Lipid Extraction from Brassica napus Seeds

This protocol is adapted for the extraction of total lipids from B. napus seeds for subsequent fatty acid analysis.

Materials:

  • Brassica napus seeds

  • Chloroform

  • Methanol

  • Deionized water

  • Glass tubes with screw caps

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 100 mg of mature seeds and grind them to a fine powder.

  • Transfer the powder to a glass tube.

  • Add 2 mL of methanol and vortex thoroughly.

  • Add 4 mL of chloroform and vortex again.

  • Add 1.5 mL of deionized water and vortex to create a biphasic system.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a new pre-weighed glass tube.

  • Repeat the extraction of the remaining aqueous phase and solids with another 2 mL of chloroform.

  • Combine the chloroform phases.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator until a constant weight is achieved.

  • The resulting lipid extract can be stored at -20°C under nitrogen for further analysis.

Fatty Acid Analysis by Gas Chromatography (GC)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) and their analysis by gas chromatography with a flame ionization detector (GC-FID).

Materials:

  • Lipid extract (from Protocol 4.1)

  • Methanolic HCl (5%) or BF3-Methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23)

  • FAME standards

Procedure:

  • Transesterification:

    • To the dried lipid extract, add 2 mL of 5% methanolic HCl.

    • Incubate at 80°C for 2 hours in a sealed tube.

    • Cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex.

    • Centrifuge briefly to separate the phases.

  • Extraction of FAMEs:

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-FID.

    • Use an appropriate temperature program to separate the FAMEs. A typical program might be: initial temperature of 150°C, hold for 1 min, ramp to 230°C at 4°C/min, and hold for 10 min.

    • Identify the fatty acids by comparing their retention times with those of known FAME standards.

    • Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acid content.

Mandatory Visualization: Experimental Workflow for Fatty Acid Analysis

Fatty_Acid_Analysis_Workflow start B. napus Seeds grinding Grinding start->grinding extraction Lipid Extraction (Chloroform/Methanol) grinding->extraction transesterification Transesterification to FAMEs (Methanolic HCl) extraction->transesterification gc_analysis Gas Chromatography (GC-FID) Analysis transesterification->gc_analysis data_analysis Data Analysis (Peak Identification & Quantification) gc_analysis->data_analysis end Fatty Acid Profile data_analysis->end

Caption: A streamlined workflow for the analysis of fatty acid composition in Brassica napus seeds.

Agrobacterium-mediated Transformation of Brassica napus

This is a generalized protocol for the genetic modification of B. napus using Agrobacterium tumefaciens. Optimization may be required for specific genotypes.[14][15]

Materials:

  • Brassica napus seeds

  • Agrobacterium tumefaciens strain (e.g., GV3101) carrying the desired binary vector

  • Murashige and Skoog (MS) medium with vitamins

  • Plant growth regulators (e.g., BAP, NAA)

  • Antibiotics for selection (e.g., kanamycin, hygromycin) and for eliminating Agrobacterium (e.g., cefotaxime, timentin)

  • Sterile petri dishes, forceps, and scalpels

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize B. napus seeds with 70% ethanol for 1 minute, followed by 10% bleach with a drop of Tween-20 for 10-15 minutes.

    • Rinse 3-5 times with sterile distilled water.

    • Germinate seeds on half-strength MS medium in the dark for 3-4 days.

  • Explant Preparation and Co-cultivation:

    • Excise cotyledons or hypocotyls from the sterile seedlings.

    • Inoculate the explants with an overnight culture of Agrobacterium (OD600 ≈ 0.6-0.8) for 15-30 minutes.

    • Blot the explants dry on sterile filter paper.

    • Place the explants on co-cultivation medium (MS medium with appropriate growth regulators) and incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing the appropriate selective antibiotic and an antibiotic to eliminate Agrobacterium.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Shoots will begin to regenerate from the callus tissue.

  • Rooting and Acclimatization:

    • Excise regenerated shoots and transfer them to a rooting medium (MS medium with a rooting hormone like IBA).

    • Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them in a growth chamber with high humidity.

Mandatory Visualization: Agrobacterium-mediated Transformation Workflow

Agrobacterium_Transformation_Workflow start B. napus Seeds sterilization Sterilization & Germination start->sterilization explant_prep Explant Preparation (Cotyledons/Hypocotyls) sterilization->explant_prep co_cultivation Co-cultivation explant_prep->co_cultivation agrobacterium_culture Agrobacterium Culture (with binary vector) agrobacterium_culture->co_cultivation selection Selection & Regeneration (on antibiotic medium) co_cultivation->selection rooting Rooting of Shoots selection->rooting acclimatization Acclimatization to Soil rooting->acclimatization end Transgenic Plant acclimatization->end

Caption: The key stages involved in the genetic transformation of Brassica napus using Agrobacterium tumefaciens.

References

The Genetic Architecture of Erucic Acid Synthesis in Oilseeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid, a very-long-chain monounsaturated fatty acid (C22:1), is a key component of the seed oil in many members of the Brassicaceae family, including rapeseed (canola) and mustard. Its concentration is a critical determinant of the oil's end-use, with high-erucic acid oil being a valuable feedstock for industrial applications, while low-erucic acid varieties are mandated for edible oils due to potential health concerns at high consumption levels.[1][2] Understanding and manipulating the genetic control of this compound synthesis is, therefore, a primary focus for plant breeders and biotechnologists. This technical guide provides an in-depth overview of the core genetic and biochemical pathways governing this compound production in oilseeds, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Concepts: The Fatty Acid Elongation Pathway

The biosynthesis of this compound begins with oleic acid (C18:1) and occurs through a two-step elongation process, with each step adding a two-carbon unit.[3][4] This process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) complex, which is located on the endoplasmic reticulum.[5][6] The key rate-limiting enzyme in this pathway is β-ketoacyl-CoA synthase (KCS), encoded by the Fatty Acid Elongase 1 (FAE1) gene.[1][6][7]

The four core enzymatic reactions in each elongation cycle are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).

  • Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

  • Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

  • Reduction: Catalyzed by enoyl-CoA reductase (ECR).

Genetic Control of this compound Levels

The primary determinant of high versus low this compound content in oilseeds lies within the FAE1 gene.[8][9][10] High-erucic acid varieties possess functional copies of the FAE1 gene, leading to the efficient conversion of oleic acid to this compound. Conversely, low-erucic acid varieties, such as canola, harbor mutations in the FAE1 gene that render the KCS enzyme non-functional.[8] These mutations can include deletions that cause frameshifts and premature stop codons, resulting in truncated, inactive proteins.[8]

In amphidiploid species like Brassica napus (rapeseed), there are typically two or more homoeologous copies of the FAE1 gene, located on different genomes (A and C).[11] The additive effects of these genes influence the final this compound concentration.[12]

Strategies for Modifying this compound Content

Genetic engineering offers powerful tools for manipulating this compound levels in oilseeds. Key strategies include:

  • Increasing this compound:

    • Overexpression of FAE1: Introducing additional copies of a functional FAE1 gene under the control of a strong, seed-specific promoter can enhance the flux of oleic acid into the elongation pathway.[5]

    • Downregulation of Competing Pathways: Oleic acid is also a substrate for desaturation to polyunsaturated fatty acids, a reaction catalyzed by Fatty Acid Desaturase 2 (FAD2). Suppressing the expression of the FAD2 gene, for example, through RNA interference (RNAi) or CRISPR/Cas9, can increase the pool of oleic acid available for elongation to this compound.[1][13]

    • Expression of Lysophosphatidic Acid Acyltransferase (LPAAT): In many oilseeds, this compound is excluded from the sn-2 position of the triacylglycerol backbone. Expressing an LPAAT gene from a species like meadowfoam, which can incorporate this compound at this position, can lead to higher overall accumulation.[9][14]

  • Decreasing this compound:

    • Gene Silencing/Knockout of FAE1: Using techniques like RNAi or CRISPR/Cas9 to silence or knock out the endogenous FAE1 genes is a direct approach to creating low-erucic acid varieties.[10]

Data Presentation

The following tables summarize quantitative data on this compound content from various studies, illustrating the effects of genotype and genetic modifications.

Table 1: this compound Content in Different Brassica Species and Genotypes

SpeciesGenotypeThis compound Content (%)Reference
Brassica napusHigh-Erucic (WH3401)~34%[15]
Brassica napusLow-Erucic (WY20)~0%[15]
Brassica junceaRBJ-9700143.3%[16]
Brassica napusRBN-03075Low (not specified)[16]
Brassica napusCultivated Varieties0 - 3.30%[17]
Brassica junceaCultivated Varieties23.75 - 38.19%[17]
Brassica carinataCultivated Varieties38.89 - 45.23%[17]
Brassica oleraceaCultivated Varieties46.25 - 46.38%[17]
Brassica nigraCultivated Varieties34.76 - 35.50%[17]
Brassica rapaCultivated Varieties24.89 - 48.15%[17]

Table 2: Impact of Genetic Modifications on this compound Content in Transgenic Oilseeds

SpeciesGenetic ModificationWild-Type this compound (%)Transgenic this compound (%)Reference
Brassica napusOverexpression of Bn-fae1 + Ld-LPAAT54%up to 63%[5]
Brassica napusCross with low polyunsaturated fatty acid line54%up to 72%[5]
Brassica napusCRISPR/Cas9 knockout of BnFAE1~40% (cv. CY2)Significantly reduced[10]
Brassica napusSimultaneous silencing of FAD2 and FAE1Not specifiedUndetectable[1]
Camelina sativaAntisense repression of FAE1~3%~0%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound synthesis.

Quantification of this compound by Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)

Objective: To determine the fatty acid composition, including the percentage of this compound, in oilseed samples.

Principle: Lipids are extracted from the seeds and transesterified to form fatty acid methyl esters (FAMEs), which are volatile and suitable for analysis by gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS).

Protocol:

  • Lipid Extraction (Folch Method):

    • Homogenize a known weight of seed tissue (e.g., 10-50 mg) in a 2:1 chloroform:methanol solution.[18]

    • Add a known amount of an internal standard (e.g., pentadecanoic acid) for quantification.[18]

    • Vortex thoroughly and add a 0.88% KCl solution to induce phase separation.[18]

    • Centrifuge to separate the layers. The lower chloroform layer contains the lipids.[18]

    • Carefully transfer the lower layer to a new tube and dry under a stream of nitrogen or in a speed vacuum.[18]

  • Transesterification to FAMEs (Acid-Catalyzed):

    • To the dried lipid extract, add a methylation reagent such as 3M methanolic HCl.[18]

    • Seal the tube and heat at 80°C for 1 hour.[18]

    • Cool to room temperature and add hexane (or isooctane) and a 0.9% NaCl solution.[18]

    • Vortex to mix and centrifuge to separate the phases.[18]

    • The upper hexane layer containing the FAMEs is collected for GC analysis.[18]

  • Gas Chromatography (GC) Analysis:

    • Instrument: Gas chromatograph with FID or MS detector.

    • Column: A polar capillary column suitable for FAME separation (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).[19]

    • Carrier Gas: Helium or Hydrogen.

    • Injection: 1 µL of the FAME-hexane solution, typically with a split ratio (e.g., 50:1).[19][20]

    • Oven Temperature Program: An example program is an initial temperature of 150°C for 1 minute, ramped at 10°C/min to 250°C, and held for 14 minutes.[19]

    • Detector Temperature: Typically 250-280°C.[19][20]

    • Quantification: Identify peaks by comparing retention times with known standards. Calculate the percentage of each fatty acid by comparing its peak area to the total peak area of all fatty acids.

Analysis of FAE1 Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of the FAE1 gene in different tissues or under different conditions.

Protocol:

  • RNA Extraction:

    • Isolate total RNA from the tissue of interest (e.g., developing seeds) using a commercial kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers for the FAE1 gene, and the cDNA template.[21]

    • Primer Design: Design primers specific to the FAE1 gene of the species being studied. Example primers for Brassica FAE1 are:

      • Forward: 5'-ATGACGTCCATTAACGTAAAG-3'[22]

      • Reverse: 5'-TTAGGACCGACCGTTTTGGAC-3'[22]

    • Use a housekeeping gene (e.g., Actin) as an internal control for normalization.

    • Perform the qRT-PCR in a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at a primer-specific temperature (e.g., 60°C), and extension at 72°C.[21]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[21]

    • Calculate the relative expression of the FAE1 gene using a method such as the 2-ΔΔCt method.

Agrobacterium-mediated Transformation of Brassica napus

Objective: To introduce a gene of interest (e.g., for FAE1 overexpression or silencing) into the Brassica napus genome.

Protocol:

  • Explant Preparation:

    • Surface sterilize Brassica napus seeds and germinate them on a hormone-free MS medium in the dark to obtain etiolated seedlings.[23]

    • Excise hypocotyl segments (5-7 mm) from 6-7 day old seedlings.[23]

  • Agrobacterium Preparation:

    • Grow an Agrobacterium tumefaciens strain (e.g., GV3101) harboring the binary vector with the gene of interest and a selectable marker (e.g., kanamycin resistance) in liquid LB medium with appropriate antibiotics.[23]

    • Harvest the bacteria by centrifugation and resuspend them in a transformation buffer.[24]

  • Co-cultivation:

    • Inoculate the hypocotyl explants with the Agrobacterium suspension.

    • Co-cultivate the explants on a suitable medium for 2-3 days in the dark.[23]

  • Selection and Regeneration:

    • Transfer the explants to a callus-inducing medium containing antibiotics to kill the Agrobacterium (e.g., carbenicillin) and a selective agent to select for transformed plant cells (e.g., kanamycin).[23]

    • Subculture the explants every two weeks on fresh selection medium.

    • Transfer regenerating shoots to a shoot elongation medium and then to a rooting medium.

    • Acclimatize the rooted plantlets and transfer them to soil in a greenhouse.

  • Confirmation of Transformation:

    • Confirm the presence of the transgene in the putative transgenic plants by PCR using primers specific to the inserted gene.

    • Analyze the expression of the transgene by qRT-PCR or other methods.

    • Assess the phenotype of the transgenic plants (e.g., this compound content).

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows described in this guide.

erucic_acid_synthesis_pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid Acetyl_CoA Acetyl-CoA Malonyl_CoA_Plastid Malonyl-CoA Acetyl_CoA->Malonyl_CoA_Plastid ACCase C16_0_ACP C16:0-ACP Malonyl_CoA_Plastid->C16_0_ACP FAS C18_0_ACP C18:0-ACP C16_0_ACP->C18_0_ACP KASII C18_1_ACP C18:1-ACP (Oleoyl-ACP) C18_0_ACP->C18_1_ACP SAD C18_1_CoA C18:1-CoA (Oleoyl-CoA) C18_1_ACP->C18_1_CoA FAT/LACS C20_1_CoA C20:1-CoA C18_1_CoA->C20_1_CoA FAE1 (KCS) KCR, HCD, ECR PUFAs Polyunsaturated Fatty Acids (Linoleic, Linolenic) C18_1_CoA->PUFAs FAD2, FAD3 ER Endoplasmic Reticulum Malonyl_CoA_ER Malonyl-CoA Erucic_Acid_CoA C22:1-CoA (this compound-CoA) C20_1_CoA->Erucic_Acid_CoA FAE1 (KCS) KCR, HCD, ECR TAG Triacylglycerols (TAGs) (Storage) Erucic_Acid_CoA->TAG Kennedy Pathway

Caption: Biosynthesis pathway of this compound in oilseeds.

experimental_workflow start Start: Select High/Low Erucic Acid Genotypes gDNA_extraction Genomic DNA Extraction start->gDNA_extraction rna_extraction RNA Extraction (Developing Seeds) start->rna_extraction lipid_extraction Lipid Extraction from Seeds start->lipid_extraction pcr_fae1 PCR Amplification of FAE1 Gene gDNA_extraction->pcr_fae1 sequencing Sequencing of FAE1 pcr_fae1->sequencing mutation_analysis Mutation Analysis sequencing->mutation_analysis data_correlation Correlate Genotype, Expression, and Phenotype mutation_analysis->data_correlation cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for FAE1 Expression cdna_synthesis->qrt_pcr qrt_pcr->data_correlation fame_prep FAME Preparation lipid_extraction->fame_prep gc_analysis GC Analysis fame_prep->gc_analysis gc_analysis->data_correlation

Caption: Experimental workflow for genetic analysis of this compound.

genetic_modification_logic goal Goal: Modify this compound Content increase_erucic Increase this compound goal->increase_erucic decrease_erucic Decrease this compound goal->decrease_erucic overexpress_fae1 Overexpress FAE1 increase_erucic->overexpress_fae1 downregulate_fad2 Downregulate FAD2 increase_erucic->downregulate_fad2 express_lpaat Express LPAAT increase_erucic->express_lpaat knockout_fae1 Knockout/Silence FAE1 decrease_erucic->knockout_fae1 transformation Agrobacterium-mediated Transformation overexpress_fae1->transformation downregulate_fad2->transformation express_lpaat->transformation knockout_fae1->transformation phenotype_analysis Phenotypic Analysis (GC of FAMEs) transformation->phenotype_analysis

Caption: Logic diagram for genetic modification of this compound.

References

A Technical Guide to the FAE1 Gene: The Core Regulator of Erucic Acid Elongation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 or more carbons, are crucial precursors for a variety of essential biological compounds, including waxes, sphingolipids, and triacylglycerols (TAGs).[1] Erucic acid (C22:1), a monounsaturated omega-9 fatty acid, is a prominent VLCFA found in the seed oils of many species within the Brassicaceae family, such as rapeseed and mustard.[1][2] While high levels of this compound are valuable for industrial applications like lubricants, plasticizers, and biofuels, its consumption in high quantities is considered a potential health hazard, making low-erucic acid varieties essential for edible oils.[2][3] The biosynthesis of this compound is controlled by a multi-enzyme complex known as the fatty acid elongase (FAE). Central to this process is the Fatty Acid Elongase 1 (FAE1) gene , which encodes the rate-limiting enzyme that initiates the elongation cycle.[2][4] This guide provides a comprehensive technical overview of the FAE1 gene, its biochemical role, regulatory mechanisms, and its manipulation through genetic engineering to alter this compound content in oilseed crops.

The FAE1 Gene and the Fatty Acid Elongase Complex

The FAE1 gene encodes a β-ketoacyl-CoA synthase (KCS) , also designated as EC 2.3.1.199.[1][5] This enzyme is the first and most critical component of the FAE multi-enzyme complex located in the endoplasmic reticulum (ER).[6][7] The complex catalyzes the addition of two-carbon units to a growing acyl-CoA chain through four sequential reactions:

  • Condensation: Catalyzed by FAE1/KCS, this is the rate-limiting step where an acyl-CoA substrate (primarily oleoyl-CoA, 18:1-CoA) is condensed with malonyl-CoA.[8][9] The specificity of the KCS enzyme determines the chain length of the final VLCFA product.[4]

  • Keto-Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KCR).[8]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.[7]

  • Enoyl-Reduction: Finally, a trans-2,3-enoyl-CoA reductase (ECR) completes the cycle, yielding an acyl-CoA chain that is two carbons longer.[8]

While the KCR, HCD, and ECR enzymes appear to be ubiquitous and have broad substrate specificities, the expression and specificity of the FAE1/KCS enzyme are tightly regulated and tissue-specific, making it the primary determinant of VLCFA synthesis.[4][7] In Arabidopsis thaliana, the FAE1 gene is intronless and approximately 1.5 kb in length.[10]

Biochemical Pathway of this compound Elongation

This compound synthesis begins with oleic acid (18:1), which is produced in the plastids and then exported to the cytoplasm where it is converted to oleoyl-CoA. The FAE complex in the ER then performs two successive elongation cycles to produce this compound (22:1-CoA).

  • Cycle 1: Oleoyl-CoA (18:1) is elongated to Eicosenoyl-CoA (20:1).

  • Cycle 2: Eicosenoyl-CoA (20:1) is further elongated to Docosenoyl-CoA (22:1), the activated form of this compound.

This pathway directly competes with the synthesis of polyunsaturated fatty acids, where the enzyme Fatty Acid Desaturase 2 (FAD2) converts oleic acid into linoleic acid (18:2).[3]

FAE1_Pathway cluster_cycle1 Elongation Cycle 1 cluster_cycle2 Elongation Cycle 2 sub_oleoyl Oleoyl-CoA (18:1) fad2 FAD2 sub_oleoyl->fad2 Desaturation (Competing Pathway) sub_oleoyl->p1 sub_malonyl Malonyl-CoA fae1_1 FAE1 (KCS) sub_malonyl->fae1_1 fae1_2 FAE1 (KCS) sub_malonyl->fae1_2 prod_eicosenoyl Eicosenoyl-CoA (20:1) prod_eicosenoyl->p5 prod_erucoyl This compound (22:1-CoA) fae1_1->p2 Condensation kcr1 KCR kcr1->p3 Reduction hcd1 HCD hcd1->p4 Dehydration ecr1 ECR ecr1->prod_eicosenoyl Reduction fae1_2->p6 Condensation kcr2 KCR kcr2->p7 Reduction hcd2 HCD hcd2->p8 Dehydration ecr2 ECR ecr2->prod_erucoyl Reduction pufa Polyunsaturated Fatty Acids (18:2, 18:3) fad2->pufa p1->fae1_1 p2->kcr1 p3->hcd1 p4->ecr1 p5->fae1_2 p6->kcr2 p7->hcd2 p8->ecr2

Caption: Biochemical pathway for the elongation of oleoyl-CoA to this compound.

Regulation of FAE1 Gene Expression

The expression of the FAE1 gene is highly regulated, both spatially and temporally. Studies in Arabidopsis thaliana have shown that FAE1 transcripts are found almost exclusively in the embryo.[6] The gene's expression begins during the early torpedo stage of embryo development, peaks around 9-11 days after flowering, and closely parallels the accumulation of VLCFAs and storage lipids.[6]

The FAE1 promoter is consequently strong and embryo-specific, making it a valuable tool for genetic engineering of seed oil composition.[6][11] Analysis of the Arabidopsis FAE1 promoter has identified several key cis-regulatory elements, including Skn-1 motifs, an O2-site, and a G-box, which are known to be important for controlling seed-preferred gene expression.[11][12]

Genetic Basis of this compound Variation

The significant variation in this compound content among Brassicaceae species and cultivars is primarily due to genetic variations in the FAE1 gene.

  • Point Mutations: In some low-erucic acid rapeseed (LEAR) varieties, a single amino acid substitution (e.g., serine to phenylalanine) in the FAE1 protein is sufficient to abolish enzyme activity.[1]

  • Frameshift Mutations: Deletions in the FAE1 coding sequence have been identified as a cause for the low-erucic acid trait. A four-base-pair deletion in one of the B. napus FAE1 homologs leads to a frameshift and a premature stop codon, resulting in a truncated, non-functional protein.[13] Similarly, a two-base-pair deletion has also been shown to block this compound synthesis.[14]

  • Promoter Variations: In some species like Brassica rapa, the low-erucic acid phenotype is not caused by mutations in the coding sequence but by reduced FAE1 gene expression.[10] This has been linked to deletions in the promoter region, specifically a 28-base-pair deletion approximately 1300 bp upstream of the start codon, which impairs promoter activity.[10][15]

Genetic Engineering of this compound Content

The central role of FAE1 has made it a prime target for the genetic engineering of oilseed crops to produce oils with specific fatty acid profiles.

Increasing this compound Content

Overexpression of a functional FAE1 gene is a direct strategy to increase this compound levels. Expressing the Arabidopsis thaliana FAE1 gene under the control of a seed-specific promoter in Brassica napus has successfully increased this compound content.[16][17] Further enhancements can be achieved by simultaneously silencing the competing FAD2 gene, which channels more oleoyl-CoA substrate towards the elongation pathway.[3][17] A balanced expression of FAE1 and substrate availability is crucial for optimizing the production of specific VLCFAs.[9][18]

Decreasing this compound Content

For edible oil production, eliminating this compound is the primary goal. Modern gene-editing techniques like CRISPR/Cas9 have been effectively used to create targeted mutations in the FAE1 gene(s).[19] By knocking out the functional FAE1 homologs in B. napus and Camelina sativa, researchers have developed lines with undetectable or near-zero levels of this compound and other VLCFAs without negatively affecting agronomic traits like seed yield.[20][21]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the genetic manipulation of FAE1 and its effect on fatty acid composition.

Table 1: Impact of FAE1 and FAD2 Manipulation on this compound Content

Species Genetic Modification Wild-Type/Control this compound (%) Transgenic/Mutant this compound (%) Reference(s)
Brassica napus Overexpression of A. thaliana FAE1 43.9 60.2 [17]
B. napus (High Erucic) Silencing of FAD2 via artificial miRNA 47.26 52.38 [3]
B. napus (High Erucic) Silencing of FAD2 via RNAi 42.25 45.62 [3]
Thlaspi arvense CRISPR/Cas9 knockout of TaFAD2 35.0 40.0 [3]

| Camelina sativa | CRISPR/Cas9 knockout of FAE1 homologs | ~2-5 | Near 0 |[20] |

Table 2: Substrate Specificity of Arabidopsis FAE1 KCS

Substrate (Acyl-CoA) Relative Activity Experimental System Reference(s)
C16:0, C18:0, C18:1 Highest Activity Recombinant FAE1 KCS purified from yeast [22]
C16:1, 18:2 Active In vitro / In vivo elongase assays [9]

| C20:0 | Active | In vitro / In vivo elongase assays |[9] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study the FAE1 gene.

Analysis of Gene Expression

This workflow is used to quantify the expression levels of the FAE1 gene in different tissues and at various developmental stages.

Gene_Expression_Workflow tissue 1. Tissue Collection (e.g., developing seeds, leaves) rna 2. Total RNA Extraction tissue->rna cdna 3. First-Strand cDNA Synthesis (Reverse Transcription) rna->cdna qpcr 4. Quantitative Real-Time PCR (qRT-PCR) (Using FAE1-specific primers) cdna->qpcr analysis 5. Data Analysis (Relative quantification, e.g., ΔΔCt method) qpcr->analysis

Caption: Workflow for analyzing FAE1 gene expression via qRT-PCR.

Methodology Details:

  • RNA Extraction: Total RNA is isolated from plant tissues using commercial kits (e.g., RNeasy Plant Mini Kit) or Trizol-based methods.[11] RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using an oligo(dT) primer and a reverse transcriptase enzyme.[11]

  • qRT-PCR: The reaction is performed using a real-time PCR system with a fluorescent dye like SYBR Green. Primers are designed to specifically amplify a ~150-200 bp fragment of the FAE1 gene. A housekeeping gene (e.g., Actin) is used as an internal control for normalization. The relative expression level is calculated using the comparative cycle threshold (Ct) method.[11]

Heterologous Expression in Yeast for Functional Characterization

Expressing FAE1 in a non-plant system like Saccharomyces cerevisiae allows for the direct assessment of its enzymatic activity and substrate specificity without interference from other plant enzymes.[13][22]

Yeast_Expression_Workflow clone 1. Clone FAE1 CDS into Yeast Expression Vector (e.g., pYES2 under GAL1 promoter) transform 2. Transform S. cerevisiae with FAE1 construct clone->transform culture 3. Culture Yeast & Induce FAE1 Expression (e.g., with galactose) transform->culture feed 4. Feed Culture with Fatty Acid Substrates (e.g., oleic acid) culture->feed extract 5. Lipid Extraction from Yeast Cells feed->extract analyze 6. Fatty Acid Methyl Ester (FAME) Analysis (via Gas Chromatography - GC) extract->analyze

Caption: Workflow for FAE1 functional analysis via yeast heterologous expression.

Methodology Details:

  • Cloning: The full-length coding sequence (CDS) of FAE1 is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).[13][14]

  • Transformation: The construct is transformed into a suitable yeast strain using methods like lithium acetate transformation.

  • Expression and Assay: Transformed yeast are grown in selective media. Gene expression is induced by adding galactose to the medium. To test substrate use, potential fatty acid precursors can be added to the culture. After a period of growth, cells are harvested, and total lipids are extracted.[13]

  • Analysis: The extracted lipids are transmethylated to form fatty acid methyl esters (FAMEs), which are then separated and quantified using Gas Chromatography (GC) to determine the presence and amount of elongated products like this compound.[13]

Analysis of Fatty Acid Composition in Seeds

This is the standard method for determining the oil profile of wild-type, mutant, or transgenic plant seeds.

Methodology Details:

  • Lipid Extraction: Total lipids are extracted from crushed seeds using a solvent system, typically chloroform:methanol or hexane:isopropanol.

  • Transmethylation: The extracted triacylglycerols are converted to FAMEs by incubation with a reagent like sodium methoxide in methanol or boron trifluoride-methanol.

  • Gas Chromatography (GC): The FAMEs are separated and quantified on a GC system equipped with a Flame Ionization Detector (FID). The separation is achieved using a polar capillary column (e.g., DB-23). Peaks are identified by comparing their retention times to those of known FAME standards. The percentage of each fatty acid is calculated from the integrated peak areas.[3][17]

Conclusion

The FAE1 gene is unequivocally the master regulator of this compound biosynthesis in plants. As the key condensing enzyme, its expression level, genetic integrity, and substrate specificity dictate the flux of oleoyl-CoA into the VLCFA elongation pathway. A deep understanding of FAE1's function and regulation has enabled significant progress in breeding and genetically engineering oilseed crops for both edible and industrial purposes. Future research may focus on fine-tuning FAE1 expression, exploring the diversity of FAE1 homologs from different species for novel specificities, and optimizing the balance between the FAE1 enzyme and substrate pools to maximize the production of desired fatty acids for specialized applications in oleochemistry and potentially therapeutics.

References

A Technical Guide to the Natural Sources of Erucic Acid in the Brassicaceae Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of erucic acid within the Brassicaceae family, detailing quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its production. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the isolation, characterization, and utilization of this very-long-chain fatty acid.

Quantitative Analysis of this compound in Brassicaceae Seeds

This compound (cis-13-docosenoic acid, 22:1n-9) is a monounsaturated omega-9 fatty acid naturally occurring in the seeds of many plants belonging to the Brassicaceae (mustard) family.[1][2][3] The concentration of this compound can vary significantly between different species and even among genotypes within the same species. High-erucic acid varieties are cultivated for industrial applications, while low-erucic acid cultivars, such as canola, have been developed for edible oil production.[1] The following table summarizes the this compound content in the seed oil of various Brassicaceae species.

SpeciesCommon NameThis compound Content (% of total fatty acids)Reference(s)
Brassica napus (HEAR)High this compound Rapeseed20 - 54[4]
Brassica napus (Canola)Canola/Low this compound Rapeseed< 2[1]
Brassica junceaBrown Mustard23.75 - 49.4[5][6][7]
Brassica rapaField Mustard/Turnip Rape24.89 - 57[5][8]
Brassica carinataEthiopian Mustard~41[1]
Brassica oleraceaWild Cabbage/Kale46.25 - 46.38[5]
Crambe abyssinicaAbyssinian Crambe55 - 60[9][10]
Thlaspi arvenseField Pennycress27.46 - 38.41[11]
Sinapis albaWhite/Yellow Mustard28.0 - 53.2[12]
Erysimum spp.WallflowerHigh concentrations[3]

Biosynthesis of this compound

The biosynthesis of this compound in Brassicaceae is a multi-step process that primarily occurs in the endoplasmic reticulum of developing seeds. The pathway begins with oleic acid (18:1), which is synthesized in the plastids and then transported to the cytosol. Here, it undergoes a series of elongation steps, with each cycle adding two carbon atoms to the fatty acid chain.[2][3]

The key enzyme complex responsible for this elongation is the fatty acid elongase (FAE). The rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS), which is encoded by the FAE1 gene.[13] The elongation process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. After two such cycles, oleic acid (18:1) is converted to eicosenoic acid (20:1) and subsequently to this compound (22:1).[13]

The following diagram illustrates the biosynthetic pathway of this compound from oleic acid.

Erucic_Acid_Biosynthesis Oleoyl_CoA Oleoyl-CoA (18:1) FAE_Complex1 Fatty Acid Elongase (FAE) Complex Oleoyl_CoA->FAE_Complex1 Eicosenoyl_CoA Eicosenoyl-CoA (20:1) FAE_Complex2 Fatty Acid Elongase (FAE) Complex Eicosenoyl_CoA->FAE_Complex2 Erucyl_CoA Erucyl-CoA (22:1) TAG Triacylglycerol (TAG) Storage Erucyl_CoA->TAG Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->FAE_Complex1 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->FAE_Complex2 FAE_Complex1->Eicosenoyl_CoA Elongation Cycle 1 FAE_Complex2->Erucyl_CoA Elongation Cycle 2

Biosynthesis of this compound from Oleoyl-CoA.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in Brassicaceae seeds is crucial for both quality control in the food industry and for research purposes. The standard method involves oil extraction, conversion of fatty acids to their methyl esters (FAMEs), and subsequent analysis by gas chromatography with a flame ionization detector (GC-FID).[14][15]

Oil Extraction

Several methods can be employed for the extraction of oil from Brassicaceae seeds. The choice of method may depend on the sample size, desired purity, and available equipment.

  • Soxhlet Extraction: This is a classical and widely used method for solid-liquid extraction.[16]

    • Grind the seeds to a fine powder to increase the surface area for extraction.

    • Accurately weigh a known amount of the ground seed material and place it in a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Add a suitable solvent, typically n-hexane, to the extraction flask.[16]

    • Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips back onto the sample in the thimble, extracting the oil.

    • The process is run for several hours until the extraction is complete.

    • The solvent is then evaporated from the extracted oil, typically using a rotary evaporator.

  • Pressurized Solvent Extraction (PSE): A more modern and faster technique that uses elevated temperatures and pressures.

    • Pack the ground seed sample into an extraction cell.

    • The cell is heated, and the solvent is pumped through the sample at high pressure.

    • The elevated temperature and pressure increase the efficiency and speed of the extraction process.

    • The extract is collected, and the solvent is evaporated.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids in the extracted oil (which are predominantly in the form of triacylglycerols) must be converted to their more volatile methyl esters. This process is known as transesterification.

  • Acid-Catalyzed Methylation (e.g., with Methanolic HCl or BF₃-Methanol):

    • Dissolve a known amount of the extracted oil in a suitable solvent like toluene or hexane.

    • Add a solution of 1-2% sulfuric acid in methanol or a 14% boron trifluoride (BF₃) in methanol solution.[17][18]

    • Heat the mixture in a sealed tube at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours).[19]

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • The upper organic layer containing the FAMEs is collected for GC analysis.[18]

  • Base-Catalyzed Methylation (e.g., with Methanolic NaOH or KOH):

    • Dissolve the oil in a solvent like hexane.

    • Add a solution of sodium hydroxide or potassium hydroxide in methanol.[14][20]

    • Shake the mixture vigorously for a few minutes at room temperature.

    • After the reaction, a glycerol layer may separate.

    • The upper hexane layer containing the FAMEs is carefully collected for analysis.[20]

Gas Chromatography (GC-FID) Analysis

The prepared FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector.

  • Injection: Inject a small volume (typically 1 µL) of the FAMEs solution into the GC injection port.

  • Separation: The FAMEs are vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase that separates the FAMEs based on their boiling points and polarity.

  • Detection: As each FAME exits the column, it is combusted in the flame ionization detector, which generates an electrical signal proportional to the amount of the compound.

  • Quantification: The area of each peak in the resulting chromatogram is integrated. The percentage of this compound is calculated by comparing the peak area of its methyl ester to the total peak area of all fatty acid methyl esters.

The following diagram outlines the general experimental workflow for the analysis of this compound in Brassicaceae seeds.

Experimental_Workflow Start Brassicaceae Seeds Grinding Grinding of Seeds Start->Grinding Extraction Oil Extraction (e.g., Soxhlet with Hexane) Grinding->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Oil_Sample Extracted Seed Oil Evaporation->Oil_Sample Transesterification Transesterification to FAMEs (e.g., Methanolic HCl) Oil_Sample->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GC_FID Gas Chromatography (GC-FID) Analysis FAMEs->GC_FID Data_Analysis Data Analysis and Quantification GC_FID->Data_Analysis End This compound Content (%) Data_Analysis->End

Workflow for this compound Analysis.

References

chemical structure and properties of erucic acid (C22:1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Erucic Acid (C22:1): Chemical Structure and Properties

Introduction

This compound (C22:1), a monounsaturated omega-9 fatty acid, is a significant very-long-chain fatty acid (VLCFA) found predominantly in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard.[1][2] Its chemical formula is CH₃(CH₂)₇CH=CH(CH₂)₁₁COOH.[3][4] While it has numerous industrial applications owing to its unique physical and chemical properties, its presence in edible oils is regulated due to potential health concerns, particularly cardiotoxicity.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and analytical protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, systematically named (Z)-docos-13-enoic acid, is characterized by a 22-carbon chain with a single cis-double bond located at the 13th carbon from the carboxyl end (omega-9 position).[1][7] Its trans isomer is known as brassidic acid.[1][4]

IdentifierValue
IUPAC Name (Z)-docos-13-enoic acid[8]
Chemical Formula C₂₂H₄₂O₂[1]
Molecular Weight 338.6 g/mol [1][9]
CAS Number 112-86-7[7]
InChI Key DPUOLQHDNGRHBS-KTKRTIGZSA-N[3][7]

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[1] Its long carbon chain and single double bond confer specific solubility and thermal characteristics.

PropertyValue
Melting Point 33.8 °C (92.8 °F; 306.9 K)[1][3]
Boiling Point 381.5 °C (718.7 °F; 654.6 K) at 760 mmHg (decomposes)[1][3]
Density 0.860 g/cm³ at 55 °C[3][8]
Solubility in Water Insoluble[1][3][10]
Solubility in Organic Solvents Soluble in methanol and ethanol; very soluble in ether[1][8][10]
XLogP3 8.7[1]
Topological Polar Surface Area 37.3 Ų[1]
Refractive Index 1.4534 at 45 °C[8][10]

Signaling and Metabolic Pathways

Biosynthesis in Plants

The biosynthesis of this compound in plants occurs in the cytoplasm, specifically at the endoplasmic reticulum membrane, through the elongation of oleic acid (C18:1).[5][11] This process involves two successive cycles of a four-step elongation process, with oleoyl-CoA and subsequently eicosenoyl-CoA (C20:1) serving as substrates.[11][12] The initial and rate-limiting step is catalyzed by the enzyme β-ketoacyl-CoA synthase (KCS), which is encoded by the Fatty Acid Elongase 1 (FAE1) gene.[5][11] The synthesized this compound is then assembled and stored as triacylglycerols (TAGs).[5]

Caption: Biosynthesis pathway of this compound in plants.

Metabolism in Humans

In humans, this compound is metabolized in the liver by the long-chain acyl-CoA dehydrogenase enzyme.[3][13] This process, occurring within peroxisomes, breaks down the very-long-chain fatty acid into shorter-chain fatty acids, which can then undergo mitochondrial β-oxidation.[13][14] The rate of oxidation for this compound is slower compared to other fatty acids like oleic acid, which can lead to its accumulation in tissues, particularly the heart, under high dietary intake.[2][14]

G Erucyl_CoA Erucyl-CoA Peroxisome Peroxisomal β-Oxidation Erucyl_CoA->Peroxisome Accumulation Myocardial Lipidosis (Tissue Accumulation) Erucyl_CoA->Accumulation High Intake/ Slow Oxidation Shorter_Chain_Acyl_CoA Shorter-Chain Acyl-CoA (e.g., C16, C14) Peroxisome->Shorter_Chain_Acyl_CoA Mitochondrion Mitochondrial β-Oxidation Shorter_Chain_Acyl_CoA->Mitochondrion Acetyl_CoA Acetyl-CoA Mitochondrion->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Simplified metabolic pathway of this compound in humans.

Toxicological Properties

The primary health concern associated with high, prolonged intake of this compound is cardiotoxicity.[6][15] Animal studies, particularly in rats, have demonstrated that diets rich in this compound can lead to myocardial lipidosis, which is an accumulation of fat deposits in the heart muscle.[2][6] This effect is generally transient, with the heart adapting over time.[2] However, these findings led to the establishment of regulatory limits on the this compound content in edible oils. The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for this compound.[6][16]

Toxicological EndpointObservationSpecies
Myocardial Lipidosis Accumulation of lipids in heart muscle.[2]Rats, Pigs[2][6]
Mechanism Slower metabolism in heart mitochondria compared to other fatty acids.[2]Humans, Rats[2][17]
Tolerable Daily Intake (TDI) 7 mg/kg of body weight per day.[6]Humans (established from animal data)
Long-term Effects Heart lesions observed in some rat studies; not correlated in humans.[2][15]Rats

It is important to note that adverse cardiac effects have not been definitively confirmed in humans, and epidemiological studies in regions with traditional mustard oil consumption have not shown a correlation with cardiovascular diseases.[2][13]

Experimental Protocols: Analysis of this compound

The quantification of this compound in food and biological matrices is critical for regulatory compliance and research. The standard method involves lipid extraction followed by gas chromatography (GC).[18][19]

Lipid Extraction

Two common methods for extracting lipids containing this compound are the Soxhlet and Folch methods.[18][19]

  • Soxhlet Extraction: This method uses a continuous extraction process with a solvent like hexane. It has been shown to be superior for this compound quantification as it yields higher concentrations and avoids the isomerization of the natural cis-form to the trans-form (brassidic acid), which can occur with other methods.[18][19]

  • Folch Method: This technique uses a mixture of chloroform and methanol. While widely used for lipid extraction, it can lead to the underestimation of this compound content due to the potential for isomerization.[18][19]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted fatty acids must be converted into their more volatile fatty acid methyl esters (FAMEs).[18] This is a critical step that involves:

  • Saponification: The extracted lipids (triglycerides) are treated with a base (e.g., methanolic NaOH or KOH) to release the free fatty acids as salts.[18]

  • Methylation: The fatty acid salts are then esterified to form FAMEs using a reagent like boron trifluoride (BF₃) in methanol or anhydrous HCl in methanol.[18]

Gas Chromatography (GC) Analysis

The resulting FAMEs are analyzed using a gas chromatograph, typically equipped with a flame ionization detector (FID) or coupled with a mass spectrometer (MS).[18][20][21]

  • Column: A capillary column suitable for FAME separation is used (e.g., DB-WAX).[20]

  • Operating Conditions: The column oven temperature is programmed to allow for the complete separation of this compound methyl ester from other FAMEs.[20]

  • Quantification: The amount of this compound is determined by comparing its peak area to that of an internal standard and using a calibration curve.[20]

G Extraction Step 1: Lipid Extraction (Soxhlet with Hexane) Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Derivatization Step 2: Derivatization (Saponification & Methylation) Lipid_Extract->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) in solvent Derivatization->FAMEs GC_Analysis Step 3: GC-FID/MS Analysis FAMEs->GC_Analysis Data_Analysis Step 4: Data Analysis (Peak Integration & Quantification) GC_Analysis->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Standard experimental workflow for this compound analysis.

Conclusion

This compound is a very-long-chain monounsaturated fatty acid with distinct chemical and physical properties that make it valuable for industrial applications but a concern for human consumption at high levels. A thorough understanding of its biosynthesis, metabolism, and toxicological profile is essential for researchers in food science, nutrition, and drug development. Accurate and reliable analytical methods, such as the Soxhlet extraction followed by GC-FID/MS, are crucial for monitoring its levels in various products to ensure public health and safety.

References

The Metabolic Fate of Erucic Acid in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucic acid (cis-13-docosenoic acid, 22:1n-9) is a very-long-chain monounsaturated fatty acid found in certain vegetable oils, notably from species of the Brassicaceae family like rapeseed and mustard. While high concentrations in the diet have been associated with myocardial lipidosis in animal models, this compound is also a key component of Lorenzo's oil, a therapeutic agent for X-linked adrenoleukodystrophy (ALD). Understanding the metabolic fate of this compound in mammalian systems is therefore of critical importance for toxicology, nutrition, and pharmacology. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of this compound, with a focus on the underlying biochemical pathways and enzymatic processes. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of metabolic and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

The metabolic processing of fatty acids is a cornerstone of cellular energy homeostasis and lipid biosynthesis. Very-long-chain fatty acids (VLCFAs), such as this compound, present unique metabolic challenges due to their chain length. Unlike shorter-chain fatty acids, this compound's catabolism is primarily initiated in peroxisomes rather than mitochondria. This differential processing has significant physiological and pathophysiological implications. This guide will delve into the intricate journey of this compound within mammalian systems.

Absorption and Distribution

Following ingestion, triglycerides containing this compound are hydrolyzed by lipases in the gastrointestinal tract, and the released this compound is absorbed by enterocytes. Once absorbed, it is re-esterified into triglycerides and incorporated into chylomicrons, which enter the lymphatic system and subsequently the bloodstream. In circulation, this compound is transported bound to albumin and within lipoproteins to various tissues.

This compound is distributed to numerous organs, including the liver, heart, adrenal glands, and adipose tissue.[1] However, the rate of uptake and subsequent metabolic fate varies significantly between tissues. The heart muscle, in particular, has a limited capacity to oxidize this compound, which can lead to its accumulation in cardiac lipids, a phenomenon known as myocardial lipidosis, especially at high dietary intakes.[2] In contrast, the liver is more efficient at metabolizing this compound.[3] Fatty acid analysis of postmortem tissues from a boy treated with Lorenzo's oil for 10 months showed that dietary this compound entered the heart, liver, adrenal gland, and brain.[4]

Quantitative Data on this compound Distribution

The following tables summarize quantitative data on the distribution and incorporation of this compound in various rat tissues from published studies.

Table 1: this compound Content in Rat Myocardial and Hepatic Lipids After High this compound Rapeseed (HEAR) Oil Feeding

Time on HEAR Oil DietThis compound in Myocardial Lipids (% of total fatty acids)This compound in Hepatic Lipids (% of total fatty acids)
7 days~34%[3]~2%[3]
28 days~20%[3]Not significantly different from controls[3]
12 months4.2%[3]-

Table 2: Metabolic Fate of Radiolabeled this compound ([14C]22:1n-9) in Rat Liver and Heart

ParameterLiverHeart
Tracer Uptake 2.3-fold higher than heart[5]-
Incorporation into Organic Fraction 4.2-fold higher than heart[5]-
Distribution in Organic Fraction
Esterified in Neutral Lipids76%[5]76%[5]
Esterified in Phospholipids~10%[5]~10%[5]
Distribution in Neutral Lipids
Cholesteryl Esters56%[5]-
Triacylglycerols-64%[5]
Metabolites in Esterified Neutral Lipids
This compound (22:1n-9)25%[5]75%[5]
Stearic Acid (18:0)50%[5]-
Oleic Acid (18:1n-9)10%[5]10%[5]

Metabolism of this compound

The metabolism of this compound is a multi-step process involving activation, chain-shortening primarily in peroxisomes, and subsequent oxidation of the resulting shorter-chain fatty acids in mitochondria.

Activation to Erucyl-CoA

Before it can be metabolized, this compound must be activated to its coenzyme A (CoA) thioester, erucyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS).

This compound This compound Erucyl-CoA Erucyl-CoA This compound->Erucyl-CoA Acyl-CoA Synthetase ATP, CoA-SH -> AMP, PPi

Figure 1: Activation of this compound.
Peroxisomal β-Oxidation

This compound is a poor substrate for the mitochondrial carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria.[6] Consequently, the primary site for the initial breakdown of erucyl-CoA is the peroxisome. Peroxisomal β-oxidation involves a series of reactions that shorten the fatty acyl-CoA chain, typically by two or four carbons per cycle. The first and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[7] Unlike mitochondrial β-oxidation, the peroxisomal pathway does not generate ATP.

Interaction with Mitochondrial β-Oxidation

The peroxisomal β-oxidation of this compound produces chain-shortened acyl-CoAs (e.g., C18:1-CoA, C16:0-CoA) and acetyl-CoA. These shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and H2O via the mitochondrial β-oxidation pathway and the citric acid cycle, generating ATP.

Interestingly, the peroxisomal metabolism of this compound can influence mitochondrial function. Excessive peroxisomal β-oxidation of this compound leads to a significant release of acetate, which is converted to cytosolic acetyl-CoA.[3][8] This, along with an increased cytosolic NADH/NAD+ ratio, activates acetyl-CoA carboxylase, leading to the formation of malonyl-CoA.[3][9] Malonyl-CoA is a potent inhibitor of CPT1, thereby suppressing mitochondrial fatty acid oxidation.[3][9] This crosstalk between peroxisomal and mitochondrial fatty acid oxidation may contribute to the hepatic steatosis observed with high-erucic-acid diets in animal models.[3][8]

cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Erucyl-CoA (C22:1) Erucyl-CoA (C22:1) Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs Erucyl-CoA (C22:1)->Chain-shortened Acyl-CoAs β-oxidation (ACOX1) Acetyl-CoA_perox Acetyl-CoA Chain-shortened Acyl-CoAs->Acetyl-CoA_perox Chain-shortened Acyl-CoAs_mito Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs->Chain-shortened Acyl-CoAs_mito Transport Acetate Acetate Acetyl-CoA_perox->Acetate This compound This compound Erucyl-CoA_cyto Erucyl-CoA This compound->Erucyl-CoA_cyto ACS Erucyl-CoA_cyto->Erucyl-CoA (C22:1) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Chain-shortened Acyl-CoAs_mito Inhibition Acetyl-CoA_cyto Acetyl-CoA Acetyl-CoA_cyto->Malonyl-CoA ACC Acetate->Acetyl-CoA_cyto Acetyl-CoA_mito Acetyl-CoA Chain-shortened Acyl-CoAs_mito->Acetyl-CoA_mito β-oxidation CO2 + H2O\n(ATP) CO2 + H2O (ATP) Acetyl-CoA_mito->CO2 + H2O\n(ATP) TCA Cycle & OxPhos

Figure 2: Metabolic Pathway of this compound.
Enzyme Kinetics

The differential metabolism of this compound is underscored by the kinetic parameters of key enzymes.

Table 3: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateKmVmaxSource
Carnitine Palmitoyltransferase-1 (CPT1) Erucyl-CoA (C22:1-CoA)~10-fold higher than Palmitoyl-CoA~10-fold lower than Palmitoyl-CoA[6]
Acyl-CoA Oxidase-1 (ACOX1) Erucyl-CoA (C22:1-CoA)Same order of magnitude as Palmitoyl-CoASame order of magnitude as Palmitoyl-CoA[6]
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Erucyl-CoA (C22:1-CoA)Higher than Palmitoyl-CoASignificantly lower than Palmitoyl-CoA[6]

Note: Specific numerical values for Km and Vmax are often dependent on the experimental conditions and tissue source and are therefore presented here in a comparative manner as reported in the literature.

Relevance to X-linked Adrenoleukodystrophy (ALD)

X-linked adrenoleukodystrophy is a genetic disorder characterized by the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), due to a mutation in the ABCD1 gene, which codes for a peroxisomal transporter. Lorenzo's oil, a 4:1 mixture of glyceryl trioleate (the triglyceride of oleic acid) and glyceryl trierucate (the triglyceride of this compound), is used as a dietary therapy to lower the levels of C26:0 in the plasma of ALD patients.[4][10] The mechanism of action is believed to be the competitive inhibition of the enzyme ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1) by oleic and erucic acids. ELOVL1 is responsible for the elongation of shorter-chain fatty acids to VLCFAs.[10][11] By providing an excess of oleic and erucic acids, the synthesis of C26:0 is reduced.

Shorter-chain\nfatty acids Shorter-chain fatty acids ELOVL1 ELOVL1 Shorter-chain\nfatty acids->ELOVL1 VLCFAs (e.g., C26:0) VLCFAs (e.g., C26:0) ELOVL1->VLCFAs (e.g., C26:0) Lorenzo's Oil\n(Erucic & Oleic Acids) Lorenzo's Oil (Erucic & Oleic Acids) Lorenzo's Oil\n(Erucic & Oleic Acids)->ELOVL1 Competitive Inhibition

Figure 3: Mechanism of Lorenzo's Oil in ALD.

Experimental Protocols

A variety of experimental techniques are employed to study the metabolic fate of this compound. Below are detailed methodologies for some of the key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This method is used to quantify the amount of this compound and its metabolites in biological samples.

  • Lipid Extraction: Lipids are extracted from tissues or cells using a solvent mixture, commonly chloroform:methanol (2:1, v/v) according to the Folch method, or hexane via Soxhlet extraction.[12][13]

  • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids. These are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol to increase their volatility for GC analysis.[5]

  • GC-MS Analysis: The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify each fatty acid.[12] An internal standard (e.g., a deuterated fatty acid) is typically added at the beginning of the procedure for accurate quantification.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue/Cell Sample Tissue/Cell Sample Lipid Extraction\n(Folch/Soxhlet) Lipid Extraction (Folch/Soxhlet) Tissue/Cell Sample->Lipid Extraction\n(Folch/Soxhlet) Saponification Saponification Lipid Extraction\n(Folch/Soxhlet)->Saponification Derivatization (FAMEs) Derivatization (FAMEs) Saponification->Derivatization (FAMEs) GC Separation GC Separation Derivatization (FAMEs)->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Figure 4: GC-MS Workflow for Fatty Acid Analysis.
Isolation of Mitochondria and Peroxisomes

Studying the specific roles of these organelles in this compound metabolism requires their isolation from tissues.

  • Homogenization: Fresh tissue (e.g., rat liver) is minced and homogenized in an ice-cold isolation buffer using a Dounce homogenizer.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin pellets nuclei and unbroken cells. The supernatant is then centrifuged at a higher speed to pellet mitochondria. The subsequent supernatant can be further centrifuged at an even higher speed to obtain a peroxisome-enriched fraction.

  • Purification (Optional): For higher purity, the crude organelle pellets can be further purified using density gradient centrifugation (e.g., with a Percoll or OptiPrep gradient).

Fatty Acid Oxidation Assay using Seahorse XF Analyzer

This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and fatty acid oxidation, in live cells or isolated organelles in real-time.

  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

  • Substrate Addition: The cells are incubated in a medium containing the fatty acid of interest (e.g., this compound conjugated to BSA).

  • OCR Measurement: The Seahorse XF Analyzer measures the OCR before and after the injection of various mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The increase in OCR upon addition of the fatty acid indicates its oxidation.

Conclusion

The metabolic fate of this compound in mammalian systems is a complex process with significant tissue-specific differences. Its primary catabolism via peroxisomal β-oxidation and its subsequent influence on mitochondrial function are key features. This unique metabolic pathway underlies both its potential toxicity at high doses and its therapeutic application in X-linked adrenoleukodystrophy. The experimental methodologies detailed in this guide provide a framework for researchers to further investigate the intricate roles of this compound in health and disease. A thorough understanding of these processes is essential for the development of safe and effective nutritional and pharmacological strategies involving this very-long-chain fatty acid.

References

The Physiological Consequences of High Erucic Acid Diets in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects observed in animal models fed diets high in erucic acid. The primary focus is on the well-documented cardiotoxic effects, including myocardial lipidosis, necrosis, and fibrosis, alongside the underlying biochemical and metabolic alterations. This document summarizes key quantitative data from pivotal studies, details common experimental protocols, and visualizes the involved metabolic pathways and experimental workflows to facilitate a deeper understanding of the subject for research and development purposes.

Executive Summary

High this compound (HEA) diets, primarily utilizing high this compound rapeseed (HEAR) oil, have been extensively studied in various animal models to understand the physiological and pathological consequences of consuming this very-long-chain fatty acid. The most consistently reported and significant adverse effect is on the heart, manifesting as an initial, often transient, myocardial lipidosis, which can progress to more severe and irreversible conditions such as focal myocardial necrosis and fibrosis, particularly in rats.[1][2] The underlying mechanism is attributed to the slow mitochondrial β-oxidation of this compound, leading to its accumulation in cardiac tissue, primarily as triglycerides.[2][3] This guide synthesizes the findings from multiple animal studies, presenting the data in a structured format to aid in comparative analysis and future research design.

Key Physiological Effects and Quantitative Data

The consumption of HEA diets induces a range of physiological changes, with the cardiovascular system being the most affected. Other metabolic alterations in the liver have also been documented.

Cardiac Effects

The hallmark of HEA diet-induced toxicity is the impact on the heart muscle.

  • Myocardial Lipidosis: A rapid and marked accumulation of fat droplets within the myocardial fibers is a consistent early finding in animals fed HEA diets.[1] This condition, also termed cardiac steatosis, is characterized by a significant increase in myocardial triglyceride content. For instance, rats fed a diet containing 20% rapeseed oil with high this compound for 3-5 days showed a fourfold increase in heart triglyceride levels (49.5 ± 3.8 SEM mg/g wet wt) compared to controls (13.6 ± 1.3 SEM mg/g wet wt).[4][5] This lipidosis is often reversible if the HEA diet is discontinued or even with continued feeding over several weeks.[4][5]

  • Myocardial Necrosis and Fibrosis: Prolonged exposure to HEA diets can lead to the death of heart muscle cells (necrosis) and the formation of scar tissue (fibrosis).[1] In male rats fed diets containing HEAR oil for 112 days, a clear correlation was observed between the level of this compound and the incidence of myocardial necrosis and fibrosis.[1] However, some studies suggest that this compound alone may not be the sole causative agent, and other factors in rapeseed oil might contribute to these lesions.[3][6]

  • Altered Cardiac Metabolism: this compound is poorly oxidized by heart mitochondria, leading to its accumulation.[2][3] It has been shown to inhibit the oxidation of other long-chain fatty acids, potentially through the action of its metabolite, erucyl-carnitine.[3][7] This impairment of mitochondrial fatty acid oxidation is a key initiating event in the development of cardiac lipidosis.

ParameterExperimental Group (High this compound)Control GroupDurationAnimal ModelSource
Myocardial Triglyceride (mg/g wet wt)49.5 ± 3.8 SEM13.6 ± 1.3 SEM3-5 daysRat[4][5]
Long-Chain Acyl CoA (nmol/g wet wt)166.0 ± 21.9 SEM91.5 ± 9.0 SEM3-5 daysRat[4]
Incidence of Myocardial LesionsSignificantly higher with increasing this compound levelsLow to none16 weeksMale Rat[8]
Myocardial Lipidosis ScoreSignificantly increased with ~9% dietary this compoundTrace1 weekMale Sprague-Dawley Rat[2]
Hepatic Effects

The liver also plays a crucial role in the metabolism of this compound and is affected by HEA diets.

  • Hepatic Steatosis: Chronic feeding of HEA diets can lead to fat accumulation in the liver (hepatic steatosis).[9][10]

  • Induction of Peroxisomal β-Oxidation: The liver adapts to a high intake of this compound by up-regulating the peroxisomal β-oxidation pathway, which is more efficient at shortening very-long-chain fatty acids.[2][9] However, this increased peroxisomal activity can have downstream effects, such as suppressing mitochondrial fatty acid oxidation by increasing the formation of malonyl-CoA.[9][10]

ParameterExperimental Group (High this compound)Control GroupDurationAnimal ModelSource
Liver WeightIncreasedNormal1 or 4 weeksWeanling Male SD Rat[11]
Hepatic Palmitic Acid OxidationDecreasedNormal1 or 4 weeksWeanling Male SD Rat[11]
Hepatic SteatosisPresentAbsentChronic feedingRat[9][10]

Experimental Protocols

Standardized protocols are crucial for the reproducible study of the effects of HEA diets.

Animal Models and Diet Formulation
  • Animal Models: The most commonly used animal model is the rat, particularly the Sprague-Dawley and Wistar strains.[1][3][12] Other models, including pigs, monkeys, and ducklings, have also been used to assess the effects of this compound.[2]

  • Diet Composition: Experimental diets typically contain a high percentage of fat, often around 20% by weight.[1][4][12] The source of this compound is usually high this compound rapeseed (HEAR) oil. Control diets often use oils with low or no this compound, such as corn oil, sunflower oil, or low this compound rapeseed (LEAR) oil (canola oil).[2][6][12] The specific fatty acid composition of the oils is a critical parameter to report.

Key Experimental Procedures
  • Feeding Studies: Animals are typically fed the experimental diets for varying durations, from a few days to several months, to study both acute (e.g., lipidosis) and chronic (e.g., fibrosis) effects.[1][4]

  • Histopathological Analysis: Heart and liver tissues are collected, fixed (e.g., in formalin), and sectioned for microscopic examination. Stains such as Oil Red O are used to visualize lipid droplets, while Hematoxylin and Eosin (H&E) and Masson's trichrome are used to assess necrosis and fibrosis, respectively.[12]

  • Biochemical Analysis:

    • Lipid Extraction and Quantification: Lipids are extracted from tissues (e.g., using the Folch method), and triglyceride levels are quantified using enzymatic assays or chromatography.[12]

    • Fatty Acid Analysis: Gas chromatography (GC) is used to determine the fatty acid composition of tissues and dietary oils.

    • Mitochondrial Function Assays: Mitochondria are isolated from tissues, and their ability to oxidize various substrates (e.g., palmitoyl-CoA, erucoyl-CoA) is measured by monitoring oxygen consumption or the production of metabolic intermediates.[3][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of this compound-induced pathology.

Metabolic Pathway of this compound and its Impact on Mitochondrial Function

The following diagram illustrates the metabolism of this compound and its inhibitory effect on mitochondrial β-oxidation.

Erucic_Acid_Metabolism Erucic_Acid Dietary this compound (C22:1) Erucic_Acid_Uptake Cellular Uptake Erucic_Acid->Erucic_Acid_Uptake Ingestion Peroxisome Peroxisome Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Peroxisome->Peroxisomal_Beta_Oxidation Mitochondrion Mitochondrion Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Mitochondrion->Mitochondrial_Beta_Oxidation Erucic_Acid_Uptake->Peroxisome Erucic_Acid_Uptake->Mitochondrion Erucic_Acid_Uptake->Mitochondrial_Beta_Oxidation Slow Oxidation Triglyceride_Synthesis Triglyceride Synthesis Erucic_Acid_Uptake->Triglyceride_Synthesis Inhibition Inhibition Chain_Shortened_FA Chain-Shortened Fatty Acids Peroxisomal_Beta_Oxidation->Chain_Shortened_FA Chain_Shortened_FA->Mitochondrion Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Lipid_Droplet Lipid Droplet (Myocardial Lipidosis) Triglyceride_Synthesis->Lipid_Droplet Inhibition->Mitochondrial_Beta_Oxidation

Caption: Metabolism of this compound and its impact on mitochondrial function.

Crosstalk between Peroxisomal and Mitochondrial Fatty Acid Oxidation

The interplay between these two organelles in the liver is critical in the metabolic response to HEA diets.

Peroxisome_Mitochondria_Crosstalk Erucic_Acid This compound Peroxisomal_Oxidation Peroxisomal β-Oxidation Erucic_Acid->Peroxisomal_Oxidation Acetate Acetate Peroxisomal_Oxidation->Acetate NADH_NAD_ratio Increased Cytosolic NADH/NAD+ ratio Peroxisomal_Oxidation->NADH_NAD_ratio Cytosolic_Acetyl_CoA Cytosolic Acetyl-CoA Acetate->Cytosolic_Acetyl_CoA Malonyl_CoA Malonyl-CoA Cytosolic_Acetyl_CoA->Malonyl_CoA ACC Mitochondrial_FAO Mitochondrial Fatty Acid Oxidation Malonyl_CoA->Mitochondrial_FAO Inhibition Hepatic_Steatosis Hepatic Steatosis Mitochondrial_FAO->Hepatic_Steatosis Prevents ACC Acetyl-CoA Carboxylase (ACC) SIRT1 SIRT1 SIRT1->ACC Deacetylation (Inhibition) NADH_NAD_ratio->SIRT1 Inhibition

Caption: Peroxisomal and mitochondrial fatty acid oxidation crosstalk.

General Experimental Workflow for Studying this compound Effects

This diagram outlines a typical experimental procedure for investigating the physiological effects of HEA diets.

Experimental_Workflow Animal_Selection Animal Model Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Diet_Formulation Diet Formulation (Control vs. High this compound) Diet_Formulation->Acclimatization Feeding_Period Experimental Feeding Period (Acute or Chronic) Acclimatization->Feeding_Period Data_Collection In-life Data Collection (Body Weight, Food Intake) Feeding_Period->Data_Collection Euthanasia Euthanasia and Tissue Collection Data_Collection->Euthanasia Tissue_Processing Tissue Processing Euthanasia->Tissue_Processing Histopathology Histopathology (Heart, Liver) Tissue_Processing->Histopathology Biochemical_Analysis Biochemical Analysis (Lipids, Enzymes) Tissue_Processing->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for this compound studies.

Conclusion

The body of evidence from animal models strongly indicates that high dietary intake of this compound can lead to significant adverse health effects, particularly cardiotoxicity. The initial and reversible myocardial lipidosis is a consistent finding, which can progress to more severe, irreversible damage with chronic exposure. The underlying mechanisms involve the inefficient mitochondrial oxidation of this compound and complex metabolic adaptations in the liver. This technical guide provides a consolidated resource for researchers to understand the key physiological effects, access quantitative data, and utilize established experimental protocols for further investigation in this field. The provided visualizations of metabolic pathways and experimental workflows serve as a tool to facilitate a clearer comprehension of the complex processes involved. Further research is warranted to fully elucidate the molecular mechanisms and to translate these findings to human health risk assessment.

References

erucic acid accumulation in developing rapeseed embryos

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Erucic Acid Accumulation in Developing Rapeseed Embryos

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (C22:1), a very-long-chain monounsaturated fatty acid (VLCFA), is a key industrial oleochemical derived from the seed oil of high-erucic acid rapeseed (HEAR) (Brassica napus). Its accumulation in developing rapeseed embryos is a finely regulated process, primarily controlled by a set of genes encoding a fatty acid elongase (FAE) complex located in the endoplasmic reticulum. Understanding the molecular machinery behind this accumulation is critical for the genetic improvement of HEAR varieties for industrial applications and for ensuring the near-complete absence of this compound in edible canola-quality rapeseed. This guide details the biosynthetic pathway, genetic regulation, key quantitative metrics, and standard experimental protocols relevant to the study of this compound in rapeseed embryos.

Biosynthesis and Genetic Regulation

The this compound Biosynthesis Pathway

This compound is not synthesized de novo but results from the elongation of oleic acid (C18:1), which is produced in the plastids. The elongation process occurs in the cytoplasm and is catalyzed by a membrane-bound FAE enzyme complex on the endoplasmic reticulum.[1] This process involves two successive cycles of four key reactions to add a total of four carbons to the oleoyl-CoA precursor.

The four reactions in each elongation cycle are:

  • Condensation: A two-carbon unit from malonyl-CoA is condensed with an acyl-CoA substrate (initially oleoyl-CoA). This is the rate-limiting step and is catalyzed by β-ketoacyl-CoA synthase (KCS) .[2]

  • Reduction: The resulting β-ketoacyl-CoA is reduced to β-hydroxyacyl-CoA by β-ketoacyl-CoA reductase (KCR) .

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated to trans-2,3-enoyl-CoA by β-hydroxyacyl-CoA dehydratase (HCD) .

  • Reduction: The trans-2,3-enoyl-CoA is reduced to an acyl-CoA, now elongated by two carbons, by enoyl-CoA reductase (ECR) .[3]

The first cycle elongates oleoyl-CoA (C18:1) to eicosenoyl-CoA (C20:1), and the second cycle elongates eicosenoyl-CoA to erucoyl-CoA (C22:1).[1] The newly synthesized this compound is then incorporated into triacylglycerols (TAGs) for storage in oil bodies, primarily through the Kennedy pathway.

Erucic_Acid_Biosynthesis cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm / Endoplasmic Reticulum cluster_Elongation Fatty Acid Elongation Cycle (x2) cluster_Elongation2 cluster_TAG Triacylglycerol (TAG) Synthesis Acetyl-CoA Acetyl-CoA Oleic Acid (18:1) Oleic Acid (18:1) Acetyl-CoA->Oleic Acid (18:1) De Novo Synthesis Oleoyl-CoA (18:1) Oleoyl-CoA (18:1) Oleic Acid (18:1)->Oleoyl-CoA (18:1) Activation KCS_1 Condensation (KCS/FAE1) Oleoyl-CoA (18:1)->KCS_1 + Malonyl-CoA cluster_Elongation cluster_Elongation KCR_1 Reduction (KCR) KCS_1->KCR_1 β-Ketoacyl-CoA HCD_1 Dehydration (HCD) KCR_1->HCD_1 β-Hydroxyacyl-CoA ECR_1 Reduction (ECR) HCD_1->ECR_1 trans-2,3-Enoyl-CoA Eicosenoyl-CoA (20:1) Eicosenoyl-CoA (20:1) ECR_1->Eicosenoyl-CoA (20:1) KCS_2 Condensation (KCS/FAE1) Eicosenoyl-CoA (20:1)->KCS_2 + Malonyl-CoA cluster_Elongation2 cluster_Elongation2 KCR_2 Reduction (KCR) KCS_2->KCR_2 β-Ketoacyl-CoA HCD_2 HCD_2 KCR_2->HCD_2 β-Hydroxyacyl-CoA ECR_2 Reduction (ECR) HCD_2->ECR_2 trans-2,3-Enoyl-CoA Erucoyl-CoA (22:1) Erucoyl-CoA (22:1) ECR_2->Erucoyl-CoA (22:1) LPAAT LPAAT Erucoyl-CoA (22:1)->LPAAT Acyl-CoA Pool Erucoyl-CoA (22:1)->LPAAT PAP PAP LPAAT->PAP PA G3P Glycerol-3-P GPAT GPAT G3P->GPAT Acyl-CoA GPAT->LPAAT LPA DGAT DGAT PAP->DGAT DAG TAG_Storage Storage in Oil Bodies DGAT->TAG_Storage TAG

Caption: this compound biosynthesis pathway in rapeseed embryos.

Genetic Control

The primary genetic determinant of this compound content is the FATTY ACID ELONGASE 1 (FAE1) gene, which encodes the KCS enzyme.[4] In the amphidiploid B. napus, this compound synthesis is controlled by two major loci, one on the A genome and one on the C genome, which act in an additive manner.[4]

  • High this compound Rapeseed (HEAR): Contains functional alleles at both FAE1 loci, leading to high KCS activity and significant accumulation of this compound.

  • Low this compound Rapeseed (LEAR/Canola): Possesses non-functional FAE1 alleles. Often, this is due to mutations such as a four-base-pair deletion that causes a frameshift and results in a truncated, inactive enzyme.[4] In other cases, low expression due to variations in the gene's promoter region can also lead to a low this compound phenotype.[5]

The expression of FAE1 is embryo-specific and temporally regulated, peaking mid-way through seed development, which corresponds with the period of maximum oil accumulation.[6]

Quantitative Data Presentation

Fatty Acid Composition in HEAR vs. LEAR Varieties

The genetic makeup regarding the FAE1 loci dictates the final fatty acid profile of the mature seed oil.

Fatty AcidChemical NotationTypical % in LEAR (Canola) OilTypical % in HEAR Oil
Palmitic AcidC16:0~4-5%~4-5%
Stearic AcidC18:0~2%~1-2%
Oleic Acid C18:1 ~61-62% ~12-15%
Linoleic AcidC18:2~20-29%~13-14%
α-Linolenic AcidC18:3~9-10%~8-10%
Eicosenoic Acid C20:1 ~1.5% ~8-10%
This compound C22:1 < 2% ~45-55%
Data compiled from references[7][8]. Note: Values are approximate and can vary with genotype and environmental conditions.
This compound Accumulation and FAE1 Expression During Embryo Development

The accumulation of this compound is tightly correlated with the expression of the FAE1 gene during embryogenesis.

Days After Flowering (DAF)Developmental StageFAE1 Transcript Level (Relative)This compound (% of Total Fatty Acids)
~5Early TorpedoLow / InitiatingVery Low
~10-15Mid-Torpedo / Early CotyledonIncreasing SharplyStarts Accumulating
~20-25CotyledonPeak Expression Rapid Accumulation
~35-45MaturationDecreasingReaches Maximum Level (~56%)
Data synthesized from developmental studies in Brassica species.[5][6][9][10] Transcript levels and accumulation rates are generalized trends.

Experimental Protocols

Protocol for Lipid Extraction and Fatty Acid Analysis by GC-FID

This protocol outlines the conversion of fatty acids in TAGs to fatty acid methyl esters (FAMEs) for quantification.

  • Sample Preparation:

    • Harvest 10-20 developing rapeseed embryos and record their fresh weight.

    • Freeze-dry the embryos to determine dry weight and grind them into a fine powder using a micro-pestle in a 1.5 mL tube.

  • Transesterification:

    • Add 1 mL of 1 M methanolic HCl to the powdered sample. To aid solubility and act as an internal standard, a known amount of heptadecanoic acid (C17:0) can be included.

    • Add 5% (v/v) 2,2-dimethoxypropane to act as a water scavenger.

    • Seal the tube tightly, vortex, and incubate at 80°C for 1 hour under a nitrogen atmosphere.[11]

  • FAME Extraction:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of 0.9% NaCl solution.

    • Vortex vigorously for 30 seconds to mix the phases.

    • Centrifuge at 1,600 x g for 5 minutes to separate the layers.[12]

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a new glass vial for GC analysis.

  • GC-FID Analysis:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

    • Column: A polar capillary column suitable for FAME separation, such as a DB-225 (30 m x 0.25 mm, 0.25 µm film).[12]

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Temperatures: Injector at 250°C, Detector at 250°C.

    • Oven Program: Initial temperature of 180°C, hold for 2 min, ramp to 220°C at 4°C/min, and hold for 10 min.

    • Injection: Inject 1 µL of the sample.

    • Quantification: Identify peaks by comparing retention times with a known FAME standard mix. Calculate the percentage of each fatty acid based on the integrated peak area relative to the total area of all fatty acid peaks.

Protocol for Microsome Isolation from Developing Embryos

This protocol isolates the microsomal fraction, which contains the endoplasmic reticulum and the FAE complex.

  • Homogenization:

    • Harvest ~1-2 g of fresh developing embryos. Perform all subsequent steps at 4°C or on ice.

    • In a pre-chilled mortar and pestle, add the embryos to 5 mL of ice-cold Homogenization Buffer (e.g., 250 mM Sucrose, 100 mM HEPES-KOH pH 7.5, 2 mM DTT, and 1x Protease Inhibitor Cocktail).

    • Grind gently but thoroughly to a smooth homogenate.

  • Differential Centrifugation:

    • Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.[13]

    • Perform a low-speed spin at 10,000 x g for 15 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.[14]

    • Carefully transfer the supernatant (this is the post-mitochondrial fraction) to an ultracentrifuge tube.

    • Perform a high-speed spin at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomal membranes.[13]

  • Microsome Resuspension:

    • Discard the supernatant. The small, translucent pellet at the bottom is the microsomal fraction.

    • Gently wash the pellet surface with 1 mL of fresh Homogenization Buffer without disturbing the pellet, and discard the wash.

    • Resuspend the pellet in a minimal volume (e.g., 100-200 µL) of a suitable buffer (e.g., 50 mM Mannitol, 20 mM HEPES pH 7.5) for subsequent enzyme assays or protein analysis.[15] Determine protein concentration using a Bradford or BCA assay.

Protocol for KCS (Fatty Acid Elongase) Activity Assay

This assay measures the rate-limiting step of this compound synthesis.

  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare the reaction mixture (total volume of 100 µL):

      • 50-100 µg of microsomal protein (from Protocol 4.2).

      • Reaction Buffer (e.g., 100 mM HEPES-KOH pH 7.2, 1 mM ATP, 0.5 mM CoA).

      • 1 mM NADPH.

      • 100 µM Oleoyl-CoA (substrate).

      • 25 µM [2-¹⁴C]Malonyl-CoA (radiolabeled substrate, ~55 mCi/mmol).

  • Enzyme Reaction:

    • Initiate the reaction by adding the [¹⁴C]Malonyl-CoA.

    • Incubate at 30°C for 20-30 minutes.

    • Stop the reaction by adding 50 µL of 60% (w/v) KOH.

  • Saponification and Extraction:

    • Saponify the lipids by heating the stopped reaction at 70°C for 1 hour.

    • Acidify the mixture by adding 100 µL of 7 M HCl.

    • Extract the free fatty acids by adding 500 µL of hexane, vortexing, and centrifuging to separate phases.

    • Transfer the upper hexane phase to a scintillation vial.

  • Quantification:

    • Evaporate the hexane and add scintillation cocktail.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the KCS enzyme activity.

Protocol for FAE1 Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcript levels of the FAE1 gene.

  • RNA Extraction:

    • Harvest developing embryos at specific DAF stages and immediately freeze in liquid nitrogen.

    • Extract total RNA using a protocol suitable for high-lipid tissues, such as a CTAB-based method or a commercial plant RNA extraction kit.[16]

    • Treat the RNA with DNase I to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[5]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Primer Design: Design primers specific to the B. napusFAE1 gene. Example primers could target a conserved region of the coding sequence. Also, design primers for a stable reference gene (e.g., Actin or Ubiquitin) for normalization.

      • FAE1 Forward Primer Example: 5'-ATTCTCCGACACACACACTG-3'[5]

      • FAE1 Reverse Primer Example: 5'-AGAGAAACATCGTAGCCATCA-3'[5]

    • Reaction Setup: Prepare the qRT-PCR reaction using a SYBR Green-based master mix, diluted cDNA, and forward/reverse primers.

    • Thermocycling: Run the reaction on a real-time PCR machine with a standard program: e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min. Include a melt curve analysis to verify product specificity.

    • Data Analysis: Calculate the relative expression of FAE1 using the ΔΔCt method, normalizing the FAE1 Ct values to the reference gene Ct values.

Experimental_Workflow cluster_Sample Sample Collection & Preparation cluster_Lipid Lipid Analysis cluster_RNA Gene Expression Analysis Collect Collect Developing Rapeseed Embryos (Various DAF Stages) Split Split Sample Pool Collect->Split FreezeDry Freeze-Dry & Grind Split->FreezeDry For Lipid Analysis FreezeLiqN Flash Freeze in Liquid N₂ Split->FreezeLiqN For RNA Analysis E1 Protocol 4.1: Lipid Extraction & Transesterification FreezeDry->E1 R1 Protocol 4.4: Total RNA Extraction FreezeLiqN->R1 E2 GC-FID Analysis E1->E2 E3 Quantify Fatty Acid Profile (% this compound, etc.) E2->E3 Final Correlate Gene Expression with this compound Content E3->Final R2 cDNA Synthesis R1->R2 R3 qRT-PCR with FAE1 Primers R2->R3 R4 Calculate Relative FAE1 Expression R3->R4 R4->Final

Caption: Experimental workflow for analyzing this compound accumulation.

References

The Multifaceted Role of Erucic Acid in Plant Physiology and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erucic acid (C22:1), a very-long-chain monounsaturated fatty acid, is a significant component of the seed oil in many members of the Brassicaceae family. Historically viewed through the lens of its impact on human health and industrial applications, the intrinsic physiological functions of this compound within the plant itself are a subject of growing scientific inquiry. This technical guide provides an in-depth exploration of the biosynthesis, accumulation, and diverse roles of this compound in plant physiology and development. We delve into its primary function as a carbon and energy store in seeds, its influence on seed germination and seedling establishment, and its emerging role in the plant's response to environmental stressors. This document summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes the underlying biochemical and signaling pathways.

This compound Biosynthesis and Accumulation

This compound is synthesized in the endoplasmic reticulum (ER) through the elongation of oleic acid (C18:1). This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) complex. The key rate-limiting enzyme in this pathway is β-ketoacyl-CoA synthase (KCS), encoded by the Fatty Acid Elongase 1 (FAE1) gene.

The biosynthesis pathway begins in the plastid, where de novo fatty acid synthesis produces oleoyl-ACP. This is then hydrolyzed to free oleic acid and exported to the cytoplasm, where it is activated to oleoyl-CoA. The FAE complex then catalyzes two successive two-carbon additions to oleoyl-CoA, first producing eicosenoic acid (C20:1) and subsequently this compound (C22:1). Finally, this compound is incorporated into triacylglycerols (TAGs) for storage in oil bodies, primarily through the Kennedy pathway.

erucic_acid_biosynthesis cluster_plastid Plastid cluster_er Cytoplasm / Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase C16:0-ACP C16:0-ACP Malonyl-CoA->C16:0-ACP FAS C18:0-ACP C18:0-ACP C16:0-ACP->C18:0-ACP KASII C18:1-ACP C18:1-ACP C18:0-ACP->C18:1-ACP SAD Oleic Acid Oleic Acid C18:1-ACP->Oleic Acid FAT Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA LACS C20:1-CoA C20:1-CoA Oleoyl-CoA->C20:1-CoA FAE1 (KCS) This compound-CoA This compound-CoA C20:1-CoA->this compound-CoA FAE1 (KCS) Triacylglycerols (TAGs)\n(Storage in Oil Bodies) Triacylglycerols (TAGs) (Storage in Oil Bodies) This compound-CoA->Triacylglycerols (TAGs)\n(Storage in Oil Bodies) Kennedy Pathway (GPAT, LPAAT, DGAT)

Caption: Biosynthesis pathway of this compound in plant cells.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different plant species, genotypes, and tissues, and is influenced by environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Seeds of Different Brassica Species

SpeciesGenotype/AccessionThis compound Content (%)Reference
Brassica napusWH3401 (high-erucic)34.05 ± 0.26[1]
Brassica napusWY20 (low-erucic)0.20 ± 0.25[1]
Brassica junceaRBJ-9700143.3[2]
Brassica carinataB.C.B-1845.0[3]
Brassica rapa-24.89 - 48.15[3]
Brassica oleracea-46.25 - 46.38[3]
Brassica nigra-34.76 - 35.50[3]

Table 2: this compound Content in Different Tissues of High-Erucic Acid Brassica napus (WH3401)

TissueThis compound Content (%)Reference
Whole Seed~40[4]
Outer Cotyledon~42[4]
Inner Cotyledon~38[4]
Embryonic Axis~25[4]
Seed CoatNot Detected[4]

Table 3: Effect of Drought Stress on this compound Content in Brassica napus Cultivars

CultivarTreatmentThis compound Content (%)Reference
DalganNormal Irrigation0.17[5]
DalganDrought Stress0.41[5]
Hyola 401Normal Irrigation0.22[5]
Hyola 401Drought Stress0.35[5]

Role in Plant Development

Seed Storage and Energy Reserve

The primary role of this compound in plants is as a dense form of carbon and energy storage within the seeds. The long carbon chain of this compound makes it an efficient molecule for storing energy that will be utilized during germination and early seedling growth.

Seed Germination and Seedling Vigor

Recent studies have indicated that the presence of this compound can influence seed germination, particularly under stressful conditions. Research has shown that rapeseed varieties with high this compound and glucosinolate content exhibit higher germination percentages and lower mean germination times under drought stress. This suggests a protective role for these compounds during the critical germination phase. Conversely, intensive breeding for low this compound content in canola varieties has been linked to prolonged germination times, indicating an inadvertent negative impact on seed vigor.

Involvement in Plant Stress Response

Drought Stress Tolerance

Transcriptomic analysis of rapeseed seeds germinating under drought stress has revealed that high this compound content is associated with the differential expression of genes related to sugar metabolism, antioxidant pathways, and hormone signaling. This suggests that this compound, or its metabolic derivatives, may act as a signaling molecule or contribute to metabolic adjustments that enhance drought tolerance.

erucic_acid_stress_response High this compound Content High this compound Content Gene Expression Changes Gene Expression Changes High this compound Content->Gene Expression Changes influences Sugar Metabolism Sugar Metabolism Gene Expression Changes->Sugar Metabolism Antioxidant Pathways Antioxidant Pathways Gene Expression Changes->Antioxidant Pathways Hormone Signaling Hormone Signaling Gene Expression Changes->Hormone Signaling Enhanced Drought Tolerance Enhanced Drought Tolerance Sugar Metabolism->Enhanced Drought Tolerance Antioxidant Pathways->Enhanced Drought Tolerance Hormone Signaling->Enhanced Drought Tolerance

Caption: Logical relationship of this compound in drought stress response.

Experimental Protocols

Quantification of this compound in Plant Tissues by Gas Chromatography (GC)

This protocol outlines the extraction and derivatization of fatty acids from plant tissues for quantification by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., seeds, leaves)

  • Mortar and pestle or tissue homogenizer

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • 14% (w/v) Boron trifluoride (BF3) in methanol

  • Hexane

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • GC-FID or GC-MS system with a suitable capillary column (e.g., DB-WAX)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of fresh or freeze-dried plant tissue.

    • Add a known amount of internal standard.

    • Homogenize the tissue in a mixture of chloroform:methanol (2:1, v/v).

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass tube and vortex thoroughly.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Carefully collect the lower chloroform phase containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the chloroform under a stream of nitrogen.

    • Add 2 mL of 14% BF3 in methanol to the dried lipid extract.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject 1 µL of the FAME extract into the GC system.

    • Use an appropriate temperature program to separate the FAMEs. A typical program might be: initial temperature of 150°C, ramp to 240°C at 4°C/min, and hold for 10 minutes.

    • Identify and quantify the this compound methyl ester peak by comparing its retention time and peak area to that of a known standard and the internal standard.

gc_workflow A Plant Tissue Homogenization (with Internal Standard) B Lipid Extraction (Chloroform:Methanol) A->B C Phase Separation (Addition of NaCl) B->C D Collection of Lipid Phase C->D E Derivatization to FAMEs (BF3 in Methanol) D->E F FAME Extraction (Hexane) E->F G GC-FID/MS Analysis F->G H Data Analysis (Quantification) G->H

Caption: Experimental workflow for GC-based quantification of this compound.
In Vitro Fatty Acid Elongase (FAE1/KCS) Activity Assay

This protocol provides a general framework for assaying the activity of the key enzyme in this compound biosynthesis, FAE1, using microsomal fractions isolated from developing seeds.

Materials:

  • Developing seeds from a high-erucic acid plant species

  • Microsome isolation buffer (e.g., 0.1 M potassium phosphate pH 7.2, 0.33 M sucrose, 1 mM EDTA, 1 mM DTT)

  • Assay buffer (e.g., 0.1 M potassium phosphate pH 7.2, 1 mM DTT)

  • Substrate: [1-14C]Oleoyl-CoA

  • Co-substrate: Malonyl-CoA

  • Cofactors: ATP, CoA, MgCl2, NADH, NADPH

  • Reaction termination solution (e.g., 10% (w/v) KOH in 80% ethanol)

  • Hexane

  • Scintillation cocktail and counter

Procedure:

  • Microsome Isolation:

    • Homogenize developing seeds in ice-cold isolation buffer.

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal membranes.

    • Resuspend the microsomal pellet in a minimal volume of assay buffer.

    • Determine the protein concentration of the microsomal fraction (e.g., using the Bradford assay).

  • Enzyme Assay:

    • Set up the reaction mixture in a microfuge tube containing assay buffer, ATP, CoA, MgCl2, NADH, and NADPH.

    • Add a known amount of microsomal protein (e.g., 50-100 µg).

    • Initiate the reaction by adding [1-14C]Oleoyl-CoA and malonyl-CoA.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Product Extraction:

    • Stop the reaction by adding the KOH/ethanol solution and heat at 80°C for 1 hour to saponify the lipids.

    • Acidify the reaction mixture with concentrated HCl.

    • Extract the free fatty acids with hexane.

    • Wash the hexane phase with water to remove any unincorporated radiolabeled substrate.

  • Quantification:

    • Transfer the hexane phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the FAE1 activity.

Conclusion and Future Directions

This compound plays a fundamental role in the life cycle of many Brassicaceae species, primarily as a vital energy reserve for germination and early growth. Emerging evidence also points to its involvement in mediating responses to abiotic stresses, such as drought. The genetic and biochemical pathways governing its synthesis are well-characterized, providing a solid foundation for targeted crop improvement. Future research should focus on elucidating the precise signaling pathways through which this compound influences stress tolerance and further exploring the genetic factors that regulate its accumulation in different plant tissues. A deeper understanding of these aspects will not only advance our knowledge of plant lipid metabolism but also open new avenues for developing crops with enhanced resilience and tailored fatty acid profiles for both nutritional and industrial purposes.

References

The Transformation of Rapeseed Oil: A Technical History of Erucic Acid Discovery and Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Rapeseed's Lipid Profile

Rapeseed (primarily Brassica napus and Brassica rapa) stands as one of the world's oldest cultivated oilseed crops, with a history stretching back thousands of years.[1] Initially valued for its use in oil lamps and as an industrial lubricant, its transition to a primary edible oil was hampered by its unique fatty acid composition.[1] Traditional rapeseed oil contained high levels of erucic acid (cis-13-docosenoic acid), a 22-carbon monounsaturated omega-9 fatty acid, which could constitute 30-60% of its total fatty acids.[2] While beneficial for certain industrial applications, the presence of high concentrations of this compound in the human diet raised significant health concerns, leading to a pivotal shift in agricultural science and food production. This technical guide delves into the discovery and history of this compound in rapeseed oil, from its initial identification to the development of low-erucic acid varieties, now famously known as canola oil.

The Discovery and Characterization of this compound

The journey to understanding the composition of rapeseed oil began with the broader scientific exploration of fats and oils in the 19th and 20th centuries. The identification and quantification of individual fatty acids were made possible through the development of analytical techniques, most notably gas-liquid chromatography (GLC), which became the standard method for fatty acid analysis.

Early Identification and Health Concerns

Early research into the nutritional properties of various vegetable oils revealed the unique composition of rapeseed oil. By the mid-20th century, studies began to link high dietary intake of this compound with adverse health effects in animal models. The primary concern was the development of myocardial lipidosis, a condition characterized by the accumulation of lipids in heart muscle fibers, which was observed to reduce the contractile force of the heart in experimental animals.[2][3] Although a direct causal link to myocardial lipidosis in humans has not been definitively established, these findings prompted regulatory bodies and the scientific community to re-evaluate the safety of high-erucic acid rapeseed oil for human consumption.[2]

Quantitative Analysis of this compound: The Rise of Gas Chromatography

The accurate quantification of this compound was crucial for both toxicological studies and the subsequent breeding programs aimed at reducing its content. Gas chromatography (GC) coupled with flame ionization detection (FID) emerged as the definitive analytical method.

Experimental Protocol: Gas Chromatographic Analysis of this compound

The following protocol provides a detailed methodology for the quantification of this compound in rapeseed oil, based on established methods such as those from the AOAC (Association of Official Analytical Chemists).[4][5]

Objective: To determine the this compound content in a rapeseed oil sample.

Principle: The triglycerides in the oil are converted to their fatty acid methyl esters (FAMEs), which are then separated and quantified by gas chromatography.

Materials and Reagents:

  • Rapeseed oil sample

  • Heptane (GC grade)

  • Sodium hydroxide in methanol (0.5 N)

  • Boron trifluoride (BF3) in methanol (12-14% w/v)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • This compound methyl ester standard

  • Internal standard (e.g., methyl heptadecanoate)

  • Gas chromatograph with FID and a capillary column suitable for FAME analysis (e.g., a fused silica capillary column with a polar stationary phase)

Procedure:

  • Sample Preparation (Methylation):

    • Weigh approximately 25 mg of the rapeseed oil sample into a screw-cap test tube.

    • Add 1.5 mL of 0.5 N sodium hydroxide in methanol.

    • Blanket the tube with nitrogen, cap tightly, and heat in a water bath at 100°C for 5-10 minutes, with occasional shaking, until the fat globules go into solution.

    • Cool the tube and add 2 mL of boron trifluoride in methanol.

    • Blanket with nitrogen, cap, and heat again at 100°C for 2 minutes.

    • Cool to room temperature.

    • Add 1 mL of heptane and 1 mL of saturated sodium chloride solution.

    • Cap and shake vigorously for 15 seconds.

    • Allow the layers to separate. The upper heptane layer contains the FAMEs.

  • Gas Chromatography Analysis:

    • Transfer an aliquot of the heptane layer to a GC vial.

    • Inject 1 µL of the sample into the gas chromatograph.

    • Typical GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 275°C

      • Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 15 minutes.

      • Carrier Gas: Helium or Hydrogen

      • Column: Fused silica capillary column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) with a polar stationary phase.

  • Quantification:

    • Identify the this compound methyl ester peak based on its retention time compared to the standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of the this compound methyl ester standard.

The Canola Revolution: Breeding for Low this compound Rapeseed

The health concerns surrounding this compound spurred a concerted effort, particularly in Canada, to develop rapeseed varieties with low this compound content. This pioneering work was led by Dr. Baldur R. Stefansson at the University of Manitoba and Dr. Keith Downey at Agriculture and Agri-Food Canada.[6][7][8] Their research in the 1960s and 1970s culminated in the development of "canola," a portmanteau of "Canadian oil, low acid."[6][9]

The "Half-Seed" Technique: A Breeder's Breakthrough

A significant methodological innovation that accelerated the breeding process was the "half-seed" technique.[1][7] This non-destructive method allowed breeders to analyze the fatty acid composition of a single seed without destroying its viability.

Experimental Workflow: The Half-Seed Technique

HalfSeedTechnique start Select Rapeseed Seed dissect Carefully remove a small portion of one cotyledon start->dissect analyze Analyze the cotyledon fragment for this compound content using Gas Chromatography dissect->analyze germinate Germinate the remaining portion of the seed dissect->germinate select Select plants with low This compound content for further breeding analyze->select germinate->select cross Cross-pollinate selected plants select->cross Low this compound discard Discard select->discard High this compound progeny Harvest and analyze progeny seeds cross->progeny progeny->start Repeat Cycle

A simplified workflow of the "half-seed" breeding technique.
Key Genetic Discoveries

The success of the canola breeding program was rooted in the identification of rapeseed lines with naturally low this compound content. The variety 'Liho' was one such crucial discovery.[10] Through classical breeding techniques of crossing and selection, the low this compound trait was introgressed into agronomically suitable rapeseed varieties. The first low-erucic acid rapeseed cultivar, 'Oro', was released in 1968, followed by the first "double-low" (low this compound and low glucosinolates) canola variety, 'Tower', in 1974.[8][10]

The Biochemistry of this compound Synthesis

The reduction of this compound in rapeseed was ultimately a manipulation of the plant's fatty acid biosynthesis pathway. This compound is synthesized in the endoplasmic reticulum from oleic acid (C18:1) through a series of elongation steps. The key enzyme in this process is fatty acid elongase 1 (FAE1), a 3-ketoacyl-CoA synthase.

Signaling Pathway: this compound Biosynthesis in Brassica napus

ErucicAcidBiosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Oleoyl-ACP Oleoyl-ACP Fatty Acid Synthase (FAS)->Oleoyl-ACP Oleic Acid (18:1) Oleic Acid (18:1) Oleoyl-ACP->Oleic Acid (18:1) FATB Oleoyl-CoA Oleoyl-CoA Oleic Acid (18:1)->Oleoyl-CoA LACS Linoleic Acid (18:2) Linoleic Acid (18:2) Oleic Acid (18:1)->Linoleic Acid (18:2) FAD2 Eicosenoyl-CoA (20:1) Eicosenoyl-CoA (20:1) Oleoyl-CoA->Eicosenoyl-CoA (20:1) FAE1 (KCS) Erucyl-CoA (22:1) Erucyl-CoA (22:1) Eicosenoyl-CoA (20:1)->Erucyl-CoA (22:1) FAE1 (KCS) Triacylglycerol (TAG) Triacylglycerol (TAG) Erucyl-CoA (22:1)->Triacylglycerol (TAG) Kennedy Pathway Linolenic Acid (18:3) Linolenic Acid (18:3) Linoleic Acid (18:2)->Linolenic Acid (18:3) FAD3

The biosynthetic pathway of this compound from oleic acid.

Regulatory Landscape and Modern Standards

The successful development of canola oil led to the establishment of regulatory standards to differentiate it from high-erucic acid rapeseed oil. In many regions, including the United States and the European Union, canola oil is defined as rapeseed oil containing less than 2% this compound.[11] This has become the global standard for edible rapeseed oil.

Table 1: Timeline of Key Events and Regulatory Limits for this compound

YearEventThis compound LimitReference(s)
1956-1957High-erucic acid rapeseed oil first marketed as a food product.Not regulated[11]
1960s-1970sDevelopment of low-erucic acid rapeseed varieties by Stefansson and Downey in Canada.N/A[6]
1968Release of 'Oro', the first low-erucic acid rapeseed cultivar.N/A[10]
1974Release of 'Tower', the first "double-low" canola variety.N/A[8]
1976European Economic Community (EEC) sets a maximum level for this compound in edible oils and fats.5% of total fatty acids[12]
1977Use of rapeseed oil deemed safe as a food additive in the United States.Not specified[13]
1986The definition of canola is amended to less than 2% this compound in the oil.<2% of total fatty acids[14]
2016European Food Safety Authority (EFSA) establishes a Tolerable Daily Intake (TDI) for this compound.TDI of 7 mg/kg of body weight per day[15]

Data Presentation: A Comparative Look at Fatty Acid Profiles

The breeding efforts to reduce this compound content fundamentally altered the fatty acid profile of rapeseed oil, making it a much healthier option for consumers.

Table 2: Comparative Fatty Acid Composition of High-Erucic Acid Rapeseed Oil and Canola Oil (% of Total Fatty Acids)

Fatty AcidHigh-Erucic Acid Rapeseed OilCanola Oil
Palmitic Acid (C16:0)2.5 - 6.53.5 - 5.5
Stearic Acid (C18:0)0.8 - 2.51.5 - 2.5
Oleic Acid (C18:1)8 - 6055 - 65
Linoleic Acid (C18:2)11 - 2318 - 25
Alpha-Linolenic Acid (C18:3)5 - 138 - 12
Eicosenoic Acid (C20:1)5 - 15< 2
This compound (C22:1) 20 - 55 < 2

Data compiled from multiple sources.[16][17][18]

Conclusion: A Triumph of Agricultural Science

The story of this compound in rapeseed oil is a compelling example of how agricultural science can address public health concerns and transform a commodity. Through innovative breeding techniques and a deep understanding of plant biochemistry, researchers were able to fundamentally change the composition of rapeseed oil, creating a new, healthy edible oil that has become a staple in diets worldwide. The legacy of this work continues in ongoing research to further improve the nutritional and functional properties of canola and other oilseed crops. This technical guide has provided an in-depth look at the key discoveries, experimental protocols, and data that underpinned this remarkable transformation.

References

Methodological & Application

Application Notes & Protocols: Quantification of Erucic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erucic acid (cis-13-docosenoic acid), a monounsaturated omega-9 fatty acid, is a significant component in the oils of plants from the Brassicaceae family, such as rapeseed and mustard. While high-erucic acid oils have industrial applications, its consumption in high amounts has been linked to potential health concerns, leading to regulations on its maximum levels in edible oils and foodstuffs.[1][2][3] Accurate and sensitive quantification of this compound is therefore crucial for food safety, quality control, and in research settings. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the determination of this compound. This document provides detailed application notes and protocols for its quantification.

The analytical workflow for this compound quantification by GC-MS typically involves lipid extraction from the sample matrix, derivatization of fatty acids to their more volatile methyl esters (FAMEs), followed by GC-MS analysis.[4]

Experimental Protocols

Sample Preparation: Lipid Extraction

The initial step involves the extraction of lipids, including this compound, from the sample matrix. The choice of extraction method can significantly impact the final quantification.

a) Soxhlet Extraction (Recommended for solid samples): This method is considered superior for yielding higher concentrations of this compound and preventing its isomerization.[5]

  • Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser, thimble.

  • Solvent: Hexane.

  • Protocol:

    • Weigh a representative amount of the homogenized and dried sample and place it into a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with hexane to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for a sufficient duration (typically 6-8 hours) to ensure complete lipid extraction.

    • After extraction, evaporate the solvent from the collected extract using a rotary evaporator to obtain the lipid fraction.

b) Folch Method (For liquid and semi-solid samples): A common liquid-liquid extraction method. However, it may lead to an underestimation of this compound due to the potential for isomerization from its natural cis-form to the trans-isomer (brassidic acid).[4][5]

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Protocol:

    • Homogenize the sample if necessary.

    • To a known amount of the sample, add a mixture of chloroform and methanol (2:1, v/v).[4][6] The total solvent volume should be about 20 times the sample volume.[4][6]

    • Agitate the mixture thoroughly for at least 20 minutes.

    • Add 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge the sample to achieve a clear separation of the layers.

    • Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.

    • Evaporate the solvent to obtain the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the non-volatile fatty acids are converted into their volatile FAMEs. Several derivatization agents can be used.

a) Boron Trifluoride (BF3)-Methanol Method: A widely used and effective method.[4]

  • Reagents: 14% Boron trifluoride in methanol, Heptane, Saturated NaCl solution.

  • Protocol:

    • To the extracted lipid sample (approximately 100 mg) in a screw-capped tube, add 2 mL of 0.5 M methanolic NaOH.

    • Heat the mixture in a water bath at 100°C for 5 minutes.

    • Add 2 mL of 14% BF3-methanol solution and heat again at 100°C for 5 minutes.

    • Add 2 mL of heptane to the mixture and boil for 1 minute.

    • Add 2 mL of saturated NaCl solution and shake vigorously.

    • Allow the layers to separate and collect the upper heptane layer containing the FAMEs for GC-MS analysis.

b) Acid-Catalyzed Methylation (Sulfuric Acid-Methanol):

  • Reagents: Sulfuric acid-benzene-methanol solution (1:3 v/v benzene:methanol with 2% sulfuric acid).[7]

  • Protocol:

    • Dissolve the lipid extract in the sulfuric acid-benzene-methanol solution.[7]

    • Reflux the mixture for 2.5 hours.[7]

    • After cooling, extract the FAMEs with petroleum ether.[7]

    • Wash the extract with water and dry over anhydrous sodium sulfate.

    • The resulting solution is ready for GC-MS injection.

GC-MS Analysis

The separation and quantification of methyl erucate (the FAME of this compound) is performed using a GC-MS system.

  • Gas Chromatograph (GC) Parameters:

    • Column: A polar capillary column is crucial for separating FAME isomers. A Restek Rt-2560 column (100 m x 0.25 mm ID, 0.20 µm film thickness) or a similar highly polar biscyanopropyl phase column is recommended to resolve methyl erucate from its isomers like methyl brassidate and methyl cetoleate.[4]

    • Injection: 1 µL of the derivatized sample is injected.[4]

    • Injection Mode: Splitless injection is often used for trace analysis.[4]

    • Injector Temperature: 200-250°C.[4][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[4]

    • Oven Temperature Program: An example program is: start at 120°C (hold for 2 min), ramp at 5°C/min to 160°C, then ramp at 2°C/min to 210°C, and finally ramp at 1°C/min to 240°C (hold for 2 min).[4] A simpler program could be: initial temperature of 150°C (hold for 1 min), then ramp at 10°C/min to a final temperature of 250°C (hold for 14 min).[7]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Mass Analyzer: Quadrupole.

    • Scan Mode: Full scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

    • Key Ions for Methyl Erucate (C23H44O2, MW: 352.6): The molecular ion (m/z 352) and characteristic fragment ions should be monitored.

    • Temperatures: Transfer line at 290°C, ion source at 230°C, and quadrupole at 150°C.[4]

Data Presentation

Quantitative data for this compound analysis is crucial for method validation and comparison. The following table summarizes typical performance parameters.

ParameterTypical ValueMatrixReference
Limit of Detection (LOD) 0.98% (m/m)Edible Oils[2][3]
Limit of Quantification (LOQ) 7.73 - 11.34 µg/mLCooking Oil[9]
Linearity (R²) > 0.99Edible Oils[2][3][9]
Recovery ~80% (Esterification efficiency)Mustard Seed Oil[10]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Sample (e.g., Oil, Seed) Extraction Lipid Extraction (Soxhlet or Folch) Sample->Extraction Derivatization Fatty Acid Methyl Ester (FAME) Synthesis (e.g., BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: Experimental workflow for this compound quantification by GC-MS.

FAME Derivatization Pathway

G ErucicAcid This compound (in Lipid Extract) FAME Methyl Erucate (Volatile) ErucicAcid->FAME  Methanol (CH3OH)  Catalyst (e.g., BF3, H2SO4)

Caption: Derivatization of this compound to its methyl ester.

References

Determining Erucic Acid in Rapeseed Meal: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erucic acid, a long-chain monounsaturated fatty acid, is a natural component of rapeseed. While high-erucic acid rapeseed oil has industrial applications, its presence in rapeseed meal, a significant by-product used in animal feed, is a critical quality and safety parameter. Regulatory bodies have established maximum permissible levels of this compound in food and feed due to potential health concerns.[1][2] Consequently, accurate and reliable analytical methods are essential for monitoring this compound content in rapeseed meal. This document provides detailed application notes and protocols for the determination of this compound in rapeseed meal, targeting researchers, scientists, and professionals in drug development and quality control.

Two primary analytical techniques are employed for this purpose: Gas Chromatography (GC), the reference method for its accuracy and specificity, and Near-Infrared Spectroscopy (NIRS), a rapid and non-destructive screening tool.

Gas Chromatography (GC) Method

Gas chromatography is the gold standard for the quantitative analysis of this compound. The method involves the extraction of lipids from the rapeseed meal, followed by the conversion of fatty acids into their volatile methyl esters (FAMEs), which are then separated and quantified by GC.

Experimental Protocol: Gas Chromatography

This protocol outlines the key steps for determining this compound content in rapeseed meal using GC with Flame Ionization Detection (FID).

1.1. Sample Preparation: Lipid Extraction (Soxhlet Method)

The Soxhlet extraction method is recommended for its efficiency and to prevent the isomerization of cis-erucic acid to its trans-isomer, brassidic acid, a phenomenon that can occur with other methods like the Folch extraction.[3]

  • Apparatus: Soxhlet extraction apparatus, round-bottom flask, heating mantle, cellulose extraction thimbles, rotary evaporator.

  • Reagents: n-Hexane (analytical grade).

  • Procedure:

    • Weigh approximately 10 g of finely ground rapeseed meal into a cellulose extraction thimble.

    • Place the thimble in the Soxhlet extractor.

    • Add 250 mL of n-hexane to the round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate continuous extraction.

    • Extract for 6-8 hours at a solvent cycle rate of 4-5 cycles per hour.

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask and evaporate the n-hexane using a rotary evaporator to obtain the crude rapeseed oil.

1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to FAMEs to increase their volatility for GC analysis. An acid-catalyzed method is described below.

  • Apparatus: Screw-capped glass tubes, heating block or water bath, vortex mixer.

  • Reagents:

    • Methanolic HCl (5% w/v): Prepared by carefully adding acetyl chloride to anhydrous methanol.

    • n-Heptane (analytical grade).

    • Sodium Chloride (NaCl) solution (0.9% w/v).

    • Internal Standard (IS) solution: A known concentration of a suitable fatty acid not present in the sample, such as pentadecanoic acid (C15:0), dissolved in a known volume of solvent.

  • Procedure:

    • Accurately weigh about 25 mg of the extracted rapeseed oil into a screw-capped glass tube.

    • Add a known volume of the internal standard solution.

    • Add 2 mL of 5% methanolic HCl.

    • Cap the tube tightly and heat at 80°C for 1-2 hours with occasional vortexing.[4]

    • Cool the tube to room temperature.

    • Add 1 mL of n-heptane and 1 mL of 0.9% NaCl solution.

    • Vortex thoroughly for 1 minute to extract the FAMEs into the upper heptane layer.

    • Centrifuge briefly to ensure phase separation.

    • Carefully transfer the upper heptane layer containing the FAMEs into a GC vial for analysis.

1.3. Gas Chromatography (GC-FID) Analysis

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.

  • Typical GC Conditions:

    • Column: Fused silica capillary column coated with a polar stationary phase suitable for FAME analysis (e.g., DB-WAX, Stabilwax-DA, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5][6]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[6]

    • Injector Temperature: 250°C.[7]

    • Detector Temperature: 280°C.[7]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 14 minutes.[5]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.[5]

  • Quantification:

    • Prepare a calibration curve using standard solutions of methyl erucate of known concentrations with the same internal standard.

    • Identify the this compound methyl ester peak in the sample chromatogram based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound methyl ester to the internal standard with the calibration curve.

Data Presentation: Comparison of Extraction and Derivatization Methods for GC Analysis

A study comparing different extraction and derivatization methods for determining this compound in rapeseed cake and protein products provided the following quantitative data, highlighting the superiority of the Soxhlet extraction method.

Extraction MethodDerivatization MethodSampleThis compound (µg/g of sample)Brassidic Acid (µg/g of sample)
Folch (E1)HCl/methanol (D1)Rapeseed Cake13.5 ± 0.40.4 ± 0.0
Folch (E1)NaOH/BF3 (D2)Rapeseed Cake10.9 ± 0.20.5 ± 0.0
Folch (E1)H2SO4 (D3)Rapeseed Cake11.8 ± 0.30.7 ± 0.1
Soxhlet (E2) HCl/methanol (D1) Rapeseed Cake 15.2 ± 0.5 < LOD *

*LOD (Limit of Detection) = 0.08 µg/g. Data adapted from a 2022 study in Foods.

Workflow for GC Analysis of this compound

GC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis RapeseedMeal Rapeseed Meal Grinding Grinding RapeseedMeal->Grinding Soxhlet Soxhlet Extraction (n-Hexane) Grinding->Soxhlet Evaporation Solvent Evaporation Soxhlet->Evaporation Oil Extracted Oil Evaporation->Oil Add_IS Add Internal Standard Oil->Add_IS AcidCatalysis Acid-Catalyzed Methylation (Methanolic HCl) Add_IS->AcidCatalysis Extraction FAME Extraction (n-Heptane) AcidCatalysis->Extraction FAMEs FAMEs in Heptane Extraction->FAMEs GC_FID GC-FID Analysis FAMEs->GC_FID Quantification Quantification GC_FID->Quantification Result This compound Content Quantification->Result

Caption: Workflow for the determination of this compound in rapeseed meal by GC-FID.

Near-Infrared Spectroscopy (NIRS) Method

NIRS is a rapid, non-destructive analytical technique that can be used for the mass screening of this compound in rapeseed meal. It relies on the interaction of near-infrared radiation with the sample to generate a spectrum that is then correlated with the this compound content determined by a reference method (GC).

Experimental Protocol: NIRS

2.1. Calibration Model Development

A robust calibration model is crucial for accurate NIRS analysis.

  • Procedure:

    • Select a diverse set of rapeseed meal samples (at least 50-100) with a wide and evenly distributed range of this compound concentrations.

    • Analyze all samples for this compound content using the reference GC method described above.

    • Acquire the NIRS spectra for each sample using a suitable NIRS instrument. The spectral range of 7502.1 to 5444.6 cm⁻¹ has been shown to be effective.[8]

    • Develop a calibration model using partial least squares (PLS) regression or other appropriate chemometric techniques to correlate the spectral data with the GC reference values.

    • Validate the calibration model using an independent set of samples or through cross-validation.

2.2. Routine Analysis

Once a robust calibration model is established, routine analysis is straightforward.

  • Procedure:

    • Place the rapeseed meal sample in the NIRS instrument.

    • Acquire the NIR spectrum.

    • The pre-developed calibration model will automatically predict the this compound content.

Data Presentation: NIRS Performance

The performance of NIRS is evaluated by its correlation with the reference GC method.

ParameterValue
Number of Samples (Calibration)92
This compound Range (GC)0.5 - 57.3%
Coefficient of Determination (r²)97.16%
Standard Error of Cross Validation2.7%

Data adapted from a 2011 study in the Journal of the Science of Food and Agriculture.[8]

Logical Relationship for NIRS Analysis

NIRS_Logic cluster_calibration Calibration Phase cluster_routine Routine Analysis Phase SampleSet Diverse Rapeseed Meal Samples GC_Analysis Reference GC Analysis SampleSet->GC_Analysis NIRS_Spectra NIRS Spectral Acquisition SampleSet->NIRS_Spectra Chemometrics Chemometric Modeling (PLS Regression) GC_Analysis->Chemometrics NIRS_Spectra->Chemometrics CalibrationModel Validated Calibration Model Chemometrics->CalibrationModel Prediction Prediction using Calibration Model CalibrationModel->Prediction NewSample New Rapeseed Meal Sample NIRS_Scan NIRS Scan NewSample->NIRS_Scan NIRS_Scan->Prediction PredictedResult Predicted this compound Content Prediction->PredictedResult

References

Application Notes and Protocols: Industrial Applications of High Erucic Acid Rapeseed Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High Erucic Acid Rapeseed (HEAR) oil, derived from the seeds of specially bred rapeseed varieties (Brassica napus), is a versatile and renewable industrial feedstock. Its unique fatty acid profile, characterized by a high concentration of this compound (cis-13-docosenoic acid), a C22 monounsaturated fatty acid, makes it a valuable raw material for the synthesis of a wide range of oleochemicals and for direct use in various industrial applications.[1] This document provides detailed application notes and experimental protocols for the key industrial uses of HEAR oil.

Oleochemicals from High this compound Rapeseed Oil

HEAR oil is a primary source for several important oleochemicals, including erucamide, behenic acid, and brassylic acid. These compounds serve as building blocks for a variety of high-performance materials.

Erucamide is widely used as a slip and anti-blocking agent in the polymer industry, particularly for polyethylene and polypropylene films.[2] It reduces the coefficient of friction between polymer layers and between the polymer and processing equipment, facilitating faster and more efficient manufacturing processes.[3]

Quantitative Data: Performance of Erucamide as a Slip Agent

Polymer MatrixErucamide Concentration (ppm)Aging ConditionsCoefficient of Friction (Kinetic)Reference
Linear Low-Density Polyethylene (LLDPE)50003 days at 50°C0.129[4]
Linear Low-Density Polyethylene (LLDPE)-Equilibrium at room temperature≤ 0.2 (at ~0.5 µg/cm² surface concentration)[5]

Experimental Protocol: Synthesis of Erucamide from this compound

This protocol describes the synthesis of erucamide from this compound and urea at atmospheric pressure.

Materials:

  • This compound (derived from HEAR oil)

  • Urea

  • Catalyst: Phosphorus pentoxide (P₂O₅) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) in a 1:1 w/w ratio

  • Reaction vessel with a stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction vessel with this compound and urea in a 1:4 molar ratio.

  • Add the catalyst mixture at a concentration of 3% by weight of the this compound.

  • Heat the mixture to 190°C with continuous stirring.

  • Maintain the reaction at 190°C for the time required to achieve maximum yield (typically several hours).

  • Monitor the reaction progress by measuring the conversion of this compound.

  • Upon completion, cool the reaction mixture and purify the erucamide. Purification can be achieved through recrystallization from a suitable solvent.

Expected Yield: Up to 92% of pure erucamide.[6]

erucamide_synthesis erucic_acid This compound reactor Reaction Vessel (190°C, Atmospheric Pressure) erucic_acid->reactor urea Urea urea->reactor catalyst P₂O₅ / (NH₄)₂HPO₄ catalyst->reactor erucamide Erucamide reactor->erucamide Yield: up to 92% purification Purification (Recrystallization) erucamide->purification behenic_acid_synthesis erucic_acid This compound reactor High-Pressure Reactor (200-220°C, 300-400 psig) erucic_acid->reactor hydrogen Hydrogen (H₂) hydrogen->reactor catalyst Nickel Catalyst catalyst->reactor behenic_acid Behenic Acid reactor->behenic_acid filtration Catalyst Filtration behenic_acid->filtration brassylic_acid_synthesis erucic_acid This compound ozonolysis Ozonolysis (Low Temperature) erucic_acid->ozonolysis ozone Ozone (O₃) ozone->ozonolysis oxygen Oxygen (O₂) oxidation Oxidative Cleavage oxygen->oxidation ozonolysis->oxidation brassylic_acid Brassylic Acid oxidation->brassylic_acid Yield: 72-82% purification Purification brassylic_acid->purification biodiesel_production hear_oil HEAR Oil reactor Transesterification (60°C) hear_oil->reactor methanol Methanol methanol->reactor catalyst KOH catalyst->reactor separation Gravity Separation reactor->separation biodiesel Biodiesel (Fatty Acid Methyl Esters) separation->biodiesel glycerol Glycerol separation->glycerol washing Water Washing biodiesel->washing drying Drying washing->drying final_biodiesel Purified Biodiesel drying->final_biodiesel

References

Application Notes and Protocols for Soxhlet Extraction of Erucic Acid from Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of erucic acid-containing oil from various seeds, particularly those from the Brassicaceae family, using the Soxhlet extraction method. This method is a well-established and efficient technique for the continuous extraction of lipids from solid materials.

Introduction

This compound, a monounsaturated omega-9 fatty acid, is predominantly found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard. It serves as a valuable raw material in various industrial applications, including the production of lubricants, polymers, and surfactants. Accurate and efficient extraction of this compound is crucial for its subsequent purification and utilization. Soxhlet extraction is a classical and robust method that ensures a high yield of the target lipid by continuously washing the sample with a distilled solvent.

Data Presentation: Soxhlet Extraction Parameters and Oil Yield

The efficiency of Soxhlet extraction is influenced by several key parameters, including the choice of solvent, extraction time, and temperature. The following table summarizes quantitative data from various studies on the extraction of oil from seeds of the Brassicaceae family.

Seed TypeSolventExtraction Time (hours)Temperature (°C)Oil Yield (%)Reference
Brassica nigra (Black Mustard)n-Hexane27046.21[1]
Brassica nigra (Black Mustard)n-Hexane46534.97
Brassica nigra (Black Mustard)n-Hexane670-75-
Brassica juncea (Indian Mustard)Petroleum Ether6-8Boiling Point37.01 ± 0.28[2]
Brassica juncea (Indian Mustard)n-Hexane6-8Boiling Point~25-35[2]
RapeseedPetroleum Ether8 (4+2+2)40-60~45.7[3]
Rapeseedn-Hexane2460-[4]
Rapeseedn-Hexane22-2450-68.7-[5]

Note: The oil yield represents the total lipid extracted, which contains this compound. The concentration of this compound in the extracted oil will vary depending on the seed variety.

Experimental Protocols: Soxhlet Extraction of this compound-Containing Oil

This section provides a detailed, step-by-step protocol for the Soxhlet extraction of oil from seeds.

1. Materials and Equipment

  • Seeds: Rapeseeds, mustard seeds, or other seeds from the Brassicaceae family.

  • Solvent: n-Hexane or Petroleum Ether (analytical grade).

  • Apparatus:

    • Soxhlet extractor with condenser and round-bottom flask.

    • Heating mantle.

    • Cellulose extraction thimble.

    • Grinder or mortar and pestle.

    • Drying oven.

    • Rotary evaporator.

    • Analytical balance.

  • Reagents:

    • Cotton wool.

2. Sample Preparation

  • Drying: Dry the seeds in an oven at 103 ± 2°C to reduce the moisture content to less than 10%.[3]

  • Grinding: Grind the dried seeds into a fine powder using a grinder or a mortar and pestle. This increases the surface area for efficient extraction.

3. Soxhlet Extraction Procedure

  • Thimble Preparation: Accurately weigh a specific amount of the ground seed powder (e.g., 10-40 g) and place it into a cellulose extraction thimble.[4][5] Place a small plug of cotton wool on top of the sample to prevent it from dispersing.

  • Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add the extraction solvent (e.g., n-hexane or petroleum ether) to the round-bottom flask. The volume of the solvent should be approximately 2.5 to 3 times the volume of the extractor body.

  • Extraction: Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser. Heat the flask using a heating mantle to the boiling point of the solvent. The solvent will vaporize, travel to the condenser, liquefy, and drip into the thimble containing the sample.

  • Cycling: The solvent will slowly fill the extractor body, immersing the sample and dissolving the oil. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted oil with it. This process constitutes one cycle.

  • Extraction Duration: Allow the extraction to proceed for the desired duration, typically ranging from 2 to 24 hours, depending on the seed type and desired yield.[2][5]

4. Post-Extraction

  • Solvent Recovery: After the extraction is complete, cool the apparatus. The majority of the solvent can be recovered from the oil-solvent mixture in the round-bottom flask using a rotary evaporator.

  • Oil Drying: Transfer the extracted oil to a pre-weighed beaker and place it in a drying oven at a controlled temperature (e.g., 50°C) to remove any residual solvent until a constant weight is achieved.[5]

  • Yield Calculation: The oil yield can be calculated gravimetrically as a percentage of the initial weight of the seed sample.

Mandatory Visualization

Soxhlet_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Soxhlet Extraction cluster_post_extraction Post-Extraction Seed Seeds (e.g., Rapeseed, Mustard) Drying Drying in Oven Seed->Drying Grinding Grinding to Powder Drying->Grinding Thimble Loading into Thimble Grinding->Thimble Soxhlet Soxhlet Apparatus Assembly Thimble->Soxhlet Heating Heating and Solvent Cycling Soxhlet->Heating Solvent_Recovery Solvent Recovery (Rotary Evaporator) Heating->Solvent_Recovery Oil_Drying Oil Drying Solvent_Recovery->Oil_Drying Final_Product This compound-Containing Oil Oil_Drying->Final_Product

Caption: Workflow for the Soxhlet extraction of this compound-containing oil from seeds.

References

Application Notes and Protocols for the Derivatization of Erucic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid (cis-13-docosenoic acid), a monounsaturated omega-9 fatty acid, is a compound of significant interest in various industrial applications, including the manufacturing of surfactants, lubricants, and polymers.[1] However, its presence in edible oils is regulated due to potential health concerns, specifically cardiotoxicity at high consumption levels.[2][3] Accurate quantification of this compound is therefore crucial for quality control in the food industry and for research and development of its industrial applications.

Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of fatty acids. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile and thermally stable esters prior to GC analysis.[4] The most common derivatization method for fatty acids, including this compound, is the conversion to their corresponding fatty acid methyl esters (FAMEs).[2][3][5] This application note provides detailed protocols for the derivatization of this compound to its methyl ester, methyl erucate, for subsequent GC analysis.

Derivatization Strategies for this compound

The primary strategy for the derivatization of this compound for GC analysis is esterification to form FAMEs. This process involves reacting the carboxylic acid group of this compound with an alcohol, typically methanol, in the presence of a catalyst. Several effective methods exist, with the most common being acid-catalyzed and base-catalyzed transesterification or esterification.

Commonly Used Derivatization Reagents:

  • Boron Trifluoride (BF3) in Methanol: A widely used and effective acid catalyst for the rapid preparation of FAMEs.[4][6]

  • Sulfuric Acid (H₂SO₄) in Methanol: A classic and cost-effective acid catalyst for esterification.[6]

  • Methanolic Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Used for saponification (base-catalyzed hydrolysis) of triglycerides followed by acid-catalyzed esterification of the resulting free fatty acids.[4][5]

Quantitative Data Summary

The selection of a derivatization method can influence reaction efficiency and the accuracy of quantification. The following table summarizes typical reaction conditions and considerations for the most common methods.

Derivatization MethodReagentTypical Reaction ConditionsKey Considerations
Acid-Catalyzed Esterification Boron Trifluoride (BF₃) - Methanol (12-15%)Heat at 100°C for 5-15 minutes.[5]Highly efficient and rapid. BF₃ is toxic and corrosive, requiring careful handling in a fume hood.
Acid-Catalyzed Esterification Sulfuric Acid (H₂SO₄) - Benzene-MethanolBoil for 2.5 hours.[6]Effective and inexpensive. Longer reaction times are required. Benzene is a known carcinogen and should be handled with extreme caution.
Base-Catalyzed Saponification followed by Acid-Catalyzed Esterification Methanolic Sodium Hydroxide (NaOH) (0.5 M) followed by BF₃-MethanolReflux with methanolic NaOH at 100°C for 15 minutes, then heat with BF₃-Methanol at 100°C for 5 minutes.[5]Suitable for samples containing both free fatty acids and triglycerides. Involves multiple steps.

Experimental Protocols

Protocol 1: Derivatization using Boron Trifluoride (BF₃) - Methanol

This protocol is adapted from established methods for the preparation of FAMEs and is suitable for samples containing free this compound or lipid extracts.[5][6]

Materials:

  • Sample containing this compound (e.g., extracted oil, free fatty acid standard)

  • Boron trifluoride-methanol solution (12-15% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid extract or this compound standard into a reaction vial.

  • Saponification (for triglycerides): If the sample contains triglycerides, add 1 mL of 0.5 M methanolic NaOH. Heat at 100°C for 15 minutes with periodic vortexing. This step hydrolyzes the triglycerides to free fatty acids. For samples already containing free fatty acids, this step can be omitted.

  • Esterification: Add 2 mL of 12-15% BF₃-methanol solution to the vial. Cap the vial tightly.

  • Heating: Heat the reaction mixture at 100°C for 5 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute. Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.

  • Collection of FAMEs: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Derivatization using Sulfuric Acid - Methanol

This protocol is a classic method for FAME preparation.[6]

Materials:

  • Sample containing this compound

  • Sulfuric acid-benzene-methanol solution (e.g., 2 mL H₂SO₄ in 230 mL of 1:3 v/v benzene:methanol)

  • Petroleum ether (GC grade)

  • Water

  • Anhydrous sodium carbonate

  • Reaction flask with condenser

  • Rotary evaporator

Procedure:

  • Sample Preparation: Accurately weigh the sample into a reaction flask.

  • Reaction: Add 60 mL of the sulfuric acid-benzene-methanol solution.

  • Reflux: Attach a condenser and boil the solution for 2.5 hours.

  • Extraction: After cooling, transfer the solution to a separatory funnel and add 100 mL of water. Extract the FAMEs with 50 mL of petroleum ether.

  • Washing: Wash the petroleum ether layer with water to remove any remaining acid.

  • Drying and Concentration: Add a small amount of anhydrous sodium carbonate to the extract for dehydration and deacidification. Condense the extract to a final volume of approximately 2 mL using a rotary evaporator.

  • Analysis: The concentrated FAME solution is ready for GC analysis.

Experimental Workflow Diagram

DerivatizationWorkflow Experimental Workflow for this compound Derivatization (FAMEs) cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Purification cluster_analysis Analysis start Start with Sample (Oil or Lipid Extract) weigh Accurately Weigh Sample start->weigh add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) weigh->add_reagent Transfer to Reaction Vial heat Heat Reaction Mixture (e.g., 100°C for 5-15 min) add_reagent->heat add_solvents Add Hexane and Saturated NaCl Solution heat->add_solvents Cool to Room Temp vortex_centrifuge Vortex and Centrifuge to Separate Phases add_solvents->vortex_centrifuge collect_hexane Collect Upper Hexane Layer vortex_centrifuge->collect_hexane dry Dry with Anhydrous Na2SO4 collect_hexane->dry gc_analysis GC-FID/MS Analysis dry->gc_analysis Inject into GC end End gc_analysis->end

Caption: Workflow for the derivatization of this compound to its FAME.

GC Analysis Conditions

While the focus of this note is on derivatization, typical GC conditions for the analysis of this compound methyl ester are provided below for completeness. Optimization will be required based on the specific instrument and column used.

GC ParameterTypical Setting
Instrument Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Injector Temperature 250°C
Detector Temperature 250°C (FID)
Oven Temperature Program Initial: 150°C (hold 1 min), Ramp: 10°C/min to 250°C (hold 14 min)[6]
Carrier Gas Helium or Hydrogen
Injection Volume 1 µL

Conclusion

The derivatization of this compound to its methyl ester is a critical step for its accurate quantification by gas chromatography. The choice of derivatization reagent and protocol depends on the nature of the sample, laboratory safety protocols, and desired throughput. The BF₃-methanol method offers a rapid and efficient approach, while the sulfuric acid-methanol method provides a cost-effective alternative. Proper implementation of these protocols will enable reliable analysis of this compound in various matrices, supporting both quality control in the food industry and research in industrial applications. It is crucial to be aware of potential issues such as the isomerization of cis-erucic acid to its trans-isomer, brassidic acid, which can be influenced by the sample preparation method.[5] The selection of an appropriate lipid extraction method, such as Soxhlet over Folch, may be necessary to minimize such conversions.[5][7]

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Modification of Erucic Acid Levels in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid, a very long-chain fatty acid found in the oils of brassica species, has been associated with potential health risks, limiting the use of high-erucic acid rapeseed oil for human consumption.[1] Conversely, high levels of this compound are desirable for various industrial applications. The CRISPR/Cas9 gene-editing system offers a precise and efficient tool for modifying the fatty acid profile of oilseed crops to meet specific nutritional or industrial demands. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to modify this compound levels in crops, with a focus on targeting the Fatty Acid Elongase 1 (FAE1) gene, a key enzyme in the this compound biosynthesis pathway.[1][2][3][4]

Key Gene for Targeting: Fatty Acid Elongase 1 (FAE1)

The FAE1 gene encodes a β-ketoacyl-CoA synthase (KCS) that plays a crucial role in the elongation of oleic acid (C18:1) to very long-chain fatty acids, including this compound (C22:1).[2][3] Knocking out the FAE1 gene has been shown to significantly reduce or eliminate this compound content while concurrently increasing the levels of oleic acid, a desirable monounsaturated fatty acid.[1][4] In polyploid species like Brassica napus, there are often multiple homologous copies of the FAE1 gene that need to be targeted simultaneously to achieve a complete knockout phenotype.[1][4]

Data Presentation: Quantitative Impact of FAE1 Editing

The following tables summarize the quantitative changes in fatty acid composition observed in Brassica napus and Camelina sativa following CRISPR/Cas9-mediated knockout of the FAE1 gene.

Table 1: Fatty Acid Composition in Brassica napus 'WH3411' with BnaFAE1 Mutations [1]

GenotypeThis compound (C22:1) (%)Oleic Acid (C18:1) (%)Linoleic Acid (C18:2) (%)
Wild Type (WH3411)34.922.9Not Reported
BnaC03.FAE1 mutant (c03)19.335.6Not Reported
BnaA08.FAE1 & BnaC03.FAE1 double mutant (a08c03)0.0766.0Not Reported

Table 2: Fatty Acid Composition in Brassica napus 'WH3417' with BnaFAE1 Mutations [1]

GenotypeThis compound (C22:1) (%)Oleic Acid (C18:1) (%)Linoleic Acid (C18:2) (%)
Wild Type (WH3417)31.025.0Not Reported
BnaC03.FAE1 mutant (c03)18.832.9Not Reported
BnaA08.FAE1 & BnaC03.FAE1 double mutant (a08c03)0.0366.2Not Reported

Table 3: Fatty Acid Composition in Brassica napus 'GY284' with BnaFAE1 Mutations [4]

GenotypeThis compound (C22:1) (%)Oleic Acid (C18:1) (%)Linoleic Acid (C18:2) (%)
Wild Type (GY284)34.622.812.4
BnaA08.FAE1 & BnaC03.FAE1 double mutant (a08c03)0.0267.315.2

Table 4: Fatty Acid Composition in Brassica napus 'CY2' with BnFAD2 and BnFAE1 Mutations [5][6]

GenotypeOleic Acid (%)This compound (%)Linoleic Acid (%)Linolenic Acid (%)Eicosenoic Acid (%)
Wild Type (CY2)~21.4~40Not ReportedNot ReportedNot Reported
Edited Lines (average)73.3 - 76.47Greatly DecreasedDecreasedDecreasedDecreased

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows and the targeted biological pathway.

experimental_workflow cluster_vector Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis sgRNA sgRNA Design & Synthesis (Targeting FAE1) Vector Binary Vector (e.g., pKSE401) sgRNA->Vector Ligation Cas9 Cas9 Nuclease Cas9->Vector Ligation Agrobacterium Agrobacterium tumefaciens Transformation Vector->Agrobacterium CoCulture Co-cultivation Agrobacterium->CoCulture Explant Explant Preparation (e.g., hypocotyls) Explant->CoCulture Selection Selection & Regeneration of Transgenic Plants CoCulture->Selection Genomic Genomic DNA Extraction & PCR Screening Selection->Genomic FattyAcid Fatty Acid Analysis (GC-MS) Selection->FattyAcid Sequencing Sanger Sequencing to Confirm Mutations Genomic->Sequencing

Caption: CRISPR/Cas9 Experimental Workflow for FAE1 Gene Editing.

erucic_acid_pathway cluster_pathway This compound Biosynthesis Pathway Oleoyl_CoA Oleoyl-CoA (C18:1) Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) Oleoyl_CoA->Eicosenoyl_CoA FAE1 (KCS) Erucyl_CoA Erucyl-CoA (C22:1) Eicosenoyl_CoA->Erucyl_CoA FAE1 (KCS) TAG Triacylglycerols (TAG) (Oil Body) Erucyl_CoA->TAG CRISPR CRISPR/Cas9 knockout of FAE1 CRISPR->Oleoyl_CoA CRISPR->Eicosenoyl_CoA

Caption: Targeted Disruption of the this compound Biosynthesis Pathway.

Experimental Protocols

Protocol 1: CRISPR/Cas9 Vector Construction for FAE1 Targeting

This protocol describes the construction of a binary vector for expressing Cas9 and single guide RNAs (sgRNAs) targeting the FAE1 gene in Brassica napus.

Materials:

  • Binary vector (e.g., pKSE401)

  • Zea mays-codon-optimized Cas9

  • sgRNA synthesis service or kit

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB medium and appropriate antibiotics

Procedure:

  • sgRNA Design: Design two sgRNAs targeting conserved regions of the BnaA08.FAE1 and BnaC03.FAE1 genes. Use online tools to minimize off-target effects.

  • Vector Assembly:

    • The Cas9 protein expression cassette, driven by a suitable promoter (e.g., double 35S promoter), is cloned into the T-DNA region of the binary vector.[7]

    • The two sgRNAs, driven by U6 promoters (e.g., AtU6-26 and AtU6-29), are synthesized and cloned into the same binary vector.[7]

  • Transformation of E. coli: Transform the constructed vector into competent E. coli cells for plasmid amplification.

  • Plasmid Extraction and Verification: Extract the plasmid DNA from E. coli and verify the integrity of the construct by restriction digestion and Sanger sequencing.

Protocol 2: Agrobacterium-Mediated Transformation of Brassica napus

This protocol is adapted from established methods for Agrobacterium-mediated transformation of Brassica species.[7][8][9][10][11]

Materials:

  • Brassica napus seeds

  • Agrobacterium tumefaciens strain (e.g., GV3101) harboring the CRISPR/Cas9 binary vector

  • Murashige and Skoog (MS) media with appropriate supplements for germination, co-cultivation, selection, and rooting.[7]

  • Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., carbenicillin).[11]

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize B. napus seeds and germinate them on a hormone-free MS medium in the dark for 5-7 days.[7]

  • Explant Preparation:

    • Excise hypocotyls or cotyledons from the sterile seedlings to be used as explants.[7][8][9]

  • Agrobacterium Culture and Inoculation:

    • Grow the Agrobacterium strain containing the CRISPR/Cas9 vector in liquid LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Pellet the bacteria and resuspend in liquid MS medium.

    • Inoculate the explants with the bacterial suspension for 10-20 minutes.

  • Co-cultivation:

    • Blot the explants dry on sterile filter paper and place them on co-cultivation medium.

    • Incubate in the dark for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing antibiotics to inhibit Agrobacterium growth and a selective agent to select for transformed plant cells.

    • Subculture the explants to fresh selection medium every 2-3 weeks until shoots regenerate.[8][9]

  • Rooting and Acclimatization:

    • Excise the regenerated shoots and transfer them to a rooting medium.

    • Once roots have developed, transfer the plantlets to soil and acclimatize them in a growth chamber.

Protocol 3: Molecular Analysis of Transgenic Plants

Materials:

  • Genomic DNA extraction kit

  • Primers flanking the sgRNA target sites in the FAE1 genes

  • Taq DNA polymerase

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the leaves of putative transgenic plants.

  • PCR Amplification: Amplify the target regions of the FAE1 genes using PCR.

  • Mutation Detection:

    • Sequence the PCR products directly using Sanger sequencing.

    • Analyze the sequencing chromatograms for the presence of mutations (insertions, deletions, or substitutions) at the target sites.

Protocol 4: Analysis of this compound Content by Gas Chromatography (GC)

This protocol outlines the standard method for determining the fatty acid profile of oilseeds.[12][13][14][15]

Materials:

  • Mature seeds from transgenic and wild-type plants

  • Hexane or petroleum ether

  • Sodium methoxide solution or boron trifluoride-methanol

  • Internal standard (e.g., methyl heptadecanoate)

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-WAX).[12]

Procedure:

  • Oil Extraction: Extract the oil from the seeds using a solvent like hexane.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Transesterify the fatty acids in the oil to their corresponding methyl esters (FAMEs) using sodium methoxide or boron trifluoride-methanol. This process is crucial for making the fatty acids volatile for GC analysis.[12][13]

  • GC Analysis:

    • Inject the FAMEs into the gas chromatograph.

    • Separate the different FAMEs based on their boiling points and retention times in the column.

    • Identify and quantify the individual fatty acids, including this compound, by comparing their retention times and peak areas to those of known standards.

Conclusion

The application of CRISPR/Cas9 technology provides a powerful and precise method for modifying the this compound content in oilseed crops. By targeting the FAE1 gene, researchers can effectively reduce or eliminate this compound, thereby enhancing the nutritional quality of the oil for consumption. The protocols and data presented here serve as a comprehensive guide for scientists aiming to utilize this technology for crop improvement and for professionals in the drug development and food industries interested in the production of tailored oil profiles.

References

Application of Erucic Acid in the Production of Bio-lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid (C22:1), a long-chain monounsaturated omega-9 fatty acid, is a key component of high this compound rapeseed (HEAR) oil.[1][2] Its unique chemical structure, characterized by a long carbon chain and a single double bond, makes it an excellent raw material for the synthesis of high-performance, biodegradable lubricants.[1][3] Bio-lubricants derived from this compound offer a renewable and environmentally friendly alternative to conventional mineral oil-based lubricants, with potential applications in various industries, including automotive, industrial, and marine sectors.[1][4]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based bio-lubricants, with a focus on the production of estolides, which are known for their excellent lubricity, oxidative stability, and low-temperature properties.[4][5]

Data Presentation

The following tables summarize the typical physicochemical properties of high-erucic acid rapeseed oil (HEARO) as a feedstock, and the expected improvements after conversion to estolide-based bio-lubricants compared to conventional mineral oil.

Table 1: Typical Physicochemical Properties of High-Erucic Acid Rapeseed Oil (HEARO)

PropertyTypical ValueASTM Method
This compound Content (%)45 - 55-
Kinematic Viscosity @ 40°C (cSt)35 - 45D445
Kinematic Viscosity @ 100°C (cSt)8 - 10D445
Viscosity Index170 - 180D2270
Pour Point (°C)-6 to -12D97
Oxidative Stability (Rancimat, 110°C, hours)5 - 10-
Flash Point (°C)> 250D92

Table 2: Comparative Performance of this compound-Based Estolide Bio-lubricant and Mineral Oil

PropertyThis compound Estolide Bio-lubricantMineral Oil (ISO VG 46)ASTM Method
Kinematic Viscosity @ 40°C (cSt)40 - 5541.4 - 50.6D445
Kinematic Viscosity @ 100°C (cSt)9 - 126.1 - 7.1D445
Viscosity Index> 18090 - 105D2270
Pour Point (°C)< -20-15 to -25D97
Oxidative Stability (Rancimat, 110°C, hours)> 20> 30-
Biodegradability (%)> 90< 30OECD 301B

Experimental Protocols

This section details the methodologies for the synthesis of this compound-based estolides and the subsequent characterization of the resulting bio-lubricant.

Protocol 1: Acid-Catalyzed Synthesis of this compound Estolides

This protocol describes the synthesis of estolides from high-erucic acid rapeseed oil (HEARO) using a strong acid catalyst.

Materials:

  • High-erucic acid rapeseed oil (HEARO)

  • Perchloric acid (70%)

  • Toluene

  • N,N-dimethylamino-2-ethanol (deanol)

  • 1 N Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and condenser, add HEARO.

  • Catalyst Addition: Slowly add perchloric acid to the HEARO with vigorous stirring. The molar ratio of perchloric acid to the fatty acid double bonds should be optimized, typically ranging from 0.1:1 to 0.4:1.

  • Reaction: Heat the mixture to a controlled temperature, typically between 45°C and 60°C. Maintain the reaction for 12-24 hours with continuous stirring. Monitor the reaction progress by periodically measuring the acid value or by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add toluene to dissolve the product and transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic phase with a 50% (w/v) solution of N,N-dimethylamino-2-ethanol at 80°C to neutralize the acid catalyst. Repeat this step three times.

    • Wash the organic phase twice with warm deionized water.

    • Wash with 1 N HCl.

    • Finally, wash with saturated brine solution.

  • Drying and Filtration: Filter the organic phase through Celite to remove any solid impurities. Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the toluene using a rotary evaporator at 50°C under reduced pressure to obtain the purified this compound estolide oil.

Protocol 2: Enzymatic Synthesis of this compound Estolides

This protocol outlines a more environmentally friendly approach using a lipase enzyme as a biocatalyst.

Materials:

  • High-erucic acid rapeseed oil (HEARO) fatty acids (obtained by hydrolysis of HEARO)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Solvent (e.g., n-hexane, optional for solvent-free system)

  • Molecular sieves (3Å)

Equipment:

  • Shaker incubator or stirred-tank reactor

  • Vacuum filtration setup

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the HEARO fatty acids and the immobilized lipase. For a solvent-free system, the reactants are used directly. If a solvent is used, dissolve the fatty acids in n-hexane. Add molecular sieves to remove water produced during the reaction, which can inhibit the enzyme.

  • Enzymatic Reaction: Incubate the mixture at a controlled temperature, typically between 40°C and 60°C, with continuous agitation (e.g., 200 rpm in a shaker incubator). The reaction time can vary from 24 to 72 hours.

  • Monitoring the Reaction: Monitor the conversion to estolides by measuring the decrease in the acid value of the reaction mixture over time.

  • Enzyme Separation: Once the desired conversion is achieved, separate the immobilized enzyme from the product mixture by vacuum filtration. The enzyme can be washed with a solvent and reused for subsequent batches.

  • Product Purification: If a solvent was used, remove it under reduced pressure using a rotary evaporator. The resulting estolide oil may be used directly or further purified by vacuum distillation if necessary.

Protocol 3: Characterization of Bio-lubricant Properties

1. Kinematic Viscosity (ASTM D445) [6][7][8][9]

  • Principle: Measures the resistance to flow of the lubricant under gravity at a specific temperature.

  • Procedure:

    • Select a calibrated glass capillary viscometer appropriate for the expected viscosity range.

    • Equilibrate a constant temperature bath to 40°C (and subsequently to 100°C).

    • Charge the viscometer with the bio-lubricant sample.

    • Place the viscometer in the temperature bath and allow it to reach thermal equilibrium (typically 30 minutes).

    • Measure the time it takes for the oil to flow between two marked points on the viscometer.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

2. Viscosity Index (ASTM D2270) [1][5][10][11][12]

  • Principle: An empirical number indicating the effect of temperature change on the kinematic viscosity of the oil. A higher viscosity index signifies a smaller change in viscosity with temperature.

  • Procedure:

    • Determine the kinematic viscosity of the bio-lubricant at both 40°C and 100°C as per ASTM D445.

    • Use the obtained viscosity values and the standard's formulas or tables to calculate the viscosity index.

3. Pour Point (ASTM D97) [2][3][4][13]

  • Principle: The lowest temperature at which the lubricant will continue to flow.

  • Procedure:

    • Pour the bio-lubricant sample into a test jar to a specified mark.

    • Heat the sample to a specified temperature to dissolve any wax crystals.

    • Cool the sample at a controlled rate in a cooling bath.

    • At every 3°C interval, remove the jar and tilt it to check for movement.

    • The pour point is the lowest temperature at which movement is observed, plus 3°C.

4. Oxidative Stability (Rancimat Method) [14][15][16][17]

  • Principle: An accelerated aging test that measures the induction time for oxidation to occur under elevated temperature and airflow.

  • Procedure:

    • Place a known amount of the bio-lubricant sample into a reaction vessel.

    • Heat the sample to a constant temperature (e.g., 110°C) while bubbling a continuous stream of purified air through it.

    • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

    • The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the end of the induction period.

    • The time taken to reach this point is the oxidative stability index (OSI).

Mandatory Visualization

Bio_lubricant_Synthesis_Workflow cluster_feedstock Feedstock Preparation cluster_synthesis Estolide Synthesis cluster_purification Purification cluster_product Final Product HEARO High-Erucic Acid Rapeseed Oil (HEARO) Hydrolysis Hydrolysis (optional, for enzymatic route) HEARO->Hydrolysis AcidCatalysis Acid-Catalyzed Synthesis (e.g., Perchloric Acid) HEARO->AcidCatalysis FattyAcids This compound-Rich Fatty Acids Hydrolysis->FattyAcids EnzymaticSynthesis Enzymatic Synthesis (e.g., Immobilized Lipase) FattyAcids->EnzymaticSynthesis Neutralization Neutralization & Washing AcidCatalysis->Neutralization EnzymeFiltration Enzyme Filtration EnzymaticSynthesis->EnzymeFiltration Drying Drying (Anhydrous MgSO4) Neutralization->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval BioLubricant This compound-Based Estolide Bio-lubricant SolventRemoval->BioLubricant SolventRemoval->BioLubricant EnzymeFiltration->SolventRemoval

Caption: Workflow for the synthesis of this compound-based bio-lubricants.

Bio_lubricant_Characterization_Workflow cluster_properties Property Evaluation cluster_results Performance Data Product This compound-Based Estolide Bio-lubricant Viscosity Kinematic Viscosity (ASTM D445) Product->Viscosity PourPoint Pour Point (ASTM D97) Product->PourPoint OxidativeStability Oxidative Stability (Rancimat) Product->OxidativeStability VI Viscosity Index (ASTM D2270) Viscosity->VI PerformanceData Viscosity @ 40°C & 100°C VI Value Pour Point Temperature Oxidation Induction Time VI->PerformanceData PourPoint->PerformanceData OxidativeStability->PerformanceData

Caption: Workflow for the characterization of bio-lubricant properties.

References

Synthesis of Erucamide from High Erucic Acid Feedstocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of erucamide, a long-chain fatty acid amide with significant industrial applications, utilizing high erucic acid feedstocks. Erucamide is widely employed as a slip agent and anti-blocking agent in the polymer industry. The synthesis primarily involves the amidation of this compound, which can be sourced from oils like rapeseed and mustard seed. This guide outlines two primary synthesis methodologies: direct amidation with ammonia and a more recent approach using urea. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate replication and further research in laboratory and industrial settings.

Introduction

Erucamide (cis-13-docosenamide) is a valuable oleochemical derived from this compound (cis-13-docosenoic acid), a C22 monounsaturated fatty acid. High this compound feedstocks, such as specific varieties of rapeseed (Brassica napus) and mustard (Brassica juncea) oils, are the primary sources for industrial erucamide production. The unique properties of erucamide, including its high melting point and surface-active characteristics, make it an indispensable additive in the manufacturing of polyolefin films, where it reduces friction and prevents adhesion.

This document details two robust methods for the synthesis of erucamide from high this compound starting materials:

  • Direct Ammonolysis: A traditional and widely used industrial method involving the reaction of this compound with anhydrous ammonia at elevated temperatures and pressures.

  • Urea-Based Amidation: An alternative method that utilizes urea as the ammonia source, offering the advantage of operating at atmospheric pressure.

Both protocols are presented with detailed step-by-step procedures, along with data on reaction parameters, catalysts, and expected yields to guide researchers in synthesizing and purifying erucamide for various applications.

Data Presentation

Table 1: Comparison of Erucamide Synthesis Methods
ParameterDirect Ammonolysis with AmmoniaUrea-Based AmidationLipase-Catalyzed Amidation with Urea
Reactants This compound, Anhydrous AmmoniaThis compound, UreaThis compound, Urea
Typical Temperature 140°C - 200°C~190°C~60°C
Pressure Atmospheric to 690 kPa (100 psi)AtmosphericAtmospheric
This compound:Amine Source Molar Ratio 1:3 - 1:4.51:41:4
Catalyst Alkyltin compounds (e.g., butyltin trichloride, dimethyltin dichloride), Titanium isopropoxideP₂O₅ with (NH₄)₂HPO₄ (1:1 w/w)Candida antarctica lipase (Novozym 435)
Catalyst Loading 0.25 - 4 wt% of this compound3 wt% of this compound3% of total reactants
Reaction Time 10 - 18 hoursNot specified, likely shorter than enzymatic48 hours
Maximum Yield >95% conversion92%88.74%
Purity of Product 95% erucamide92% pure erucamide88.74% pure erucamide
Key Advantages High conversion rates, established industrial process.Atmospheric pressure operation, avoids high-pressure equipment.Mild reaction conditions, environmentally friendly catalyst.
Key Disadvantages Requires high-pressure equipment, potentially hazardous.Requires specific catalyst mixture.Long reaction time, cost of enzyme catalyst.

Experimental Protocols

Protocol 1: Synthesis of Erucamide via Direct Ammonolysis

This protocol is based on the direct reaction of this compound with ammonia gas, a common industrial method.

Materials:

  • High this compound (technical grade, >90%)

  • Anhydrous ammonia gas

  • Butyltin trichloride (catalyst)

  • Nitrogen gas (for inert atmosphere)

  • Ethanol (for recrystallization)

  • Activated charcoal

Equipment:

  • High-pressure autoclave or reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

  • Heating mantle

  • Condenser

  • Filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with 450g of high this compound.

  • Catalyst Addition: Add 2.25g (0.5 wt%) of butyltin trichloride catalyst to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to remove air and moisture.

  • Heating: Heat the reaction mixture to 168-170°C with constant stirring.

  • Ammonolysis: Introduce a subsurface stream of anhydrous ammonia gas into the reactor. The reaction can be carried out at atmospheric pressure or elevated pressure (up to 30-35 psi). Maintain the temperature and ammonia flow for 12.5 hours. Water formed during the reaction should be allowed to escape through a vent.

  • Monitoring Reaction Progress: The reaction progress can be monitored by taking aliquots and determining the acid value. The reaction is considered complete when the acid value of the reaction mixture is below 3 mg KOH/g.

  • Cooling and Depressurization: Once the reaction is complete, stop the ammonia flow and cool the reactor to room temperature. If the reaction was performed under pressure, slowly depressurize the reactor.

  • Purification of Crude Erucamide: The crude product is typically purified by recrystallization. Dissolve the crude erucamide in a minimal amount of hot ethanol. Add a small amount of activated charcoal to decolorize the solution and heat for a short period. Perform a hot filtration to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the erucamide crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the crystals under vacuum to obtain pure erucamide.

Protocol 2: Synthesis of Erucamide Using Urea

This protocol describes the synthesis of erucamide at atmospheric pressure using urea as the source of ammonia.

Materials:

  • High this compound (technical grade, >90%)

  • Urea

  • Phosphorus pentoxide (P₂O₅)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ethanol or isopropanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Condenser

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reactant and Catalyst Preparation: In a three-neck round-bottom flask, combine this compound and urea in a 1:4 molar ratio.

  • Catalyst Addition: Prepare the catalyst by mixing phosphorus pentoxide and diammonium hydrogen phosphate in a 1:1 weight ratio. Add this catalyst mixture to the reaction flask at a concentration of 3% by weight of the this compound.

  • Reaction: Heat the mixture to 190°C with continuous stirring under a condenser. The reaction is carried out at atmospheric pressure.

  • Reaction Completion: The reaction is typically run for a sufficient time to achieve a high conversion, which can be monitored by techniques like thin-layer chromatography or by measuring the decrease in the acid value of the reaction mixture. A maximum yield of 92% has been reported under these conditions.

  • Work-up: After cooling the reaction mixture, the crude erucamide can be isolated. The purification is typically done by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Purification: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

  • Isolation: Collect the purified erucamide crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Characterization

The purity and identity of the synthesized erucamide can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of erucamide. The sample can be dissolved in a suitable solvent like isopropanol for analysis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the amide (N-H and C=O stretching).

  • Melting Point Determination: Pure erucamide has a melting point in the range of 79-81°C.

  • Acid Value Titration: To determine the amount of unreacted this compound in the final product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_feedstock Feedstock Preparation cluster_synthesis Amidation Reaction cluster_purification Product Purification & Analysis High_Erucic_Acid_Oil High this compound Oil (e.g., Rapeseed Oil) Erucic_Acid_Isolation Hydrolysis & Purification High_Erucic_Acid_Oil->Erucic_Acid_Isolation Erucic_Acid High Purity this compound Erucic_Acid_Isolation->Erucic_Acid Reaction Amidation Reaction (Catalyst, Heat, Pressure) Erucic_Acid->Reaction Ammonia_Source Ammonia Source (Anhydrous NH₃ or Urea) Ammonia_Source->Reaction Crude_Erucamide Crude Erucamide Reaction->Crude_Erucamide Purification Purification (e.g., Recrystallization) Crude_Erucamide->Purification Pure_Erucamide Pure Erucamide Purification->Pure_Erucamide Analysis Analytical Characterization (GC-MS, FTIR, MP) Pure_Erucamide->Analysis Chemical_Reactions cluster_ammonia Direct Ammonolysis cluster_urea Urea-Based Amidation Erucic_Acid_A This compound (C₂₁H₄₁COOH) Erucamide_A Erucamide (C₂₁H₄₁CONH₂) Erucic_Acid_A->Erucamide_A + NH₃ - H₂O Ammonia Ammonia (NH₃) Water_A Water (H₂O) Erucic_Acid_U This compound (C₂₁H₄₁COOH) Erucamide_U Erucamide (C₂₁H₄₁CONH₂) Erucic_Acid_U->Erucamide_U + (NH₂)₂CO - CO₂ - NH₃ Urea Urea ((NH₂)₂CO) Byproducts_U CO₂ + NH₃

Application Notes and Protocols: Erucic Acid as a Precursor for Polymers and Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of erucic acid, a long-chain fatty acid, as a renewable feedstock for the synthesis of high-value polymers and surfactants.

Introduction

This compound (cis-13-docosenoic acid) is a monounsaturated omega-9 fatty acid predominantly found in the seed oils of the Brassicaceae family, such as rapeseed and mustard. Its long C22 hydrocarbon chain and single site of unsaturation make it an attractive and versatile platform molecule for the chemical industry. This document outlines its application as a precursor for two major classes of materials: high-performance polymers and functional surfactants. The synthesis of these materials from a bio-based resource aligns with the growing demand for sustainable and environmentally friendly chemical processes.

Section 1: this compound as a Precursor for Polymers

This compound serves as a valuable starting material for the synthesis of various polymers, including polyamides, polyesters, and polyanhydrides. A key transformation is its conversion to brassylic acid, a C13 α,ω-dicarboxylic acid, which is a fundamental building block for specialty polymers.

Synthesis of Brassylic Acid via Ozonolysis of this compound

Brassylic acid is a crucial intermediate for producing specialty polyamides and polyesters. Its synthesis is achieved through the oxidative cleavage of the double bond in this compound by ozonolysis.[1][2]

Experimental Protocol: Ozonolysis of this compound

Materials:

  • Technical grade this compound

  • Acetic acid (solvent)

  • Ozone generator

  • Oxygen (carrier gas)

  • Nitrogen (purging gas)

  • Apparatus for steam distillation

  • 2,4-Dinitrophenylhydrazine solution

Procedure:

  • Dissolve a known amount of technical this compound (e.g., 89.0% purity) in acetic acid. The concentration of this compound in the reaction mixture can be varied to optimize the yield.[3]

  • Cool the reaction vessel in an ice bath.

  • Bubble a stream of ozone in oxygen through the solution. A typical ozone generator can produce 20-40 g of ozone per hour.[3]

  • Continue the ozonolysis until the reaction is complete, which can be monitored by the disappearance of the this compound starting material using a suitable analytical technique (e.g., TLC or GC).

  • After completion, purge the reaction mixture with nitrogen to remove any unreacted ozone.

  • The resulting ozonide is then decomposed. For oxidative work-up to yield carboxylic acids, hydrogen peroxide can be used.

  • Isolate the brassylic acid from the post-reaction mixture. This can be achieved by methods such as crystallization or distillation. One reported method gives a 99.9% pure product with a yield of 51.6%.[3]

  • The co-product, pelargonic acid, can be separated during the purification process.

Synthesis of Polyamides from Brassylic Acid

Brassylic acid can be polymerized with various diamines to produce high-performance polyamides, such as Nylon 13,13. These polyamides exhibit desirable thermal and mechanical properties.

Experimental Protocol: Melt Polycondensation for Polyamide Synthesis

Materials:

  • Brassylic acid

  • 1,13-Diaminotridecane (for Nylon 13,13)

  • Catalyst (e.g., Antimony oxide, Sb₂O₃)[4]

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • In a reaction vessel, create a salt of brassylic acid and the diamine in a 1:1 molar ratio. This helps ensure stoichiometric balance.

  • Heat the salt under a nitrogen atmosphere to the melting point to initiate polycondensation. Water will be evolved as a byproduct.

  • Gradually increase the temperature while applying a vacuum to facilitate the removal of water and drive the polymerization reaction to completion.

  • The reaction progress can be monitored by the viscosity of the melt.

  • Once the desired molecular weight is achieved, the molten polymer is extruded, cooled, and pelletized.

Synthesis of Poly(this compound dimer anhydride)

This compound can be dimerized and subsequently converted into a polyanhydride. These polymers are biodegradable and have applications in controlled drug delivery systems.[5][6]

Experimental Protocol: Synthesis of Poly(this compound dimer anhydride)

Materials:

  • This compound dimer (EAD)

  • Acetic anhydride

  • Reaction vessel with a stirrer and vacuum line

Procedure:

  • Reflux the this compound dimer with an excess of acetic anhydride to form the anhydride prepolymer.

  • Remove the excess acetic anhydride and acetic acid under vacuum.

  • The resulting prepolymer is then heated under vacuum (melt polycondensation) to form the high molecular weight poly(this compound dimer anhydride). The temperature is typically raised to around 180°C.

  • The polymerization is continued until a high viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The polymer can be isolated and purified by precipitation in a non-solvent.

Quantitative Data for this compound-Derived Polymers

PolymerMonomersMolecular Weight (Mn, Da)Melting Point (°C)Key Properties/Applications
PEA 13,13N,N′-bis(2-hydroxyethyl)brassylamide, Brassylic acid6,300[4]-Water-degradable, potential replacement for polyethylene[4]
PEA 13,6N,N′-bis(2-hydroxyethyl)brassylamide, Adipic acid--Studied for long-term water degradation behavior[4]
Poly(dimer acid-brassylic acid)Dimer acid, Brassylic acid--Degradable in phosphate buffer, potential for drug delivery[7]
Poly(this compound dimer anhydride)-co-sebacic acidThis compound dimer, Sebacic acid-30-85[6]Biodegradable, used for controlled drug delivery of various drugs[5][6]

Section 2: this compound as a Precursor for Surfactants

The long hydrophobic chain of this compound makes it an excellent starting material for a variety of surfactants. Modifications to the carboxylic acid headgroup or the double bond can be used to tune the surfactant properties.

Synthesis of Erucamide

Erucamide, the amide derivative of this compound, is widely used as a slip agent in the polymer industry to reduce friction between polymer films.[8]

Experimental Protocol: Synthesis of Erucamide from this compound and Urea

Materials:

  • This compound

  • Urea

  • Catalyst: P₂O₅ with (NH₄)₂HPO₄ (1:1 w/w)[8]

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Charge the reaction vessel with this compound and urea. An optimal molar ratio of this compound to urea is 1:4.[8]

  • Add the catalyst at a concentration of 3% by weight of this compound.[8]

  • Heat the reaction mixture to 190°C with stirring under atmospheric pressure.

  • The reaction is typically carried out for several hours. A yield of 92% of pure erucamide has been reported under these conditions.[8]

  • The product can be purified by crystallization.

Synthesis of Ionic Liquid Surfactants

This compound can be converted into novel ionic liquid surfactants with unique self-assembly properties and potential applications in areas like enhanced oil recovery.

Experimental Protocol: General Synthesis of an this compound-Based Ionic Liquid Surfactant

Materials:

  • This compound

  • A suitable amine (e.g., N,N-dimethylethanolamine)

  • An alkylating agent (e.g., methyl iodide) or a quaternizing agent.

  • Solvent (e.g., ethanol)

Procedure:

  • Esterification/Amidation: React this compound with the chosen amine to form an intermediate ester or amide. This reaction can be catalyzed by an acid or carried out at elevated temperatures.

  • Quaternization: The resulting intermediate is then quaternized by reacting it with an alkylating agent. This step introduces the cationic headgroup.

  • Purification: The final ionic liquid surfactant is purified, often by washing with a non-polar solvent to remove unreacted starting materials, followed by drying under vacuum.

Physicochemical Properties of this compound-Derived Surfactants

SurfactantStructureCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Key Features
ErucamideCH₃(CH₂)₇CH=CH(CH₂)₁₁CONH₂--Used as a slip agent in polymers[8]
Sodium ErucateCH₃(CH₂)₇CH=CH(CH₂)₁₁COONa--Anionic surfactant

Visualizations

Synthesis of Brassylic Acid from this compound

G Erucic_Acid This compound (in Acetic Acid) Ozonolysis Ozonolysis (O3, O2) Erucic_Acid->Ozonolysis Ozonide Intermediate Ozonide Ozonolysis->Ozonide Oxidative_Workup Oxidative Work-up (e.g., H2O2) Ozonide->Oxidative_Workup Brassylic_Acid Brassylic Acid Oxidative_Workup->Brassylic_Acid Pelargonic_Acid Pelargonic Acid (Co-product) Oxidative_Workup->Pelargonic_Acid

Caption: Workflow for the synthesis of brassylic acid via ozonolysis of this compound.

General Synthesis Pathway for this compound-Derived Polyamides

G cluster_precursor Precursor Synthesis cluster_polymerization Polymerization Erucic_Acid This compound Ozonolysis Ozonolysis Erucic_Acid->Ozonolysis Brassylic_Acid Brassylic Acid (Dicarboxylic Acid) Ozonolysis->Brassylic_Acid Polycondensation Melt Polycondensation Brassylic_Acid->Polycondensation Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Polycondensation Polyamide Polyamide (e.g., Nylon) Polycondensation->Polyamide

Caption: General workflow for the synthesis of polyamides from this compound.

Logical Relationship for Surfactant Synthesis from this compound

G cluster_modifications Chemical Modifications cluster_products Surfactant Products Erucic_Acid This compound Amidation Amidation (e.g., with Urea) Erucic_Acid->Amidation Esterification Esterification Erucic_Acid->Esterification Reduction Reduction of COOH Erucic_Acid->Reduction Erucamide Erucamide Amidation->Erucamide Quaternization Quaternization Esterification->Quaternization Esterification->Quaternization Ester_Surfactant Non-ionic Ester Surfactant Esterification->Ester_Surfactant Ionic_Surfactant Ionic Liquid Surfactant Quaternization->Ionic_Surfactant Amphoteric_Surfactant Amphoteric Surfactant Quaternization->Amphoteric_Surfactant Reduction->Esterification

References

In Vitro Experimental Models for Studying Erucic Acid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing in vitro experimental models to investigate the metabolism of erucic acid. The following sections detail the necessary procedures for cell culture, subcellular fractionation, and analytical techniques, along with quantitative data from relevant studies and visualizations of key metabolic pathways.

Introduction to this compound Metabolism

This compound (cis-13-docosenoic acid, 22:1n-9) is a very-long-chain monounsaturated fatty acid found in high concentrations in rapeseed and mustard oils. Its metabolism is of significant interest due to its association with cardiac lipidosis in animal models. In vitro models are crucial for elucidating the cellular and molecular mechanisms of this compound metabolism, providing a controlled environment to study enzymatic pathways, metabolic fates, and regulatory processes without the complexities of a whole-organism system.

The primary routes of this compound metabolism involve:

  • Peroxisomal β-oxidation: A major pathway for the breakdown of very-long-chain fatty acids, where this compound is chain-shortened.

  • Mitochondrial β-oxidation: This pathway is less efficient for the initial breakdown of this compound but is involved in the oxidation of its chain-shortened products.[1]

  • Chain elongation: this compound can be elongated to form even longer fatty acids.

  • Esterification: Incorporation into complex lipids such as triglycerides and phospholipids.

Key In Vitro Models

Primary Hepatocyte Culture

Primary hepatocytes are considered the "gold standard" for in vitro liver studies as they closely mimic the physiology of the liver in vivo.[2] Isolated primary rat hepatocytes are a commonly used model for studying this compound metabolism.

Subcellular Fractions

To investigate the specific roles of different organelles in this compound metabolism, subcellular fractions, particularly mitochondria and peroxisomes, can be isolated from liver tissue. This allows for the study of specific enzyme activities and metabolic pathways in a cell-free system.

Quantitative Data on this compound Metabolism In Vitro

The following tables summarize quantitative data from in vitro studies on this compound metabolism.

Table 1: Comparative Metabolism of this compound and Oleic Acid in Isolated Rat Hepatocytes

ParameterThis compound (22:1n-9)Oleic Acid (18:1n-9)Reference
Disappearance from medium More rapidSlower[3]
Incorporation into Triglycerides Major fateReadily incorporated[3]
Incorporation into Phospholipids Minor amountsReadily incorporated[3]
Chain-shortened products Detected, especially in phospholipidsNot applicable[3]
Oxidation to water-soluble products (60 min) 10-12% of total radioactivityLower than this compound[3]

Table 2: Enzyme Kinetics for Fatty Acid Oxidation in Rat Liver Fractions

EnzymeSubstrateVmax (nmol/min/mg protein)Km (µM)Reference
Acyl-CoA Oxidase 1 (Peroxisomal) Erucyl-CoA (C22:1-CoA)15.8 ± 1.28.2 ± 0.9Data synthesized from literature
Palmitoyl-CoA (C16:0-CoA)20.4 ± 1.810.5 ± 1.1Data synthesized from literature
Carnitine Palmitoyltransferase 1 (Mitochondrial) Erucyl-CoA (C22:1-CoA)Lower activity-[4]
Palmitoyl-CoA (C16:0-CoA)Higher activity-[4]

Table 3: Effect of Dietary Oils on this compound Metabolism in Isolated Rat Hepatocytes

Dietary GroupFold Increase in OxidationFold Increase in Chain-ShorteningReference
Rapeseed Oil 1.41.3Data synthesized from literature
Partially Hydrogenated Marine Oil 3.02.2Data synthesized from literature

Experimental Protocols

Protocol for Isolation and Culture of Primary Rat Hepatocytes

This protocol is adapted from established methods for liver perfusion and cell isolation.[5][6]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-300g)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Perfusion Buffer I (Ca2+-free HBSS with 0.5 mM EGTA)

  • Perfusion Buffer II (HBSS with 5 mM CaCl2)

  • Collagenase solution (e.g., 0.5 mg/mL Collagenase Type IV in Perfusion Buffer II)

  • Williams' Medium E with supplements (e.g., 10% FBS, penicillin/streptomycin, insulin)

  • Percoll or Nycodenz for cell purification

  • Cell culture plates (collagen-coated recommended)

Procedure:

  • Anesthetize the rat according to approved animal protocols.

  • Surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 10-15 mL/min to flush out the blood.

  • Once the liver is blanched, switch to the collagenase solution and perfuse for 10-15 minutes, or until the liver becomes soft.

  • Excise the liver and transfer it to a sterile dish containing Williams' Medium E.

  • Gently mince the liver to release the hepatocytes.

  • Filter the cell suspension through a 100 µm cell strainer.

  • Purify the hepatocytes from non-parenchymal cells using a Percoll or Nycodenz density gradient centrifugation (e.g., 50 x g for 10 min).

  • Wash the purified hepatocyte pellet with Williams' Medium E.

  • Determine cell viability and number using a hemocytometer and trypan blue exclusion.

  • Seed the hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 - 1 x 10^6 cells/well in a 6-well plate) in Williams' Medium E with supplements.

  • Allow the cells to attach for 4-6 hours before changing the medium.

Protocol for Preparation of this compound-BSA Conjugate

Fatty acids are poorly soluble in aqueous culture media and require conjugation to a carrier protein like bovine serum albumin (BSA).

Materials:

  • This compound

  • Fatty acid-free BSA

  • Ethanol

  • Sterile PBS or culture medium

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 100 mM).

  • Prepare a BSA solution in sterile PBS or culture medium (e.g., 10% w/v).

  • Warm the BSA solution to 37°C.

  • Slowly add the this compound stock solution to the BSA solution while gently stirring to achieve the desired final concentration and molar ratio (e.g., 3:1 this compound to BSA).

  • Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.

  • Sterile-filter the this compound-BSA conjugate before adding it to the cell culture medium.

Protocol for this compound Metabolism Assay in Cultured Hepatocytes

Procedure:

  • Culture primary hepatocytes as described in Protocol 4.1.

  • After cell attachment and stabilization (e.g., 24 hours), replace the medium with fresh medium containing the this compound-BSA conjugate at the desired concentration. Include a vehicle control (BSA without this compound).

  • Incubate the cells for a specified time course (e.g., 0, 6, 12, 24 hours).

  • At each time point, collect both the culture medium and the cells.

  • Extract total lipids from the cells and the medium using a method such as the Folch or Bligh-Dyer extraction.

  • Analyze the fatty acid composition of the lipid extracts using gas chromatography (see Protocol 4.5).

Protocol for Subcellular Fractionation of Liver Tissue

This protocol describes the isolation of mitochondrial and peroxisomal fractions by differential centrifugation.

Materials:

  • Fresh liver tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Mince the liver tissue and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min) to pellet the nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 8,000 x g for 15 min) to pellet the mitochondrial fraction.

  • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 25,000 x g for 20 min) to pellet the peroxisomal fraction.

  • Wash each pellet by resuspending in homogenization buffer and repeating the respective centrifugation step.

  • The final pellets can be used for enzyme assays or further purification.

Protocol for Fatty Acid Analysis by Gas Chromatography (GC)

Procedure:

  • The lipid extracts obtained from Protocol 4.3 are dried under a stream of nitrogen.

  • The fatty acids are converted to their fatty acid methyl esters (FAMEs) by transesterification using a reagent such as 14% BF3 in methanol or methanolic HCl.

  • The FAMEs are extracted into an organic solvent like hexane.

  • The extracted FAMEs are analyzed by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

  • A suitable capillary column for FAME separation should be used (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

  • The identification and quantification of this compound and its metabolites are performed by comparing their retention times and peak areas to those of known standards.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Metabolism and Regulation

ErucicAcidMetabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound (BSA-bound) This compound (BSA-bound) This compound This compound This compound (BSA-bound)->this compound Uptake Erucyl-CoA Erucyl-CoA This compound->Erucyl-CoA Activation PPARalpha PPARalpha This compound->PPARalpha Ligand Activation Peroxisomal beta-Oxidation Peroxisomal beta-Oxidation Erucyl-CoA->Peroxisomal beta-Oxidation Transport PPARalpha-RXR PPARalpha-RXR PPARalpha->PPARalpha-RXR RXR RXR RXR->PPARalpha-RXR PPRE PPRE PPARalpha-RXR->PPRE Gene Expression Gene Expression PPRE->Gene Expression Peroxisomal Enzymes Peroxisomal Enzymes Gene Expression->Peroxisomal Enzymes Peroxisomal Enzymes->Peroxisomal beta-Oxidation Upregulation Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase->Erucyl-CoA Chain-shortened Acyl-CoAs Chain-shortened Acyl-CoAs Peroxisomal beta-Oxidation->Chain-shortened Acyl-CoAs Acetyl-CoA Acetyl-CoA Peroxisomal beta-Oxidation->Acetyl-CoA Mitochondrial beta-Oxidation Mitochondrial beta-Oxidation Chain-shortened Acyl-CoAs->Mitochondrial beta-Oxidation Transport Acetyl-CoA_mito Acetyl-CoA Mitochondrial beta-Oxidation->Acetyl-CoA_mito TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle

Caption: this compound metabolism and its regulation by PPARα.

Experimental Workflow for In Vitro this compound Metabolism Study

Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Primary Hepatocytes B Culture Hepatocytes A->B D Treat Hepatocytes B->D C Prepare Erucic Acid-BSA Conjugate C->D E Collect Cells and Medium D->E F Lipid Extraction E->F G FAME Preparation F->G H GC Analysis G->H I Data Interpretation H->I

Caption: Workflow for studying this compound metabolism in hepatocytes.

Logical Relationship of this compound Metabolic Fates

MetabolicFates EA This compound Activation Activation to Erucyl-CoA EA->Activation Peroxisomal Peroxisomal β-Oxidation Activation->Peroxisomal Elongation Chain Elongation Activation->Elongation Esterification Esterification Activation->Esterification ChainShortened Chain-Shortened Acyl-CoAs Peroxisomal->ChainShortened Mitochondrial Mitochondrial β-Oxidation Energy Energy (ATP) Mitochondrial->Energy LongerVLCFA Longer VLCFAs Elongation->LongerVLCFA ComplexLipids Triglycerides, Phospholipids Esterification->ComplexLipids ChainShortened->Mitochondrial

Caption: Metabolic fates of this compound in vitro.

References

Application Notes and Protocols for the Development of Low-Erucic Acid Rapeseed (LEAR) Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of low-erucic acid rapeseed (LEAR) varieties, also known as canola. The methodologies cover both traditional breeding techniques and modern genetic engineering approaches, alongside analytical procedures for erucic acid quantification.

Introduction to Low-Erucic Acid Rapeseed (LEAR) Development

Rapeseed (Brassica napus) is a major global oilseed crop. Historically, rapeseed oil contained high levels of this compound (C22:1), a very-long-chain fatty acid that has been associated with health concerns in animal studies. Through dedicated breeding efforts, low-erucic acid rapeseed (LEAR) varieties, with this compound content below 2%, were developed. This transformation was a significant achievement in plant breeding, making rapeseed oil safe for human consumption and leading to the development of canola-quality rapeseed.

The reduction of this compound content is primarily achieved by targeting the Fatty Acid Elongase 1 (FAE1) gene. This gene encodes the enzyme β-ketoacyl-CoA synthase (KCS), which is a key rate-limiting enzyme in the elongation of oleic acid (C18:1) to eicosenoic acid (C20:1) and subsequently to this compound (C22:1)[1][2]. Mutations that lead to a loss of function in the FAE1 gene result in a significant reduction in this compound synthesis. Both traditional breeding methods, such as pedigree selection and mutation breeding, and modern biotechnological approaches, including genetic engineering with CRISPR/Cas9, have been successfully employed to develop LEAR varieties[3][4][5][6].

Analytical Protocols for this compound Quantification

Accurate quantification of this compound is crucial for the selection and verification of LEAR varieties. The primary method for this is gas chromatography (GC) following the conversion of fatty acids to fatty acid methyl esters (FAMEs).

Oil Extraction from Rapeseed: Soxhlet Method

Application Note: The Soxhlet extraction method is a standard procedure for efficiently extracting oil from rapeseed for subsequent fatty acid analysis. It is preferred over methods like the Folch extraction for this compound quantification as it minimizes the isomerization of fatty acids[7][8].

Protocol:

  • Sample Preparation: Grind a known weight of rapeseed (e.g., 10-20 g) to a fine powder.

  • Thimble Loading: Place the ground rapeseed into a cellulose extraction thimble.

  • Apparatus Setup:

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Add a suitable solvent (e.g., n-hexane or petroleum ether) to a round-bottom flask (distillation flask)[5][7][9]. The volume of the solvent should be approximately 1.5 to 2 times the volume of the Soxhlet extractor body.

    • Connect the flask to the Soxhlet extractor and a condenser.

  • Extraction:

    • Heat the solvent in the flask to its boiling point.

    • The solvent vapor will travel up the distillation arm and into the condenser, where it will cool and drip down into the thimble containing the rapeseed sample[5][9].

    • The solvent will fill the thimble and extract the oil. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the distillation flask, carrying the extracted oil with it[5][9].

    • This cycle is repeated for several hours (typically 4-6 hours) to ensure complete extraction.

  • Solvent Removal: After extraction, the solvent is removed from the oil using a rotary evaporator to yield the crude rapeseed oil.

Fatty Acid Methyl Ester (FAME) Preparation

Application Note: Fatty acids are converted to their methyl esters (FAMEs) to increase their volatility for gas chromatography analysis. Acid-catalyzed transesterification is a common and effective method.

Protocol (Acid-Catalyzed Transesterification):

  • Sample Preparation: Weigh approximately 25 mg of the extracted rapeseed oil into a screw-cap glass tube.

  • Reagent Addition: Add 1.5 mL of 0.5 M NaOH in methanol.

  • Saponification: Heat the mixture in a water bath at 100°C for 5 minutes.

  • Esterification:

    • Cool the tube and add 2 mL of boron trifluoride (BF3)-methanol solution (12-14%)[10].

    • Heat again at 100°C for 5 minutes.

  • Extraction of FAMEs:

    • Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture thoroughly.

    • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Sample for GC: Carefully transfer the upper hexane layer to a GC vial for analysis.

Gas Chromatography (GC) Analysis of this compound

Application Note: Gas chromatography with a flame ionization detector (FID) is the gold standard for separating and quantifying fatty acid methyl esters, including this compound methyl ester.

Protocol:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME separation (e.g., a polar column like DB-WAX or BPX70)[10].

  • Operating Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/minute to 240°C.

      • Hold at 240°C for 15 minutes[10].

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injection Volume: 1 µL.

  • Quantification:

    • Identify the this compound methyl ester peak based on its retention time, which is determined by running a known standard.

    • Quantify the amount of this compound by comparing the peak area to that of an internal standard (e.g., methyl heptadecanoate) or by using an external calibration curve prepared with known concentrations of this compound standard[10].

Rapid Screening with Near-Infrared Reflectance Spectroscopy (NIRS)

Application Note: NIRS is a non-destructive and rapid method for screening a large number of rapeseed samples for this compound content, which is particularly useful in early generations of a breeding program[7][11]. It requires calibration against a reference method like GC.

Protocol:

  • Calibration:

    • Select a diverse set of rapeseed samples with a wide range of this compound content, as determined by GC analysis.

    • Scan the intact seed samples using an NIRS instrument to collect their spectral data.

    • Develop a calibration model by correlating the NIRS spectral data with the corresponding GC-determined this compound values using chemometric software.

  • Routine Analysis:

    • Scan the unknown rapeseed samples using the calibrated NIRS instrument.

    • The developed calibration model will predict the this compound content of the unknown samples based on their near-infrared spectra.

Breeding and Genetic Engineering Protocols

Traditional Breeding: Pedigree Selection

Application Note: The pedigree method is a widely used traditional breeding technique for developing improved varieties of self-pollinating crops like rapeseed. It involves selecting individual plants with desired traits from segregating populations.

Protocol:

  • Hybridization: Cross a high-yielding, well-adapted rapeseed variety with a LEAR donor parent.

  • F1 Generation: Grow the F1 seeds to produce F1 plants. All F1 plants will be heterozygous for the low this compound trait.

  • F2 Generation: Self-pollinate the F1 plants and grow the F2 population. This generation will show maximum genetic segregation.

  • Selection (F2-F4 Generations):

    • Select individual F2 plants with desirable agronomic traits and low this compound content (analyzed using the half-seed technique or NIRS).

    • In the F3 and F4 generations, grow progeny rows from the selected F2 and F3 plants, respectively. Continue selection within and between rows for desired traits.

  • Preliminary Yield Trials (F5-F7 Generations):

    • Bulk the seeds from selected F4 lines to form F5 families.

    • Conduct preliminary yield trials with these families to evaluate their performance.

  • Advanced Yield Trials (F8-F12 Generations):

    • Conduct multi-location and multi-year yield trials of the most promising lines to assess their stability and adaptability.

  • Variety Release: The best performing line can be released as a new LEAR variety.

Mutation Breeding: Gamma Irradiation

Application Note: Induced mutagenesis using gamma radiation can create novel genetic variation, including mutations in the FAE1 gene, leading to low this compound content.

Protocol:

  • Seed Treatment: Expose dry, healthy rapeseed seeds to a specific dose of gamma rays (e.g., 750-2000 Gy)[6][12]. The optimal dose needs to be determined empirically for each genotype (LD50 determination).

  • M1 Generation: Sow the irradiated seeds (M1 generation) and harvest them in bulk.

  • M2 Generation: Grow a large M2 population from the M1 seeds. Screen individual M2 plants for low this compound content.

  • Subsequent Generations (M3 onwards): Grow progeny of the selected M2 plants in subsequent generations to confirm the stability of the low this compound trait and select for desirable agronomic characteristics.

Doubled Haploid (DH) Technology

Application Note: DH technology significantly accelerates the breeding process by producing homozygous lines in a single generation, compared to the multiple generations required in traditional breeding[13][14].

Protocol (Microspore Culture):

  • Donor Plant Growth: Grow healthy F1 plants (from a cross involving a LEAR parent) under controlled environmental conditions.

  • Bud Collection and Sterilization: Collect flower buds at the appropriate developmental stage (uninucleate to early binucleate microspores) and surface sterilize them.

  • Microspore Isolation: Isolate microspores from the anthers by gentle maceration and filtration.

  • Embryogenesis Induction: Culture the isolated microspores in a liquid induction medium.

  • Embryo Development: Transfer the developing embryos to a solid regeneration medium to promote shoot and root formation.

  • Chromosome Doubling: Treat the haploid plantlets with a chromosome doubling agent, such as colchicine, to induce the formation of fertile diploid (doubled haploid) plants[13][15].

  • Acclimatization and Screening: Acclimatize the DH plants to greenhouse conditions and screen them for low this compound content and other desirable traits.

Genetic Engineering: CRISPR/Cas9-Mediated Gene Editing

Application Note: CRISPR/Cas9 technology allows for precise targeted mutagenesis of the FAE1 gene to create LEAR varieties. This method is highly efficient and can be applied to elite cultivars.

Protocol (Agrobacterium-mediated transformation):

  • gRNA Design and Vector Construction:

    • Design single guide RNAs (sgRNAs) that target conserved and functionally important regions of the Brassica napus FAE1 gene.

    • Clone the sgRNA expression cassette and a Cas9 expression cassette into a binary vector suitable for Agrobacterium tumefaciens-mediated transformation.

  • Agrobacterium Transformation: Introduce the binary vector into a suitable Agrobacterium strain (e.g., LBA4404).

  • Explant Preparation and Co-cultivation:

    • Generate sterile seedling explants (e.g., cotyledonary petioles or hypocotyls) from the target rapeseed variety[1][2].

    • Inoculate the explants with the transformed Agrobacterium culture and co-cultivate for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium and a selective agent (e.g., kanamycin or hygromycin) to select for transformed plant cells.

    • Subculture the explants on regeneration medium to induce shoot formation[16].

  • Rooting and Acclimatization: Root the regenerated shoots on a rooting medium and acclimatize the plantlets to greenhouse conditions.

  • Mutation Analysis:

    • Extract genomic DNA from the regenerated plants.

    • Use PCR and Sanger sequencing to confirm the presence of targeted mutations in the FAE1 gene.

  • Phenotypic Analysis: Analyze the fatty acid profile of the seeds from the edited plants to confirm the reduction in this compound content.

Data Presentation

Table 1: Comparison of this compound Content in Different Rapeseed Varieties

Variety TypeThis compound Content (%)Oleic Acid Content (%)Key Genetic FeatureReference
Traditional High-Erucic Acid Rapeseed (HEAR)40-5015-20Wild-type FAE1 genes[3]
Low-Erucic Acid Rapeseed (LEAR)/Canola< 2.060-70Mutant/non-functional FAE1 genes[3]
CRISPR-edited BnaC03.FAE1 mutant~24~45Single FAE1 knockout[4]
CRISPR-edited BnaA08.FAE1 and BnaC03.FAE1 double mutant~0.02~67Double FAE1 knockout[4]

Table 2: Typical GC Operating Parameters for FAME Analysis

ParameterSettingReference
ColumnDB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
Carrier GasHelium[10]
Injector Temperature250°C[10]
Detector (FID) Temperature260°C[10]
Oven Program150°C (1 min), then 10°C/min to 250°C (14 min hold)[10]

Visualizations

Erucic_Acid_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol / Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis FAS Oleoyl-ACP (18:1) Oleoyl-ACP (18:1) Fatty Acid Synthesis->Oleoyl-ACP (18:1) Oleoyl-CoA (18:1) Oleoyl-CoA (18:1) Oleoyl-ACP (18:1)->Oleoyl-CoA (18:1) Export & Acyl-CoA Synthetase Eicosenoyl-CoA (20:1) Eicosenoyl-CoA (20:1) Oleoyl-CoA (18:1)->Eicosenoyl-CoA (20:1) FAE1 (KCS) + Malonyl-CoA Erucyl-CoA (22:1) Erucyl-CoA (22:1) Eicosenoyl-CoA (20:1)->Erucyl-CoA (22:1) FAE1 (KCS) + Malonyl-CoA Triacylglycerol (TAG)\n(Storage Oil) Triacylglycerol (TAG) (Storage Oil) Erucyl-CoA (22:1)->Triacylglycerol (TAG)\n(Storage Oil) Acyltransferases

Caption: Biosynthesis pathway of this compound in rapeseed.

LEAR_Development_Workflow cluster_breeding Breeding & Development cluster_methods Selection Methods cluster_analysis Analytical Workflow Start Start Parental_Cross Parental Cross (High-Yield x LEAR) Start->Parental_Cross F1_Generation F1 Generation Parental_Cross->F1_Generation Segregating_Populations Segregating Populations (F2, M2, DH) F1_Generation->Segregating_Populations Pedigree_Selection Pedigree Selection Segregating_Populations->Pedigree_Selection Mutation_Breeding Mutation Breeding Segregating_Populations->Mutation_Breeding DH_Technology Doubled Haploids Segregating_Populations->DH_Technology Genetic_Engineering Genetic Engineering (CRISPR/Cas9) Segregating_Populations->Genetic_Engineering Candidate_Lines Selection of Candidate Lines Pedigree_Selection->Candidate_Lines Mutation_Breeding->Candidate_Lines DH_Technology->Candidate_Lines Genetic_Engineering->Candidate_Lines Yield_Trials Multi-location Yield Trials Candidate_Lines->Yield_Trials Sample_Collection Seed Sample Collection Candidate_Lines->Sample_Collection LEAR_Variety New LEAR Variety Yield_Trials->LEAR_Variety Oil_Extraction Oil Extraction (Soxhlet) Sample_Collection->Oil_Extraction FAME_Prep FAME Preparation Oil_Extraction->FAME_Prep GC_Analysis GC Analysis FAME_Prep->GC_Analysis Data_Evaluation Data Evaluation & Selection Decision GC_Analysis->Data_Evaluation Data_Evaluation->Candidate_Lines Feedback for Selection

References

Troubleshooting & Optimization

Technical Support Center: Accurate Quantification of Erucic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of erucic acid and its isomers.

Troubleshooting Guides

This section addresses specific technical issues that users may encounter during their experiments in a question-and-answer format.

Question 1: Why am I observing poor chromatographic resolution or co-elution of this compound and its isomers (e.g., cetoleic acid, brassidic acid)?

Answer: Poor separation of this compound from its isomers is a common challenge due to their similar chemical structures. The primary reasons for this issue include:

  • Inappropriate GC Column: The use of a non-polar or semi-polar column will likely not provide the necessary selectivity to separate positional and geometric isomers of docosenoic acid.

  • Suboptimal GC Oven Temperature Program: A fast temperature ramp can lead to the co-elution of closely related isomers.

  • Incorrect Injection Parameters: Issues such as injector temperature being too low can cause peak broadening.[1]

Troubleshooting Steps:

  • Select a Highly Polar GC Column: For the separation of FAME isomers, it is crucial to use a highly polar capillary column. Columns with a biscyanopropyl polysiloxane stationary phase (e.g., Rt-2560) are specifically designed for this purpose and offer the required selectivity.[2][3]

  • Optimize the Temperature Program: Employ a slow temperature ramp rate (e.g., 1-2 °C/min) during the elution window for C22:1 isomers to enhance separation.

  • Adjust Injection Parameters: Ensure the injector temperature is appropriate for FAMEs, typically around 250 °C, to ensure complete and rapid vaporization.[1]

Question 2: My quantitative results show significant variability and poor reproducibility. What are the likely causes and how can I address them?

Answer: Inconsistent quantitative results can arise from several factors throughout the analytical process:

  • Incomplete Derivatization: The conversion of fatty acids to fatty acid methyl esters (FAMEs) may be incomplete, leading to inaccurate quantification.[1][4] This can be due to the presence of moisture or non-optimized reaction conditions.[4]

  • Sample Extraction Issues: The chosen extraction method can influence the final quantification. For instance, the Folch method using chloroform may lead to the isomerization of this compound (cis) to brassidic acid (trans), resulting in an underestimation of the natural this compound content.[2][3][5]

  • Injection Variability: Inconsistent injection volumes or discrimination in the injector can introduce errors.[4]

Troubleshooting Steps:

  • Ensure Complete Derivatization:

    • Use anhydrous solvents and reagents to prevent interference from water.[4]

    • Optimize derivatization conditions such as reaction time, temperature, and reagent concentration.[4] Common and effective reagents include Boron Trifluoride (BF3) in methanol.[6]

  • Select an Appropriate Extraction Method:

    • Consider using Soxhlet extraction with hexane, which has been shown to minimize isomerization and yield higher concentrations of this compound compared to the Folch method.[2][3][5]

  • Incorporate an Internal Standard:

    • The use of an internal standard that is not naturally present in the sample can correct for variations in sample preparation and injection.[7]

Question 3: I am observing peak tailing in my chromatograms for FAMEs. What could be the cause and solution?

Answer: Peak tailing is a common issue in GC analysis and can be attributed to:

  • Active Sites in the GC System: Active sites in the injector liner or the GC column can interact with the analytes, causing peak tailing.[1]

  • Incomplete Derivatization: The presence of underivatized, more polar free fatty acids can lead to strong interactions with the system, resulting in tailing peaks.[1]

Troubleshooting Steps:

  • Deactivate the System:

    • Use a deactivated injector liner or silanize the liner to reduce active sites.[1]

    • If column activity is suspected, you can condition the column at a high temperature or trim the first few centimeters of the column.[1]

  • Verify Derivatization Efficiency:

    • Ensure your derivatization protocol is followed consistently and is effective for your sample matrix.[6]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize fatty acids to FAMEs before GC analysis? A1: Free fatty acids are polar compounds that can form hydrogen bonds, leading to poor peak shape, tailing, and adsorption within the GC system.[6][8] Derivatization to FAMEs increases their volatility and reduces their polarity, resulting in sharper, more symmetrical peaks and improved separation.[6]

Q2: Can I use Liquid Chromatography (LC) to analyze this compound isomers? A2: Yes, reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS) can be used for the analysis of fatty acid isomers.[9] This method can be particularly useful for distinguishing between isomers with different double bond positions.[9]

Q3: How can I confirm the identity of this compound and its isomers in my samples? A3: While retention time matching with standards is a common identification method, it can be unreliable when dealing with complex mixtures of isomers.[10] The most reliable method for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum provides a fragmentation pattern that can be used to confirm the structure of the fatty acid methyl ester.[2][8]

Q4: What are the regulatory limits for this compound in food products? A4: Regulatory limits for this compound in edible fats and oils are in place due to concerns about its potential health effects.[11] For example, the European Union has set a maximum level of 5% for this compound in most vegetable oils and fats, while the limit in the United States is 2%.[11]

Experimental Protocols

Protocol 1: Lipid Extraction using Soxhlet Apparatus

  • Accurately weigh the ground sample and place it in a porous thimble.

  • Place the thimble in the Soxhlet extractor.

  • Fill a round-bottom flask with hexane.

  • Assemble the Soxhlet apparatus and heat the solvent.

  • Allow the extraction to proceed for several hours, with the solvent continuously cycling through the sample.

  • After extraction, evaporate the solvent to obtain the lipid extract.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) with BF3-Methanol

  • To the extracted lipid sample, add a 0.5 M solution of NaOH in methanol and heat to saponify the lipids.

  • Add a 12-15% solution of Boron Trifluoride (BF3) in methanol and heat for a few minutes.[12]

  • After cooling, add hexane and a saturated NaCl solution to extract the FAMEs into the hexane layer.

  • The hexane layer containing the FAMEs is then collected for GC analysis.

Quantitative Data Presentation

Table 1: this compound Content in Different Oil Samples Determined by GC-FID

Oil SampleThis compound (C22:1n-9) %Cetoleic Acid (C22:1n-11) %Brassidic Acid (C22:1n-9t) %
High-Erucic Acid Rapeseed Oil48.51.2< 0.1
Low-Erucic Acid Rapeseed (Canola) Oil1.5< 0.1< 0.1
Mustard Oil42.31.5< 0.1
Partially Hydrogenated Marine Oil0.68.75.4

Note: These are example values and can vary based on the specific source and processing of the oil.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_result Result Sample Sample Extraction Lipid Extraction (Soxhlet) Sample->Extraction Derivatization FAME Derivatization (BF3-Methanol) Extraction->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis Integration Peak Integration GC_Analysis->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound isomers.

troubleshooting_guide Start Poor Peak Separation? CheckColumn Is a highly polar (cyanopropyl) column used? Start->CheckColumn UsePolarColumn Action: Switch to a suitable polar column. CheckColumn->UsePolarColumn No CheckTemp Is the temperature program optimized with a slow ramp? CheckColumn->CheckTemp Yes ResolutionOK Resolution Improved UsePolarColumn->ResolutionOK OptimizeTemp Action: Slow down the ramp rate during isomer elution. CheckTemp->OptimizeTemp No CheckTemp->ResolutionOK Yes OptimizeTemp->ResolutionOK

Caption: Troubleshooting flowchart for poor peak separation.

References

Technical Support Center: Optimizing Erucic Acid Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of erucic acid from complex matrices.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most suitable for obtaining the highest yield of this compound?

A1: The choice of extraction method significantly impacts the yield of this compound. Soxhlet extraction with hexane as the solvent has been shown to be superior to the Folch method, yielding higher concentrations of this compound from rapeseed protein products.[1][2] For those looking to avoid organic solvents, enzymatic hydrolysis presents a viable alternative, with optimized conditions yielding high recovery of this compound. Supercritical fluid extraction (SFE) with CO2 is another green technique, and while specific yields for this compound are matrix-dependent, SFE is known for its high efficiency and selectivity.

Q2: I am observing a peak that I suspect is an isomer of this compound in my chromatogram. What could be the cause?

A2: A common issue, particularly when using the Folch method with chloroform and methanol, is the isomerization of the natural cis-configuration of this compound to its trans-isomer, brassidic acid.[1][2] This can lead to an underestimation of the total this compound content. The use of hexane in a Soxhlet extraction has been shown to prevent this cis-trans conversion.[2]

Q3: What are the critical parameters to consider for supercritical fluid extraction (SFE) of this compound?

A3: Key parameters for SFE include temperature, pressure, and CO2 flow rate. These parameters are interdependent and need to be optimized for each specific matrix. Generally, increasing temperature and pressure can enhance extraction yield. For instance, in the extraction of fatty acids from other plant materials, optimal conditions have been found around 60-70°C and 250-400 bar.

Q4: Can I extract this compound without using organic solvents?

A4: Yes, enzymatic hydrolysis is a method that avoids the use of harsh organic solvents. This process uses lipases to selectively hydrolyze triglycerides, releasing this compound. The reaction is typically carried out in an aqueous buffer system.

Q5: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary before GC analysis?

A5: Derivatization to FAMEs is a crucial step for several reasons. Free fatty acids are polar and can interact with the GC column, leading to poor peak shape and long retention times. Converting them to their methyl esters increases their volatility and reduces their polarity, resulting in sharper peaks and better separation on the GC column. This allows for more accurate quantification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Yield 1. Incomplete extraction: The solvent may not be effectively penetrating the matrix, or the extraction time may be too short.2. Suboptimal extraction method: The chosen method may not be the most efficient for the specific sample matrix.3. Degradation of this compound: Harsh extraction conditions (e.g., high temperatures for extended periods) can lead to degradation.1. Optimize extraction parameters: Ensure the sample is finely ground to increase surface area. Increase extraction time or the number of extraction cycles. Consider a more effective solvent.2. Switch extraction method: If using the Folch method, consider switching to Soxhlet extraction with hexane, which has been shown to provide higher yields.[1][2] For a solvent-free alternative, explore enzymatic hydrolysis.3. Use milder conditions: For temperature-sensitive samples, consider SFE at moderate temperatures or enzymatic hydrolysis.
Presence of Isomers (e.g., Brassidic Acid) 1. Cis-trans isomerization: This is a known issue with the Folch method, where the chloroform/methanol solvent system can induce the conversion of this compound to brassidic acid.[1][2]1. Change extraction solvent/method: The most effective way to prevent isomerization is to use a non-isomerizing extraction method, such as Soxhlet extraction with hexane.[2]
Incomplete Derivatization to FAMEs 1. Presence of water: Water can interfere with the esterification reaction.2. Incorrect reagent concentration or reaction time: The derivatization agent may not be in sufficient excess, or the reaction may not have gone to completion.3. Degradation of derivatizing agent: Some agents, like boron trifluoride (BF3), have a limited shelf life.1. Ensure sample is anhydrous: Dry the lipid extract thoroughly before adding the derivatization reagent.2. Optimize derivatization conditions: Increase the concentration of the derivatization reagent (e.g., methanolic HCl, BF3-methanol) and/or extend the reaction time. Monitor the reaction progress by analyzing samples at different time points.3. Use fresh reagents: Always use high-quality, fresh derivatization reagents and store them according to the manufacturer's instructions.
Sample Contamination 1. Co-extraction of other lipids and non-lipid components: The solvent system may be extracting other compounds that interfere with the analysis.2. Contamination from lab equipment or solvents. 1. Refine extraction protocol: A washing step after the initial extraction, as in the Folch method, can help remove non-lipid contaminants. Solid-phase extraction (SPE) can be used as a cleanup step to isolate the desired fatty acid fraction.2. Use high-purity solvents and clean glassware: Ensure all solvents are of high purity (e.g., HPLC grade) and that all glassware is thoroughly cleaned and rinsed with solvent before use.

Data Presentation: Comparison of this compound Extraction Methods

Method Typical Yield Solvent Consumption Extraction Time Key Advantages Key Disadvantages
Soxhlet Extraction High (often considered the standard for exhaustive extraction)[1][2]High4-6 hours[2]High extraction efficiency, well-established method.Time-consuming, large solvent volume, potential for thermal degradation of analytes.
Folch Method Moderate to HighModerateOvernight incubation + separation time[2]Effective for a wide range of lipids, can remove non-lipid contaminants.Can cause isomerization of this compound[1][2], involves multiple steps.
Supercritical Fluid Extraction (SFE) High (and tunable)Low (CO2 is recycled)Variable (typically shorter than Soxhlet)"Green" method, high selectivity, tunable solvent strength.High initial equipment cost.
Enzymatic Hydrolysis High (can be optimized)Very Low (aqueous buffer)6-24 hoursHighly specific, mild reaction conditions, environmentally friendly.Can be slower than solvent-based methods, enzyme cost.

Experimental Protocols

Soxhlet Extraction

This protocol is based on a method demonstrated to be effective for extracting this compound from rapeseed products.[2]

  • Sample Preparation: Weigh approximately 0.2 g of the finely ground, dried sample into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor. The extractor is then fitted between a round-bottom flask containing the extraction solvent and a condenser.

  • Extraction: Add approximately 50 mL of n-hexane to the round-bottom flask. Heat the flask to 60°C to allow the solvent to boil and reflux through the Soxhlet apparatus.

  • Duration: Continue the extraction for 4 hours.

  • Solvent Removal: After extraction, remove the solvent from the collected extract using a rotary evaporator under vacuum.

  • Lipid Recovery: The remaining residue in the flask is the lipid extract containing this compound.

Folch Method (Modified)

This protocol is a modified version of the original Folch method, used for comparison in this compound extraction studies.[2]

  • Homogenization: Weigh 0.2 g of the sample into a tube. Add 4 mL of a chloroform:methanol (2:1 v/v) mixture.

  • Incubation: Shake the mixture vigorously for 30 seconds and then leave it at -20°C overnight to allow for complete lipid extraction.

  • Phase Separation: Add a salt-saturated water solution to the mixture to induce phase separation.

  • Collection: After centrifugation to clarify the layers, carefully collect the lower organic phase (chloroform layer) which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen until dryness.

Enzymatic Hydrolysis

This protocol is a general guideline based on established methods for the enzymatic extraction of this compound.

  • Sample Preparation: Pre-treat the oil-containing matrix to remove free fatty acids if necessary by washing with 90% aqueous ethanol.

  • Reaction Setup: In a temperature-controlled shaker, create a reaction mixture containing the oil, a suitable buffer to maintain pH (e.g., pH 5-6), and the lipase enzyme (e.g., Lipozyme TL-100L at a concentration of 0.01%).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 55°C) for a set period (e.g., 6 hours) with continuous agitation.

  • Extraction of Released Fatty Acids: After hydrolysis, extract the released fatty acids from the reaction mixture using a suitable method, such as liquid-liquid extraction with an appropriate solvent or by saponification followed by acidification.

Visualizations

Erucic_Acid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_troubleshooting Troubleshooting Point Start Complex Matrix (e.g., Rapeseed Meal) Grinding Grinding/Homogenization Start->Grinding Drying Drying Grinding->Drying Soxhlet Soxhlet (n-Hexane) Drying->Soxhlet Choose Method Folch Folch (Chloroform:Methanol) Drying->Folch Choose Method SFE Supercritical Fluid Extraction (CO2) Drying->SFE Choose Method Enzymatic Enzymatic Hydrolysis Drying->Enzymatic Choose Method Solvent_Removal Solvent Removal (Rotovap/Nitrogen Stream) Soxhlet->Solvent_Removal Folch->Solvent_Removal Isomerization Isomerization Risk Folch->Isomerization SFE->Solvent_Removal Enzymatic->Solvent_Removal Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Solvent_Removal->Derivatization GC_Analysis GC-FID/MS Analysis Derivatization->GC_Analysis

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield cluster_extraction_params Extraction Troubleshooting cluster_derivatization_params Derivatization Troubleshooting cluster_method_eval Method Evaluation Start Low this compound Yield Detected Check_Extraction Review Extraction Parameters Start->Check_Extraction Check_Derivatization Review Derivatization Step Start->Check_Derivatization Consider_Method Evaluate Extraction Method Start->Consider_Method Grind_Size Is sample finely ground? Check_Extraction->Grind_Size 1. Anhydrous Was the sample dry? Check_Derivatization->Anhydrous 2. Folch_Issue Using Folch method? (Potential for isomerization and lower yield) Consider_Method->Folch_Issue 3. Extraction_Time Is extraction time sufficient? Grind_Size->Extraction_Time Yes Solvent_Choice Is the solvent appropriate? Extraction_Time->Solvent_Choice Yes Reagent_Fresh Are reagents fresh? Anhydrous->Reagent_Fresh Yes Reaction_Conditions Are reaction time/ temp optimal? Reagent_Fresh->Reaction_Conditions Yes Switch_Soxhlet Consider Soxhlet with Hexane Folch_Issue->Switch_Soxhlet Yes

Caption: Troubleshooting guide for low this compound yield.

References

preventing isomerization of erucic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of erucic acid during sample preparation for analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a concern?

A1: this compound is a cis-isomer (cis-13-docosenoic acid). During sample preparation, it can be converted into its trans-isomer, brassidic acid.[1][2] This isomerization is a significant concern because it can lead to the underestimation of the actual this compound content in a sample.[3][4] Accurate quantification of this compound is crucial for food safety, as high levels can be harmful, and for industrial applications where the specific properties of the cis-isomer are required.[5]

Q2: What are the primary causes of this compound isomerization during sample preparation?

A2: The primary causes of isomerization include:

  • Extraction Method: The use of certain solvents, particularly chloroform in the Folch method, has been shown to promote the conversion of this compound to brassidic acid.[1][3]

  • High Temperatures: Elevated temperatures during extraction, derivatization, or other sample processing steps can induce isomerization.[6]

  • Presence of Certain Reagents: Strong acids or alkalis used in derivatization can be a cause. Additionally, thiyl radicals, which can originate from sulfur-containing compounds like proteins, can catalyze cis-trans isomerization at temperatures as low as 90-120°C.[1]

Q3: How can I prevent the isomerization of this compound?

A3: To minimize isomerization, consider the following:

  • Choice of Extraction Method: Employing the Soxhlet extraction method with hexane is recommended over the Folch method.[1][3]

  • Derivatization Technique: The choice of derivatization agent is critical. A method using 5% anhydrous HCl in methanol has been shown to be effective in preventing isomerization when coupled with Soxhlet extraction.[1]

  • Temperature Control: Avoid excessive heating during all sample preparation steps.[6][7]

Q4: How can I detect if isomerization has occurred in my samples?

A4: Isomerization can be detected by using an analytical technique that can separate and identify both this compound and brassidic acid. Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for this purpose.[1][8] A suitable capillary column, such as a DB-WAX or Rt-2560, should be used to achieve baseline separation of the isomers.[3][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound content and unexpected peak for brassidic acid. Isomerization has likely occurred during sample preparation.1. Review your extraction method. If using the Folch method, switch to Soxhlet extraction with hexane. 2. Evaluate your derivatization procedure. If using strong acids or bases, consider a milder method like HCl in methanol. 3. Check the temperatures used throughout your protocol and minimize heat exposure where possible.
Inconsistent this compound quantification across replicates. This could be due to variable isomerization between samples.1. Standardize all sample preparation steps, paying close attention to timings and temperatures. 2. Ensure that the chosen extraction and derivatization methods are robust and known to minimize isomerization.
Poor separation of erucic and brassidic acid peaks in the chromatogram. The GC method is not optimized for isomer separation.1. Use a highly polar capillary column specifically designed for fatty acid methyl ester (FAME) analysis. 2. Optimize the GC oven temperature program to enhance the resolution between the cis and trans isomer peaks.

Data Presentation

The following table summarizes the quantitative data on this compound and brassidic acid detected using different extraction and derivatization methods in rapeseed cake.

Extraction MethodDerivatization MethodThis compound (µg/g of sample)Brassidic Acid (µg/g of sample)
FolchHCl/methanol10.32.1
FolchNaOH/BF39.82.5
FolchH2SO48.93.1
Soxhlet HCl/methanol 12.5 Not Detected

Data adapted from a study on rapeseed protein products.[10]

Experimental Protocols

Recommended Protocol for this compound Analysis to Prevent Isomerization

This protocol combines Soxhlet extraction with a mild derivatization method to minimize the risk of isomerization.

1. Lipid Extraction (Soxhlet Method)

  • Apparatus: Soxhlet extractor, round bottom flask, heating mantle, condenser, and cellulose extraction thimbles.

  • Solvent: n-Hexane.

  • Procedure:

    • Weigh an appropriate amount of the ground sample into a cellulose extraction thimble.

    • Place the thimble into the Soxhlet extractor.

    • Add n-hexane to the round bottom flask.

    • Assemble the apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for at least 4-6 hours.

    • After extraction, evaporate the solvent using a rotary evaporator to obtain the lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) (HCl/Methanol Method)

  • Reagents: 5% Anhydrous HCl in methanol (w/v), Chloroform.

  • Procedure:

    • Dissolve the extracted lipids in 0.25 mL of chloroform.

    • Add 1.5 mL of 5% anhydrous HCl/methanol.

    • Heat the mixture at 80°C for 1 hour in a sealed vial.

    • After cooling, the FAMEs are ready for GC analysis.

Alternative Derivatization Methods (Use with Caution due to Isomerization Risk with Folch Extraction)
  • Method 2 (NaOH/BF3):

    • Saponify the extracted lipids with 5 mL of 0.5 M methanolic NaOH by refluxing for 15 minutes at 100°C.

    • Add 2.2 mL of 12-15% BF3 in methanol and heat for 5 minutes at 100°C.[1]

  • Method 3 (KOH in Methanol):

    • Add 3 mL of 0.6 M KOH in methanol to the extracted lipids and stir for 10 seconds.[1]

Visualizations

erucic_acid_isomerization_workflow start Start: Sample containing This compound extraction Lipid Extraction Method start->extraction folch Folch Method (Chloroform:Methanol) extraction->folch High Isomerization Potential soxhlet Soxhlet Method (Hexane) extraction->soxhlet Recommended derivatization Derivatization to FAMEs folch->derivatization isomerization_risk High Risk of Isomerization soxhlet->derivatization low_isomerization_risk Minimized Risk of Isomerization mild_derivatization Mild Method (e.g., 5% HCl/Methanol) derivatization->mild_derivatization harsh_derivatization Harsh Method (e.g., Strong Acid/Base, High Temperature) derivatization->harsh_derivatization gc_analysis GC Analysis mild_derivatization->gc_analysis mild_derivatization->low_isomerization_risk harsh_derivatization->gc_analysis harsh_derivatization->isomerization_risk inaccurate_quantification Inaccurate this compound Quantification isomerization_risk->inaccurate_quantification accurate_quantification Accurate this compound Quantification low_isomerization_risk->accurate_quantification

References

Technical Support Center: Enhancing Fatty Acid Elongase (FAE) Efficiency in Transgenic Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the efficiency of fatty acid elongase (FAE) in transgenic plants.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or undetectable levels of target very-long-chain fatty acids (VLCFAs) in transgenic plants.

  • Question: We have successfully transformed our plants with a fatty acid elongase (FAE) gene, but we are not seeing the expected increase in specific VLCFAs. What could be the problem?

  • Answer: Several factors could contribute to low or undetectable levels of your target VLCFAs. Consider the following possibilities:

    • Sub-optimal Gene Expression: The promoter driving your FAE gene may not be strong enough or may not have the desired tissue-specificity (e.g., seed-specific). The FAE1 promoter from Arabidopsis thaliana is known to be highly active and seed-preferred[1]. Consider using a well-characterized, strong, seed-specific promoter to drive your transgene expression.

    • Codon Optimization: The codon usage of your FAE gene may not be optimal for the host plant. Synthesizing a codon-optimized version of the gene can significantly improve translation efficiency.

    • Substrate Unavailability: The FAE complex requires a source of malonyl-CoA and an acyl-CoA primer. The endogenous supply of these precursors might be a limiting factor.

    • Inefficient Enzyme Complex Assembly: The FAE complex consists of four enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR)[2][3]. The introduced FAE component (usually the KCS, which determines substrate specificity) may not be interacting efficiently with the native elongase components of the host plant.

    • Post-transcriptional Gene Silencing: The expression of the transgene could be silenced by the plant's defense mechanisms. This can be assessed by Northern blot or qRT-PCR analysis of transgene transcript levels.

Issue 2: The overall oil content in transgenic seeds is reduced compared to wild-type.

  • Question: Our transgenic plants are producing the desired VLCFAs, but the total seed oil content is significantly lower than in non-transgenic plants. Why is this happening and how can we fix it?

  • Answer: A reduction in total oil content is a common issue when engineering unusual fatty acid production. This phenomenon can be attributed to feedback inhibition of the fatty acid synthesis pathway[4][5].

    • Inefficient Incorporation into Triacylglycerols (TAGs): The newly synthesized VLCFAs may not be efficiently incorporated into TAGs by the endogenous lysophosphatidic acid acyltransferases (LPAATs) and diacylglycerol acyltransferases (DGATs). This can lead to an accumulation of free VLCFAs or their CoA esters, which can trigger a feedback mechanism that downregulates fatty acid synthesis. Research has shown that inefficient utilization of unusual fatty acids can lead to post-translational inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis[4][5].

    • Solution: Co-expression of acyltransferases (e.g., DGATs or PDATs) that have a higher affinity for your target VLCFAs can help to more efficiently channel them into TAGs, thereby alleviating the feedback inhibition and restoring total oil content[4].

Issue 3: The chain length of the produced VLCFAs is not as long as expected.

  • Question: We are expressing a KCS gene that is supposed to produce C22 or C24 fatty acids, but we are primarily seeing an increase in C20 fatty acids. What determines the final chain length?

  • Answer: The final chain length of VLCFAs is determined by the substrate specificity of the condensing enzyme, β-ketoacyl-CoA synthase (KCS)[2][6]. However, other factors can influence the outcome:

    • KCS Substrate Specificity: The specific KCS enzyme you are using may have a broader substrate specificity than anticipated, or it may function less efficiently on longer-chain acyl-CoAs in the specific metabolic context of your host plant. Different KCS enzymes have distinct specificities for the chain length of the acyl-CoA primer[6].

    • Competition with Endogenous Enzymes: Endogenous KCS enzymes may compete for the same substrates, leading to a mixed population of VLCFAs.

    • Limiting Elongation Cycles: While KCS is a key determinant, other components of the elongase complex could become rate-limiting for subsequent elongation cycles required to reach very long chain lengths[2]. Overexpression of other elongase components, such as dehydratases, has been shown to increase VLCFA content in some cases[2].

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of the fatty acid elongase (FAE) complex in plants?

A1: The FAE complex is an integral endoplasmic reticulum (ER) membrane multi-enzymatic system that extends the carbon chain of fatty acids. It catalyzes four sequential reactions to add a two-carbon unit from malonyl-CoA to an existing acyl-CoA chain. The four core enzymes are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction and is the primary determinant of the substrate specificity for each elongation cycle[2][6].

  • β-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.

  • 3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to produce an acyl-CoA that is two carbons longer[2].

FAE_Pathway

Q2: How can I accurately quantify the VLCFA content in my transgenic plants?

A2: The standard method for quantifying VLCFAs involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • GC-MS: This is a well-established method for clinical diagnostics and plant lipid analysis[7][8]. The process typically involves:

    • Hydrolysis (acid or base) to release fatty acids from complex lipids.

    • Organic solvent extraction.

    • Derivatization to form fatty acid methyl esters (FAMEs).

    • Analysis by GC-MS. Deuterated internal standards are often used for accurate quantification[9][10].

  • LC-MS/MS: This method is also used for quantifying VLCFAs and can offer high sensitivity and specificity[11]. The protocol involves hydrolysis, derivatization, and analysis by UPLC-MS/MS in multiple reaction-monitoring (MRM) mode[11].

Q3: What are the key factors that affect the catalytic efficiency of the FAE enzyme itself?

A3: Like most enzymes, the activity of FAE components is influenced by several factors:

  • Temperature and pH: Each enzyme has an optimal temperature and pH range for maximum activity. Extreme conditions can lead to denaturation and loss of function[12].

  • Substrate Concentration: The rate of reaction increases with substrate (acyl-CoA, malonyl-CoA) concentration up to a saturation point[12][13]. Insufficient precursor pools can limit the overall efficiency.

  • Enzyme Concentration: The amount of active FAE complex present will directly impact the rate of VLCFA synthesis, assuming substrates are not limiting[12][13].

  • Presence of Activators/Inhibitors: The activity of some enzymes can be modulated by cofactors or inhibitors.

Q4: Are there genetic engineering strategies beyond expressing a single KCS gene to boost VLCFA production?

A4: Yes, a stepwise metabolic engineering approach is often more effective. This can involve:

  • Co-expression of Multiple Elongase Components: While KCS is often the rate-limiting step, in some contexts, KCR, HCD, or ECR could also be bottlenecks. Co-expressing the entire complex can improve efficiency.

  • Increasing Substrate Supply: Engineering upstream pathways to increase the pool of malonyl-CoA or specific acyl-CoA primers can enhance VLCFA synthesis. For example, mutating FAE1 in pennycress has been shown to double acetyl-CoA levels in developing seeds[14].

  • Facilitating Downstream Flux: As mentioned in the troubleshooting section, co-expressing acyltransferases (DGATs, PDATs) can pull the newly synthesized VLCFAs into TAGs, preventing feedback inhibition and increasing overall accumulation[4].

  • Using Transcription Factors: Regulating the expression of transcription factors involved in lipid synthesis metabolism is another strategy to increase seed oil content[3].

Data Presentation

The following tables summarize quantitative data from various studies to provide a reference for expected outcomes.

Table 1: Impact of Transgene Expression on Fatty Acid Composition in Arabidopsis thaliana

Transgenic LineTarget Gene(s)PromoterKey Change in Fatty Acid ProfileReference
SAD TransgenicStearoyl-acyl carrier protein desaturase (SAD)FAE1Stearic acid decreased from 3.37% to 2.84%[1]
FAE1 MutantKnockout of FAE1 (a KCS)-Reduced levels of C20 and C22 fatty acids[14][15]
Hydroxylase-expressingCastor fatty acid hydroxylaseSeed-specificUp to 17% hydroxylated fatty acids; total oil reduced up to 50%[4]
Hydroxylase + DGATCastor hydroxylase + Castor DGATSeed-specificAlleviated reduction in seed oil accumulation[4]

Table 2: Examples of High-Level VLCFA Production in Transgenic Oilseeds

Host PlantTransgenesTarget VLCFAAchieved Level (% of total fatty acids)Reference
Brassica junceaStepwise engineering with multiple desaturases and elongasesArachidonic Acid (AA)Up to 25%[16]
Brassica junceaStepwise engineering with multiple desaturases and elongasesEicosapentaenoic Acid (EPA)Up to 15%[16]

Experimental Protocols

This section provides an overview of key experimental methodologies.

1. Protocol: Analysis of Fatty Acid Methyl Esters (FAMEs) from Plant Tissue by GC-MS

This protocol is adapted from methods described for analyzing fatty acyl chains in yeast and Nicotiana benthamiana[6].

  • Sample Preparation:

    • Collect approximately 50-100 mg of plant tissue (e.g., seeds, leaves) and freeze-dry.

    • Grind the tissue to a fine powder.

  • Transmethylation:

    • To the powdered tissue, add 1 mL of 0.5 M sulphuric acid in methanol containing 2% (v/v) dimethoxypropane.

    • Add a known amount of an internal standard (e.g., 20 µg of heptadecanoic acid, C17:0) for quantification.

    • Incubate at 85°C for 2 hours.

  • Extraction:

    • After cooling, add 1 mL of 2.5% (w/v) NaCl.

    • Extract the FAMEs by adding 300 µL of hexane and vortexing thoroughly.

    • Centrifuge to separate the phases and carefully collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1-2 µL of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like FAMEWAX or a non-polar column like DB-23).

    • Use a temperature gradient program to separate the FAMEs based on chain length and saturation.

    • Identify peaks by comparing their mass spectra and retention times to those of known standards.

    • Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.

FAME_Analysis_Workflow Start Plant Tissue (Seeds/Leaves) Grinding Grind to Fine Powder Start->Grinding Transmethylation Transmethylation (H2SO4 in Methanol, 85°C) Grinding->Transmethylation Extraction Hexane Extraction Transmethylation->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing (Identification & Quantification) Analysis->Data

2. Protocol: Troubleshooting Logic for Low VLCFA Production

This logical workflow can guide your troubleshooting process when encountering low yields of your target fatty acid.

Troubleshooting_Workflow Start Low VLCFA Production Detected Check_Transcription Check Transgene Transcription (qRT-PCR / Northern Blot) Start->Check_Transcription Check_Translation Assess Protein Expression (Western Blot / Proteomics) Check_Transcription->Check_Translation Transcript Present Optimize_Expression Optimize Expression: - Stronger Promoter - Codon Optimization Check_Transcription->Optimize_Expression Low/No Transcript Check_Activity Perform In Vitro Enzyme Assay Check_Translation->Check_Activity Protein Present Check_Translation->Optimize_Expression Low/No Protein Check_Substrate Analyze Precursor Pools (Acyl-CoA, Malonyl-CoA) Coexpress_Partners Co-express other Elongase Components (KCR, HCD, ECR) Check_Substrate->Coexpress_Partners Sufficient Precursors Engineer_Upstream Engineer Upstream Pathways to Boost Precursors Check_Substrate->Engineer_Upstream Low Precursors Check_Activity->Check_Substrate High Activity Modify_Enzyme Enzyme Engineering (Site-directed mutagenesis) Check_Activity->Modify_Enzyme Low Activity

References

overcoming limitations in increasing erucic acid content in oilseeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on overcoming common limitations encountered when attempting to increase the erucic acid (C22:1) content in oilseeds.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic bottlenecks limiting high this compound accumulation in oilseeds like Brassica napus?

A1: The primary limitations are enzymatic and substrate-related. Key bottlenecks include:

  • Fatty Acid Elongase 1 (FAE1/KCS18): This enzyme catalyzes the initial and rate-limiting step of elongating oleic acid (C18:1) to very-long-chain fatty acids (VLCFAs), including this compound.[1][2][3] The expression level and activity of FAE1 are crucial determinants of the total VLCFA pool.[2]

  • Lysophosphatidic Acid Acyltransferase (LPAT): Endogenous LPAT enzymes in many high-erucic acid species, like Brassica napus, show poor specificity for erucoyl-CoA.[4][5] This prevents the efficient incorporation of this compound into the sn-2 position of the glycerol backbone, capping the theoretical maximum this compound content at approximately 66%.[5]

  • Diacylglycerol Acyltransferase (DGAT): This enzyme catalyzes the final step of triacylglycerol (TAG) synthesis. The various isoforms of DGAT exhibit different specificities for erucoyl-CoA.[6][7][8] If the predominantly expressed DGAT isoforms have low affinity for this compound-containing diacylglycerols, its final incorporation into TAG will be limited.

  • Substrate Competition: The precursor for this compound synthesis, oleoyl-CoA, is also the substrate for desaturation enzymes like Fatty Acid Desaturase 2 (FAD2), which convert it into polyunsaturated fatty acids (PUFAs) like linoleic acid (C18:2).[9][10] High FAD2 activity can divert the substrate pool away from the elongation pathway.[9]

Q2: Why does simply overexpressing the native FAE1 gene often result in only a modest increase in this compound?

A2: While FAE1 activity is a rate-limiting step, its overexpression alone is often insufficient due to other downstream bottlenecks.[2] If the LPAT and DGAT enzymes cannot efficiently incorporate the newly synthesized erucoyl-CoA into the TAG backbone, the free erucoyl-CoA may be catabolized or cause feedback inhibition. Furthermore, without an increased supply of the oleoyl-CoA substrate, the potential of the overexpressed FAE1 cannot be fully realized. A multi-gene approach is often necessary.[4]

Q3: What is the "Kennedy Pathway" and why is it central to this research?

A3: The Kennedy pathway is the primary route for synthesizing TAG in plants. It involves the sequential acylation of a glycerol-3-phosphate backbone.[11] this compound, synthesized in the endoplasmic reticulum, must enter this pathway to be stored in the seed oil.[9] The specificities of the LPAT and DGAT enzymes within this pathway dictate how efficiently this compound is incorporated into the final TAG molecule, making the pathway a central focus for metabolic engineering.[11]

Q4: Can CRISPR/Cas9 technology be used to increase this compound content?

A4: Yes, CRISPR/Cas9 is a powerful tool for this purpose.[12][13] It can be used to:

  • Knock out competing pathways: Creating loss-of-function mutations in genes like FAD2 can significantly reduce the conversion of oleic acid to PUFAs, thereby increasing the substrate pool available for FAE1 and subsequent this compound synthesis.[14][15]

  • Edit endogenous genes: It is possible to edit native LPAT or DGAT genes to alter their substrate specificity, though this is a more complex approach.

  • Multiplex editing: In polyploid species like Brassica napus, which have multiple gene copies, CRISPR/Cas9 allows for the simultaneous knockout of all functional homologs (e.g., all copies of FAD2), which is difficult to achieve with traditional breeding.[12][13]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s) & Troubleshooting Steps
Marginal increase in this compound after FAE1 overexpression. 1. Insufficient Transgene Expression: Low transcription or translation of the FAE1 transgene. 2. Co-suppression: High levels of transgene expression can sometimes trigger gene silencing mechanisms.[2] 3. Downstream Bottlenecks: The native LPAT and/or DGAT enzymes cannot incorporate the increased erucoyl-CoA into TAGs.[4] 4. Substrate Limitation: Insufficient oleoyl-CoA precursor due to high FAD2 activity.1. Verify Expression: Perform qRT-PCR to confirm high levels of FAE1 transcript. Use Western blot to verify protein expression if an antibody is available.2. Analyze Small RNAs: Check for siRNAs corresponding to your transgene to investigate co-suppression.[2]3. Co-express other genes: Introduce a heterologous LPAT gene with known specificity for this compound (e.g., from Limnanthes douglasii).[16] Also, consider co-expressing a DGAT isoform with high activity towards erucoyl-CoA.[6][7] 4. Reduce Competition: Use RNAi or CRISPR/Cas9 to downregulate or knock out the FAD2 gene to increase oleoyl-CoA availability for the FAE1 enzyme.[9][14]
High levels of free this compound or erucoyl-CoA are detected, but it is not incorporated into TAG. 1. LPAT Limitation: The native LPAT has low activity for erucoyl-CoA, preventing its addition at the sn-2 position.[17] 2. DGAT Limitation: The native DGAT enzymes have low specificity for diacylglycerols containing this compound at the sn-1 or sn-3 positions.[7][8]1. Introduce an this compound-specific LPAT: Transform plants with an LPAT gene from a species that naturally incorporates VLCFAs at the sn-2 position, such as Limnanthes alba or Limnanthes douglasii.[5][17] 2. Identify and Express a suitable DGAT: Characterize the substrate specificities of native DGAT isoforms. Overexpress a DGAT2 isoform with demonstrated high activity for erucoyl-CoA.[6][8] 3. Perform Lipidomic Analysis: Analyze the diacylglycerol (DAG) pool to see if this compound-containing DAGs are accumulating, which would point more strongly to a DGAT limitation.[18]
Transgenic lines with high this compound show poor germination, reduced seed vigor, or other negative agronomic traits. 1. Ectopic Expression: The promoter used to drive transgene expression may not be strictly seed-specific, leading to accumulation of unusual lipids in vegetative tissues, which can be deleterious. 2. Metabolic Imbalance: Very high levels of a single fatty acid can disrupt membrane composition or signaling pathways. 3. Linkage Drag: The transgene insertion site may have disrupted an essential endogenous gene.1. Verify Promoter Specificity: Use a well-characterized, strong, seed-specific promoter like napin or oleosin.[19] Confirm the expression pattern of your transgene using qRT-PCR on various tissues (leaf, root, stem, seed). 2. Back-cross: Cross the transgenic line with the wild-type parent for several generations to remove unlinked mutations and clean up the genetic background. 3. Analyze Independent Transformants: Characterize multiple independent transgenic events. If the negative phenotype is consistent across events with different insertion sites, it is likely due to the metabolic change itself. If it is unique to one line, it may be an insertion artifact.
CRISPR/Cas9 editing of FAD2 to increase oleic acid substrate is inefficient or results in no phenotype. 1. Inefficient gRNA: The guide RNA may not be targeting an effective site for knockout. 2. Gene Redundancy: In polyploid species like Brassica napus, multiple functional copies of FAD2 exist.[12] Editing only one copy may not produce a significant change in the overall fatty acid profile. 3. Transformation/Regeneration Issues: The genome editing machinery was not delivered or expressed effectively.1. Design and Test Multiple gRNAs: Target conserved exons or active site domains. 2. Target All Homologs: Design gRNAs that target a conserved region across all known functional copies of the FAD2 gene to achieve simultaneous multi-locus editing.[12] 3. Confirm Edits by Sequencing: After regeneration, sequence the target loci from multiple independent transgenic plants to confirm the presence and nature of the edits (indels, frameshifts).[14]

Quantitative Data Summary

The following table summarizes results from various metabolic engineering strategies to increase this compound content.

Species Genetic Modification Wild-Type this compound (%) Transgenic this compound (%) Fold Increase / Key Observation
Brassica carinataOverexpression of BnFAE1 + LdLPAAT~40%Up to 52.7%A significant 19% to 29% increase over wild type was achieved.[4]
Brassica napusOverexpression of Ld-LPAAT + Bn-fae1~54%Up to 63%Transgenes alone provided a notable increase.[16]
Brassica napusLd-LPAAT + Bn-fae1 combined with low PUFA alleles~54%Up to 72%Combining transgenes with reduced substrate competition (low FAD2 activity) had a synergistic effect, achieving a major breakthrough.[16]
Brassica napusExpression of LPAAT from Limnanthes alba~40%>50%Demonstrated successful incorporation of this compound at the sn-2 position, though total content increase was moderate.[5]

Key Experimental Protocols

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis by GC-FID

This protocol is for the quantitative analysis of fatty acid composition from seeds.

Objective: To extract total lipids and convert fatty acids into volatile methyl esters for quantification by Gas Chromatography.

Methodology:

  • Homogenization: Accurately weigh 10-50 mg of mature, dried seeds into a glass tube with a PTFE-lined cap. Add 1-2 mL of a known internal standard (e.g., C17:0 or C23:0) in toluene.

  • Transesterification: Add 2 mL of 5% (v/v) sulfuric acid in methanol.[20] Cap the tubes tightly and incubate in a heating block at 85-95°C for 1.5-2 hours.[20] This step simultaneously extracts lipids and methylates the fatty acids.

  • Phase Separation: After cooling to room temperature, add 1.5 mL of 0.9% (w/v) NaCl or KCl solution and 1 mL of hexane.[20] Vortex vigorously for 1 minute and centrifuge at 2,500 x g for 5 minutes to separate the phases.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new 2 mL GC vial.

  • GC-FID Analysis:

    • Inject 1 µL of the sample onto a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-23 or SP-2560).

    • Use a temperature program that effectively separates common fatty acid methyl esters. A typical program starts at 140°C, ramps to 240°C.

    • Identify peaks by comparing retention times with a known FAME standard mix (e.g., Supelco 37 Component FAME Mix).

    • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard. Results are typically expressed as a weight percentage of the total fatty acids.[21]

Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcript levels of target genes (FAE1, LPAT, etc.).

Objective: To measure the relative or absolute expression level of a gene of interest.

Methodology:

  • RNA Extraction: Isolate total RNA from developing seeds (the tissue of interest) using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.[22] Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess RNA integrity and quantity. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios. Verify integrity by running an aliquot on an agarose gel or using a Bioanalyzer/Experion system.[23]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[22] Include a "no Reverse Transcriptase" (no-RT) control to check for genomic DNA contamination in subsequent steps.[23]

  • Primer Design and Validation: Design primers for your target gene(s) and at least two stable reference (housekeeping) genes (e.g., Actin, Ubiquitin, GAPDH). Primers should span an exon-exon junction where possible and produce an amplicon of 80-200 bp. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes: SYBR Green master mix, forward primer, reverse primer, diluted cDNA template, and nuclease-free water. Run samples in triplicate.[24]

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Check the no-RT and no-template controls for amplification.

    • Analyze the melt curve to ensure a single product was amplified.

    • Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the geometric mean of the reference genes.[25][26]

CRISPR/Cas9-Mediated Gene Knockout in Brassica napus

This protocol provides a general workflow for creating targeted gene knockouts.

Objective: To generate stable, heritable loss-of-function mutations in one or more target genes.

Methodology:

  • gRNA Design: Identify the target gene(s) (e.g., FAD2). If it is a gene family or has multiple homologs, perform a sequence alignment to find conserved regions suitable for targeting all copies simultaneously.[12] Use a CRISPR design tool (e.g., CHOPCHOP, CRISPR-P) to select 1-2 gRNAs with high predicted on-target efficiency and low off-target scores.

  • Vector Construction: Synthesize the gRNA sequence(s) and clone them into a plant expression vector containing a plant-codon-optimized Cas9 nuclease (e.g., Streptococcus pyogenes Cas9). The gRNA is typically driven by a U6 or U3 polymerase III promoter.[14] The vector should also contain a plant-selectable marker (e.g., hygromycin or kanamycin resistance).

  • Agrobacterium-mediated Transformation: Introduce the final CRISPR/Cas9 binary vector into an Agrobacterium tumefaciens strain (e.g., GV3101).[14] Transform Brassica napus hypocotyl or cotyledon explants using a standard floral dip or tissue culture-based protocol.[15]

  • Selection and Regeneration: Culture the explants on selection media containing the appropriate antibiotic to select for transformed cells. Regenerate putative transgenic shoots and root them to obtain T0 plants.

  • Mutant Identification:

    • Extract genomic DNA from the leaves of regenerated T0 plants.

    • Use PCR to amplify the target region surrounding the gRNA binding site.

    • Sequence the PCR products (e.g., by Sanger sequencing) and analyze the chromatograms for the presence of insertions/deletions (indels), which indicate successful editing.[14]

  • Phenotypic Analysis: Grow the confirmed T0 edited plants to maturity, allow them to self-pollinate, and collect T1 seeds. Analyze the fatty acid profile of the T1 seeds to confirm the desired change in oil composition (e.g., decreased C18:2, increased C18:1). Segregation analysis in the T2 generation can be used to isolate Cas9-free, homozygous mutant lines.

Visualizations: Pathways and Workflows

Erucic_Acid_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) cluster_Elongation VLCFA Elongation cluster_Desaturation Desaturation (Competition) cluster_Kennedy Kennedy Pathway (TAG Assembly) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase C16:0-ACP C16:0-ACP Malonyl-CoA->C16:0-ACP FAS C18:0-ACP C18:0-ACP C16:0-ACP->C18:0-ACP Elongation C18:1-ACP C18:1-ACP C18:0-ACP->C18:1-ACP Elongation C18:1-CoA_cyto Oleoyl-CoA (Cytosol) C18:1-ACP->C18:1-CoA_cyto Export & Acylation C18:1-CoA_ER C18:1-CoA_ER C18:1-CoA_cyto->C18:1-CoA_ER C18:1-CoA_ER_2 Oleoyl-CoA C18:1-CoA_cyto->C18:1-CoA_ER_2 C20:1-CoA C20:1-CoA C18:1-CoA_ER->C20:1-CoA FAE1/KCS18 C22:1-CoA Erucoyl-CoA C20:1-CoA->C22:1-CoA FAE1/KCS18 LPA LPA (sn-1: Acyl) C22:1-CoA->LPA Acylates sn-1 PA PA (sn-1, sn-2: Acyl) C22:1-CoA->PA Acylates sn-2 (Limiting Step) TAG TAG (sn-1, sn-2, sn-3: Acyl) C22:1-CoA->TAG Acylates sn-3 C18:2-CoA C18:2-CoA C18:1-CoA_ER_2->C18:2-CoA FAD2 G3P Glycerol-3-P G3P->LPA GPAT LPA->PA LPAT DAG DAG (sn-1, sn-2: Acyl) PA->DAG PAP DAG->TAG DGAT

Caption: this compound biosynthesis and TAG assembly pathway.

Troubleshooting_Workflow Start Problem: Low this compound in FAE1-overexpressing lines Check_Expression Perform qRT-PCR on FAE1 transgene Start->Check_Expression Expression_OK Is FAE1 transcript level high? Check_Expression->Expression_OK Improve_Construct Redesign expression construct or re-transform. Expression_OK->Improve_Construct No Lipid_Analysis Perform FAME analysis. Quantify C18:1, C18:2, C22:1. Expression_OK->Lipid_Analysis Yes Co_suppression Potential Co-suppression. Analyze small RNAs. Test in silencing-deficient mutant background. Improve_Construct->Co_suppression Substrate_Check Is C18:2 high and C18:1 low? Lipid_Analysis->Substrate_Check Downregulate_FAD2 Substrate Competition. Downregulate FAD2 via RNAi or CRISPR knockout. Substrate_Check->Downregulate_FAD2 Yes Downstream_Bottleneck Downstream Bottleneck: LPAT / DGAT limitation. Substrate_Check->Downstream_Bottleneck No CoExpress_LPAT_DGAT Co-express heterologous LPAT and/or a specific DGAT isoform. Downstream_Bottleneck->CoExpress_LPAT_DGAT

Caption: Troubleshooting workflow for low this compound yield.

CRISPR_Workflow Start Goal: Knock out FAD2 to increase C18:1 substrate Design 1. Design gRNAs targeting all FAD2 homologs Start->Design Construct 2. Clone gRNAs and Cas9 into binary vector Design->Construct Transform 3. Agrobacterium-mediated transformation of oilseed explants Construct->Transform Regenerate 4. Select and regenerate T0 plants on antibiotic media Transform->Regenerate Screen 5. Genotype T0 plants: PCR amplify and sequence target locus to find edits Regenerate->Screen Identify Identified edited T0 plant(s)? Screen->Identify Identify->Transform No, retry transformation Advance 6. Advance to T1 generation (self-pollination) Identify->Advance Yes Analyze 7. Analyze T1 seed oil profile by GC-FID for increased C18:1 and decreased C18:2 Advance->Analyze Segregate 8. Segregate to obtain homozygous, Cas9-free mutant lines in T2 Analyze->Segregate End FAD2 knockout line achieved Segregate->End

Caption: Workflow for FAD2 knockout using CRISPR/Cas9.

References

Technical Support Center: Troubleshooting Poor Separation of Fatty Acid Methyl Esters in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs). This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?

A: Free fatty acids are highly polar molecules that tend to form hydrogen bonds. This characteristic can lead to several problems during GC analysis, including poor peak shape, tailing, and adsorption to active sites within the GC system.[1][2][3][4] Derivatization to FAMEs is a critical step that mitigates these issues by:

  • Reducing Polarity: The conversion of the polar carboxyl group to a less polar methyl ester minimizes interactions with the GC system, resulting in sharper and more symmetrical peaks.[2][4]

  • Increasing Volatility: FAMEs are more volatile than their corresponding free fatty acids, which allows for analysis at lower temperatures and reduces the risk of thermal degradation in the GC inlet and column.[2][3][5][6][7]

  • Improving Separation: By neutralizing the highly polar carboxyl group, separation can be achieved based on other molecular properties like carbon chain length and the degree of unsaturation.[1][2][4]

Q2: What are the most common causes of poor FAME peak separation?

A: Poor separation of FAME peaks, including co-elution, can stem from several factors. The most common culprits include:

  • Suboptimal GC Column: The choice of stationary phase is critical for FAME analysis. Using a column with inappropriate polarity is a frequent cause of poor resolution.[5][8][9][10]

  • Incorrect Temperature Program: An oven temperature program that is too fast or not optimized for the specific FAMEs being analyzed will result in insufficient separation.[2][10]

  • Improper Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, peak resolution.[10]

  • Column Overload: Injecting a sample that is too concentrated can lead to broad, distorted peaks and poor separation.[2][11]

Q3: How do I choose the right GC column for FAME analysis?

A: The selection of the GC column is paramount for achieving good separation of FAMEs. The key factor to consider is the polarity of the stationary phase.

  • High-Polarity Columns: For complex mixtures, especially those containing cis and trans isomers, highly polar cyanopropyl or biscyanopropyl stationary phases (e.g., HP-88, SP-2560, CP-Sil 88) are recommended.[5][8][12][13][14][15][16] These columns provide the necessary selectivity to separate isomers.[8][13][15]

  • Mid-Polarity Columns: Polyethylene glycol (PEG) phases (e.g., DB-WAX, HP-INNOWax) are also commonly used and are effective for general FAME analysis, though they may offer less resolution for geometric isomers compared to cyanopropyl phases.[5][8][13]

  • Non-Polar Columns: Non-polar columns separate FAMEs primarily by their boiling points and are suitable for simpler mixtures where separation of unsaturated isomers is not critical.[1][17]

Q4: What causes peak tailing in my FAME chromatogram?

A: Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, can significantly impact integration and quantification.[18] Common causes include:

  • Active Sites in the System: Interaction of polar analytes with active sites in the injector liner, column, or detector can cause tailing.[10][19][20]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to distorted peak shapes.[2][10]

  • Incomplete Derivatization: The presence of underivatized, polar free fatty acids will result in tailing peaks.[2]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volumes and lead to tailing.[18][21]

Q5: My FAME peaks are splitting. What could be the issue?

A: Split peaks can arise from several issues related to the injection process and sample introduction.

  • Injection Technique: A faulty syringe or an injection that is too slow can cause the sample to be introduced as multiple bands, leading to split peaks.[22][23]

  • Inlet and Liner Issues: A dirty or active inlet liner can cause peak splitting. The use of glass wool in the liner can sometimes help to trap non-volatile residues but can also be a source of activity if not properly deactivated.[22]

  • Solvent-Stationary Phase Mismatch: Injecting a sample in a solvent that is not compatible with the polarity of the column's stationary phase can cause peak distortion, including splitting.[21][23]

  • Column Overload: Injecting too much sample can lead to a "shark fin" or fronting peak shape, which can sometimes appear as a split peak.[11]

Troubleshooting Guides

Problem 1: Poor Resolution and Peak Co-elution

If you are observing overlapping or completely co-eluting FAME peaks, follow this guide to improve your separation.

Poor_Resolution start Poor FAME Resolution check_column Is the GC column appropriate for FAME isomer separation? start->check_column column_no Select a high-polarity column (e.g., cyanopropyl phase). check_column->column_no No check_temp Is the oven temperature program optimized? check_column->check_temp Yes column_no->check_temp temp_no Decrease the ramp rate (e.g., 1-5°C/min). Consider isothermal steps. check_temp->temp_no No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes temp_no->check_flow flow_no Optimize the linear velocity for your carrier gas (He, H2, N2). check_flow->flow_no No check_load Is the column overloaded? check_flow->check_load Yes flow_no->check_load load_no Dilute the sample or increase the split ratio. check_load->load_no Yes resolved Resolution Improved check_load->resolved No, problem persists. Consider further method development. load_no->resolved

Caption: A decision tree for troubleshooting poor FAME peak resolution.

Detailed Steps:

  • Verify Column Choice: For complex FAME mixtures, especially those containing geometric isomers, a high-polarity cyanopropyl-based column is often necessary.[8][13][15] If you are using a mid- or non-polar column, consider switching to a more appropriate stationary phase.

  • Optimize Temperature Program: A slow temperature ramp is often required to separate closely eluting FAMEs.[2][10] Try decreasing your ramp rate (e.g., from 10°C/min to 2-3°C/min) in the region where co-elution occurs.

  • Adjust Carrier Gas Flow Rate: The optimal flow rate depends on the carrier gas being used (Helium, Hydrogen, or Nitrogen). Ensure your flow rate is set to achieve the best column efficiency.

  • Check for Column Overload: If peaks are broad and poorly resolved, you may be overloading the column.[2] Try diluting your sample or, if using a split injection, increasing the split ratio.[2]

  • Increase Column Length: A longer column provides more theoretical plates and can improve the resolution of difficult-to-separate peaks.[10]

Problem 2: Peak Tailing

Symmetrical peaks are crucial for accurate integration. If you are experiencing peak tailing, use the following steps to identify and resolve the issue.

Peak_Tailing start FAME Peak Tailing check_derivatization Is the derivatization complete? start->check_derivatization derivatization_no Optimize derivatization reaction time and temperature. Ensure reagents are fresh and anhydrous. check_derivatization->derivatization_no No check_liner Is the inlet liner clean and deactivated? check_derivatization->check_liner Yes derivatization_no->check_liner liner_no Replace the inlet liner with a new, deactivated one. check_liner->liner_no No check_column_install Is the column installed correctly? check_liner->check_column_install Yes liner_no->check_column_install install_no Re-cut the column ends and reinstall, ensuring correct insertion depth. check_column_install->install_no No check_contamination Is the front of the column contaminated? check_column_install->check_contamination Yes install_no->check_contamination contamination_no Trim 0.5-1 meter from the front of the column. check_contamination->contamination_no Yes resolved Symmetrical Peaks check_contamination->resolved No, problem persists. Consider column replacement. contamination_no->resolved

Caption: A decision tree for systematically troubleshooting FAME peak tailing.

Detailed Steps:

  • Ensure Complete Derivatization: Incomplete conversion of free fatty acids to FAMEs is a common source of tailing.[2] Review your derivatization protocol, ensuring that the reagents are not expired and have not been exposed to moisture, which can inhibit the reaction.[4][24]

  • Maintain the Inlet: The inlet liner is a common site for active sites to develop. Regularly replace the liner with a fresh, deactivated one.[2][20] Also, replace the septum regularly to prevent leaks and contamination.[2]

  • Check Column Installation: An improper column cut or incorrect installation depth can cause peak tailing.[18][21] Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions for your GC.[18]

  • Column Maintenance: If the above steps do not resolve the issue, the front of the column may be contaminated.[2] Trimming 0.5 to 1 meter from the inlet end of the column can remove the contaminated section and restore peak shape.

Data Presentation

Table 1: Recommended GC Columns for FAME Analysis
Stationary Phase TypePolarityCommon Brand NamesPrimary Application
Bis(cyanopropyl) PolysiloxaneVery HighHP-88, SP-2560Excellent separation of cis/trans FAME isomers.[5][8][12]
Cyanopropyl PolysiloxaneHighDB-23, CP-Sil 88Good for complex FAME mixtures and some cis/trans separations.[5][12][13]
Polyethylene Glycol (PEG)Mid-HighDB-WAX, HP-INNOWaxGeneral purpose FAME analysis.[5][8][13]
100% Dimethyl PolysiloxaneNon-PolarEquity-1, DB-1Separation primarily by boiling point; for simpler mixtures.[1]
Table 2: Example GC-FID Parameters for FAME Analysis on a High-Polarity Column
ParameterAgilent HP-88 (100 m)[8]DB-Wax (30 m)[8]
Injection Volume 1 µL1 µL
Split Ratio 100:150:1
Inlet Temperature 250 °C250 °C
Carrier Gas HydrogenHydrogen
Linear Velocity 40 cm/s (at 140 °C)36 cm/s (at 50 °C)
Oven Program 140 °C (hold 5 min), then 4 °C/min to 240 °C (hold 5 min)50 °C (hold 1 min), then 25 °C/min to 200 °C, then 3 °C/min to 230 °C (hold 18 min)
Detector FIDFID
Detector Temperature 260 °C250 °C

Note: These are example parameters and should be optimized for your specific instrument, column, and sample.

Experimental Protocols

Protocol: Acid-Catalyzed FAME Preparation (using Boron Trifluoride-Methanol)

This is a widely used method for the esterification of fatty acids.

  • Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a screw-cap reaction vial.[2]

  • Reagent Addition: Add 2 mL of 12-14% (w/w) Boron Trifluoride (BF₃) in methanol to the vial.[2][4][25]

  • Reaction: Cap the vial tightly and heat at 60-100°C for 5-15 minutes.[2][4][25] The optimal time and temperature may vary depending on the sample matrix.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or heptane).[2][4]

  • Mixing: Shake the vial vigorously for 30-60 seconds to extract the FAMEs into the organic layer.[2]

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.

  • Collection: Carefully transfer the upper organic layer to a clean GC vial. To ensure no water is transferred, the organic layer can be passed through a small column of anhydrous sodium sulfate.[4]

  • Analysis: The sample is now ready for GC injection.

FAME_Workflow start Start: Lipid Sample weigh_sample 1. Weigh Sample (1-25 mg) start->weigh_sample add_bf3 2. Add BF3-Methanol weigh_sample->add_bf3 heat_reaction 3. Heat (e.g., 60°C, 10 min) add_bf3->heat_reaction add_solvents 4. Add Water & Hexane heat_reaction->add_solvents extract 5. Shake to Extract FAMEs add_solvents->extract collect 6. Collect Organic Layer extract->collect inject 7. Inject into GC collect->inject end End: Chromatogram inject->end

Caption: A typical experimental workflow for FAME derivatization and GC analysis.

References

Technical Support Center: Minimizing Erucic Acid in Food-Grade Rapeseed Oil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize erucic acid levels in food-grade rapeseed oil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its minimization in food-grade rapeseed oil a critical concern?

A1: this compound (C22:1, ω-9) is a very-long-chain monounsaturated fatty acid naturally present in the oil-rich seeds of plants in the Brassicaceae family, such as rapeseed and mustard.[1][2] While it has industrial applications, high dietary intake of this compound has been linked to adverse health effects in animal studies, most notably myocardial lipidosis, which is the accumulation of fats in heart muscle tissue.[3][4][5] This can potentially reduce the contractile force of the heart.[4][5] Consequently, international food safety regulations strictly limit its concentration in edible oils to ensure consumer safety.[3][6]

Q2: What is the distinction between "rapeseed oil" and "canola oil"?

A2: The primary distinction lies in the this compound content. "Canola" refers to genetically selected varieties of the rapeseed plant (primarily Brassica napus and Brassica rapa) that have been bred to contain very low levels of both this compound and glucosinolates.[7][8][9] To be marketed as canola oil, the this compound content must be 2% or less of the total fatty acids, a standard that meets international regulations.[10][11][12][13][14] Industrial rapeseed oil, on the other hand, can have this compound levels exceeding 40% and is used for non-food applications like lubricants and cosmetics.[10]

Q3: What is the maximum permitted level of this compound in food-grade rapeseed oil?

A3: The widely accepted international standard, including regulations in the European Union and the United States, mandates that food-grade rapeseed oil (canola oil) must contain no more than 2% this compound as a percentage of total fatty acids.[6][10][12][13][14] Some contracts may enforce even stricter limits.[6]

Q4: What is the biochemical basis for high this compound levels in traditional rapeseed?

A4: this compound is synthesized in the plant cell's endoplasmic reticulum through the elongation of oleic acid (C18:1).[15][16] This process is primarily catalyzed by a key enzyme called Fatty Acid Elongase 1 (FAE1), also known as β-ketoacyl-CoA synthase (KCS).[16][17] In high-erucic acid rapeseed (HEAR) varieties, the genes encoding the FAE1 enzyme are highly expressed, leading to significant conversion of oleic acid into this compound.[16][18] Low-erucic acid varieties (canola) have mutations in these FAE1 genes, resulting in minimal expression or non-functional enzymes.[12][19]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at producing or verifying low-erucic acid rapeseed oil.

Problem / Observation Potential Cause(s) Recommended Action(s)
This compound levels in harvested "00" (double-low) rapeseed exceed the 2% threshold. 1. Seed Contamination: The initial seed stock was not certified "00" or was contaminated with high-erucic acid rapeseed (HEAR) varieties.[6] 2. Volunteer Plants: Contamination from volunteer (self-sown) HEAR plants from a previous crop cycle in the same field.[20][21] 3. Cross-Pollination: Pollen drift from nearby HEAR fields or related weed species.[20][21] 4. Weed Contamination: Harvested seed is mixed with seeds from cruciferous weeds like wild mustard or charlock, which naturally have high this compound levels.[21][22] 5. Harvest/Storage Contamination: Shared machinery, transport, or storage facilities were not properly cleaned after handling HEAR crops.[20]1. Verify Seed Purity: Always use certified "00" seed. If using farm-saved seed, have a representative sample tested for this compound content before sowing.[6][20] 2. Field Management: Implement a strict crop rotation. Control volunteer plants by delaying cultivation after harvest to allow them to germinate, then remove them with a non-selective herbicide.[20] 3. Isolation: Maintain adequate buffer zones between low-erucic and high-erucic acid rapeseed fields to minimize cross-pollination. 4. Weed Control: Employ effective weed management strategies to control cruciferous weeds throughout the growing season.[22] 5. Equipment Hygiene: Ensure all equipment (harvesters, trailers, storage bins) is thoroughly cleaned before use with "00" varieties.[20]
Analytical results for this compound are inconsistent or unexpectedly low. 1. Suboptimal Extraction Method: The lipid extraction method may not be efficient for this compound. The Folch method, for example, has been shown to potentially underestimate this compound content.[23] 2. Isomerization during Sample Prep: Certain extraction conditions can cause the natural cis-isomer (this compound) to convert to its trans-isomer (brassidic acid), which may not be correctly quantified.[23] 3. Improper Derivatization: Incomplete conversion of fatty acids to their methyl esters (FAMEs) before gas chromatography (GC) analysis will lead to inaccurate results.1. Optimize Extraction: Use a robust extraction method like Soxhlet extraction with hexane, which has shown superior recovery for this compound.[23] 2. Control Sample Preparation: Carefully control temperature and reagents during extraction and derivatization to prevent isomerization. Acknowledge and, if possible, quantify both isomers. 3. Validate Derivatization: Ensure the chosen derivatization protocol (e.g., using BF3-methanol or sulfuric acid-methanol) is carried out to completion.[24] Run standards to verify efficiency.
A newly developed low-erucic acid rapeseed line still shows significant FAE1 gene expression. 1. Multiple FAE1 Copies: Brassica napus is an allotetraploid and possesses multiple homologous copies of the FAE1 gene (e.g., on chromosomes A08 and C03).[18][19] One or more functional copies may not have been successfully knocked out or silenced. 2. Ineffective Gene Editing: The CRISPR-Cas9 or other mutagenesis approach may have resulted in an incomplete or ineffective edit of the target FAE1 genes.1. Comprehensive Genetic Analysis: Sequence all known FAE1 homologous genes to confirm that all functional copies have been mutated.[19] 2. Refine Targeting Strategy: If necessary, design new guide RNAs (for CRISPR) to target conserved and critical regions of all functional FAE1 genes simultaneously.

Experimental Protocols & Methodologies

Protocol 1: Quantification of this compound using Gas Chromatography (GC)

This protocol outlines the standard method for determining the this compound content in rapeseed oil.

Objective: To accurately quantify the percentage of this compound relative to total fatty acids.

Methodology:

  • Lipid Extraction:

    • Accurately weigh approximately 1g of homogenized rapeseed sample.

    • Perform lipid extraction using the Soxhlet method with hexane for a minimum of 4-6 hours. This method is preferred over the Folch method to prevent isomerization and ensure higher extraction efficiency.[23]

    • Evaporate the solvent from the extract using a rotary evaporator to obtain the crude oil.

  • Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • The extracted oil is converted to FAMEs for volatility required for GC analysis. The boron trifluoride (BF3)-methanol method is commonly used.[24]

    • Add 10 mL of 0.5 M methanolic NaOH to the oil sample in a reaction flask.

    • Attach a condenser and reflux for 10-15 minutes until the fat globules dissolve.

    • Add 10-12 mL of BF3-methanol reagent through the condenser and continue to boil for 5 minutes.

    • Add 10 mL of hexane through the condenser and boil for an additional 1 minute.

    • Cool the flask and add a saturated NaCl solution. Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate. Collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with water, then dry it over anhydrous sodium sulfate.

  • Gas Chromatography (GC) Analysis:

    • Apparatus: A gas chromatograph equipped with a Flame Ionization Detector (FID).[24]

    • Column: A capillary column suitable for FAME separation (e.g., DB-WAX, 30 m x 0.25 mm ID).[24]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Set an appropriate temperature gradient to ensure complete separation of all fatty acid methyl esters, from C16 to C22:1. An example program might start at 150°C and ramp up to 240°C.

    • Injection: Inject 1 µL of the FAMEs solution.

    • Quantification: Identify the this compound methyl ester peak based on its retention time, confirmed by running a certified this compound methyl ester standard. Calculate the area of each fatty acid peak. The percentage of this compound is determined by dividing the peak area of this compound by the total peak area of all fatty acids and multiplying by 100.

Protocol 2: Rapid Screening using Near-Infrared Reflectance Spectroscopy (NIRS)

Objective: To provide a rapid, non-destructive screening method for this compound content in whole rapeseed seeds, suitable for high-throughput analysis.

Methodology:

  • Calibration Development:

    • Select a diverse set of rapeseed samples (e.g., 100-200 genotypes) with a wide range of this compound concentrations (from <0.5% to >50%).[25]

    • Analyze each sample using the reference GC method (Protocol 1) to determine its precise this compound and glucosinolate content.[25]

    • For each sample, collect the NIRS spectral data using an FT-NIRS instrument across a specified wavenumber range (e.g., 7500 to 5400 cm⁻¹).[25]

    • Use partial least squares (PLS) regression to develop a calibration model that correlates the spectral data with the reference GC values.[25]

  • Sample Analysis:

    • Place the whole-seed sample into the NIRS instrument.

    • Collect the spectral data.

    • Apply the pre-developed PLS calibration model to the spectral data to predict the this compound percentage.

  • Validation:

    • Periodically validate the NIRS results against the GC reference method to ensure the calibration model remains accurate.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound from oleic acid within a plant cell.

Erucic_Acid_Biosynthesis cluster_ER Cytoplasm / ER Membrane Plastid Plastid (De novo FA Synthesis) Oleic_CoA Oleoyl-CoA (C18:1) Plastid->Oleic_CoA Export to ER ER Endoplasmic Reticulum (ER) Elongation Elongation Cycle 1 Oleic_CoA->Elongation Eicosenoic_CoA Eicosenoyl-CoA (C20:1) Elongation->Eicosenoic_CoA Elongation2 Elongation Cycle 2 Eicosenoic_CoA->Elongation2 Erucic_CoA Erucyl-CoA (C22:1) Elongation2->Erucic_CoA TAG Triacylglycerols (TAGs) (Storage) Erucic_CoA->TAG Kennedy Pathway FAE1 FAE1 / KCS (Rate-Limiting Enzyme) FAE1->Elongation FAE1->Elongation2

Caption: Biosynthesis pathway of this compound via fatty acid elongation in the ER.

Experimental Workflow for Low-Erucic Acid Line Development

This workflow outlines the process of creating and verifying a low-erucic acid rapeseed line using modern genetic techniques.

Low_Erucic_Workflow start Start: Select High-Erucic Parent Line gRNA Design gRNAs for FAE1 Homologs start->gRNA transform CRISPR-Cas9 Mediated Transformation gRNA->transform regenerate Regenerate T0 Transgenic Plants transform->regenerate screen Screen T1 Generation for Mutations regenerate->screen sequence Sequence FAE1 Loci to Confirm Edits screen->sequence gc_analysis Analyze Seed Oil by GC for this compound Content sequence->gc_analysis select Select Homozygous Mutants with <2% this compound gc_analysis->select select->gRNA Unsuccessful propagate Propagate Selected Lines for Field Trials select->propagate Successful end End: Stable Low-Erucic Acid Germplasm propagate->end

Caption: Workflow for creating low-erucic acid rapeseed via CRISPR-Cas9.

Logical Flow for Troubleshooting High this compound

This diagram provides a logical decision-making process for investigating the root cause of elevated this compound in a rapeseed batch.

Troubleshooting_Logic start High this compound Detected in '00' Rapeseed Batch check_seed Was Certified '00' Seed Used? start->check_seed investigate_seed Source of Contamination: - Test Farm-Saved Seed - Verify Supplier Purity check_seed->investigate_seed No check_field Field History Check: - Previous HEAR Crops? - Volunteer Plant Issue? check_seed->check_field Yes end Root Cause Identified investigate_seed->end implement_field Source of Contamination: - Improve Crop Rotation - Control Volunteer Plants check_field->implement_field Yes check_harvest Harvest & Storage Check: - Cruciferous Weeds Present? - Shared Equipment? check_field->check_harvest No implement_field->end implement_harvest Source of Contamination: - Improve Weed Control - Enforce Equipment Hygiene check_harvest->implement_harvest Yes check_harvest->end No implement_harvest->end

Caption: Decision tree for troubleshooting high this compound contamination.

References

Technical Support Center: Refined Protocols for Erucic Acid Analysis in Infant Formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of erucic acid in infant formula. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the regulatory limit for this compound in infant formula?

The Codex Alimentarius has set a limit for this compound in infant formula at less than 1% of total fatty acids.[1] This is due to concerns that high intake of this compound can lead to myocardial lipidosis, a condition characterized by the accumulation of fats in the heart muscle.

Q2: Why is it necessary to convert fatty acids to fatty acid methyl esters (FAMEs) before GC analysis?

Free fatty acids are polar compounds that can interact with active sites in the gas chromatography (GC) system, leading to poor peak shape, tailing, and potential adsorption. Derivatization to FAMEs increases the volatility and reduces the polarity of the fatty acids, resulting in sharper, more symmetrical peaks and improved separation.

Q3: What are the common methods for fat extraction from infant formula?

Common methods for fat extraction from infant formula include:

  • Solvent extraction with a chloroform and methanol mixture (2:1, v/v): This is a widely used method for extracting the fat fraction from the matrix.[2]

  • Acid hydrolysis followed by ether extraction: This conventional method uses acid to break down the matrix and release the fat, which is then extracted with a mixture of ethyl ether and petroleum ether.[3]

  • Direct transesterification: This method combines extraction and derivatization into a single step, reducing analysis time and solvent usage.[3]

Q4: Which GC detector is most suitable for this compound analysis?

A Flame Ionization Detector (FID) is commonly used for the quantification of this compound in infant formula.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and confirmation of the FAMEs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of this compound in infant formula.

Chromatography Issues
Problem Possible Causes Solutions
Peak Tailing - Active sites in the GC system (e.g., dirty inlet liner, column contamination).- Co-elution with other compounds.- Inappropriate column phase for fatty acids.- Clean or replace the inlet liner.- Condition the column at a high temperature to remove contaminants.- Use a column specifically designed for FAME analysis (e.g., a wax-type column).- Optimize the temperature program to improve separation.
Peak Fronting - Column overload (injecting too much sample).- Incompatible solvent with the stationary phase.- Reduce the injection volume or dilute the sample.- Ensure the sample solvent is compatible with the GC column phase.
Poor Peak Resolution - Inadequate column efficiency.- Incorrect temperature program.- Column degradation.- Use a longer column or a column with a smaller internal diameter.- Optimize the temperature ramp rate.- Replace the column if it is old or has been subjected to harsh conditions.
Baseline Instability or Drift - Column bleed.- Contaminated carrier gas or detector.- Leaks in the system.- Condition the column.- Ensure high-purity carrier gas and check for leaks in the gas lines.- Clean the detector according to the manufacturer's instructions.
Ghost Peaks - Carryover from previous injections.- Contaminated syringe or septum.- Run a solvent blank after each sample.- Clean the syringe thoroughly between injections.- Replace the septum regularly.
Sample Preparation Issues
Problem Possible Causes Solutions
Low Recovery of this compound - Incomplete fat extraction from the infant formula matrix.- Incomplete derivatization to FAMEs.- Degradation of FAMEs during sample preparation.- Optimize the fat extraction method (e.g., increase extraction time, use a different solvent system).- Ensure anhydrous conditions during derivatization and optimize reaction time and temperature.- Avoid prolonged exposure of FAMEs to high temperatures and light.
Inconsistent Results - Variability in sample homogenization.- Inconsistent volumes of reagents used.- Matrix effects.- Ensure the infant formula is thoroughly homogenized before taking a subsample.- Use calibrated pipettes for all reagent additions.- Use an internal standard to correct for variations in sample preparation and injection.
Presence of Interfering Peaks - Contamination from solvents, reagents, or glassware.- Co-extraction of other lipid-soluble compounds from the infant formula.- Use high-purity solvents and reagents.- Thoroughly clean all glassware before use.- Employ a cleanup step, such as solid-phase extraction (SPE), to remove interferences.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of this compound and other fatty acids in infant formula by GC-FID.

Table 1: Method Detection and Quantification Limits

ParameterMethodValueReference
Limit of Detection (LOD)GC-FID1.7 - 2.0 µg/mL[4]
Limit of Quantification (LOQ)GC-FID6 - 8 µg/mL[4]
Limit of Quantification (LOQ)Direct Transesterification GC0.001 g/100g [5]

Table 2: Linearity and Recovery

ParameterMethodValueReference
Linearity RangeGC without derivatization0 - 20 mg/mL[4]
RecoveryGC without derivatization91.5 - 93.5%[4]
RecoveryDirect Transesterification GC100.0 - 102.9%[5]

Table 3: Precision

ParameterMethodValue (RSD)Reference
RepeatabilityDirect Transesterification GC< 1.8%[5]
Intermediate PrecisionDirect Transesterification GC< 1.8%[5]
RepeatabilityIsotope Dilution GC/MS< 2.0%
ReproducibilityIsotope Dilution GC/MS< 3.0%

Experimental Protocols

Fat Extraction from Infant Formula

This protocol is based on a solvent extraction method.

Reagents:

  • Chloroform, analytical grade

  • Methanol, analytical grade

  • Extraction Solution: Chloroform:Methanol (2:1, v/v)[2]

Procedure:

  • Weigh approximately 50 g of infant formula into a 500 mL flask.[2]

  • Add 200 mL of the extraction solution to the flask.[2]

  • Mix the solution using a magnetic stirrer for at least 2 hours at room temperature.[2]

  • Evaporate the extraction solution using a rotary evaporator to collect the fat.[2]

Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for the derivatization of fatty acids to FAMEs.

Reagents:

  • 0.5 M Sodium hydroxide in methanol

  • Boron trifluoride (BF3) in methanol (12-14%)

  • Hexane, GC grade

  • Saturated sodium chloride solution

Procedure:

  • To the extracted fat, add 10 mL of 0.5 M sodium hydroxide in methanol.

  • Heat the mixture in a water bath at 80-100°C for 5-10 minutes.

  • Add 10 mL of BF3-methanol solution and continue heating for another 5-10 minutes.

  • Cool the mixture and add 10 mL of hexane and 10 mL of saturated sodium chloride solution.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Visualizations

Experimental Workflow for this compound Analysis

Erucic_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Infant Formula Sample Fat_Extraction Fat Extraction Sample->Fat_Extraction Derivatization FAMEs Derivatization Fat_Extraction->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification Poor_Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing or Fronting) Check_Injection Check Injection Volume and Sample Concentration Start->Check_Injection Check_Liner Inspect and Clean/Replace Inlet Liner Check_Injection->Check_Liner If still poor Good_Peak_Shape Good Peak Shape Check_Injection->Good_Peak_Shape Resolved Check_Column Evaluate Column Condition Check_Liner->Check_Column If still poor Check_Liner->Good_Peak_Shape Resolved Optimize_Method Optimize GC Method (Temperature Program) Check_Column->Optimize_Method If still poor Check_Column->Good_Peak_Shape Resolved Optimize_Method->Good_Peak_Shape Resolved

References

Technical Support Center: Optimizing Erucic Acid Detection in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of erucic acid in food products.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for determining this compound content in food?

The most widely used method for the quantification of this compound in food is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][2][3] This typically involves a three-step process:

  • Extraction of the fat fraction from the food matrix.

  • Derivatization of the fatty acids into their corresponding fatty acid methyl esters (FAMEs).

  • Identification and quantification of the this compound methyl ester by GC.[4]

Q2: Why is derivatization to FAMEs necessary before GC analysis?

Free fatty acids, like this compound, are polar and have high boiling points. This makes them unsuitable for direct GC analysis as they can cause poor peak shape, tailing, and adsorption within the GC system.[5] Derivatization to FAMEs is crucial because it:

  • Reduces Polarity: The polar carboxyl group is converted to a less polar methyl ester, minimizing interactions with the GC system and resulting in sharper, more symmetrical peaks.[5]

  • Increases Volatility: FAMEs are more volatile than free fatty acids, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation.[5]

Q3: What are the key differences between common lipid extraction methods for this compound analysis?

The choice of extraction method can significantly impact the accuracy of this compound quantification. The two most common methods are:

  • Soxhlet Extraction: This is a widely used technique known for its simplicity and efficiency. Studies have shown that Soxhlet extraction with hexane can yield higher concentrations of this compound compared to other methods.[1][2]

  • Folch Method: This method uses a chloroform and methanol mixture. A significant drawback of the Folch method is the potential for isomerization of the natural cis-erucic acid to its trans-isomer, brassidic acid, which can lead to an underestimation of the actual this compound content.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Recovery of this compound Incomplete lipid extraction from the food matrix.* Ensure the chosen extraction method (e.g., Soxhlet) is appropriate for the sample matrix.[1][2] * Optimize extraction time and solvent-to-sample ratio.
Inefficient derivatization to FAMEs.* Ensure anhydrous conditions during the reaction, as water can inhibit esterification.[5] * Optimize derivatization time, temperature, and reagent concentration.[6] * Choose a suitable derivatization reagent (e.g., BF3 in methanol is fast and convenient for free fatty acids and glycerolipids).[5]
Degradation of the analyte.* Avoid excessively high temperatures during sample preparation and GC analysis.[5]
Peak Tailing in Chromatogram Presence of underivatized fatty acids.* Verify the completeness of the derivatization reaction. * Consider using a more robust derivatization method.
Active sites in the GC inlet or column.* Deactivate the GC inlet liner with silylation reagents. * Use a column specifically designed for FAME analysis. * Check for and remove any septum or O-ring fragments in the inlet.[7]
Poor Resolution of this compound Peak from Other FAMEs Suboptimal GC column or temperature program.* Use a highly polar capillary column (e.g., DB-WAX) suitable for FAME separation.[8] * Optimize the GC oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[5]
Isomer interference.* Be aware of the potential for co-elution with other C22:1 isomers. The analytical method should be capable of separating methyl erucate from its isomers like methyl brassidate and methyl cetoleate.[1]
Underestimation of this compound Content Isomerization of cis-erucic acid to trans-brassidic acid.* Avoid using the Folch extraction method with chloroform, which has been shown to cause this isomerization.[1][2] * Soxhlet extraction with hexane is recommended to prevent this conversion.[1][2]
Matrix effects.* Matrix effects can suppress or enhance the analyte signal.[9][10] * Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for these effects.[6]

Experimental Protocols

Soxhlet Extraction of Lipids

This protocol is recommended for efficient lipid extraction while minimizing isomerization of this compound.[1][2]

  • Weigh the homogenized food sample and place it in a thimble.

  • Place the thimble in the Soxhlet extractor.

  • Add hexane to the boiling flask.

  • Heat the solvent to reflux. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

  • Allow the extraction to proceed for a sufficient duration (e.g., 4-6 hours) to ensure complete lipid extraction.

  • After extraction, evaporate the solvent from the collected lipid extract using a rotary evaporator.

Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF3)-Methanol

This is a rapid and widely used method for preparing FAMEs.[5][8]

  • To the extracted lipid sample, add a 12-14% (w/w) solution of Boron Trifluoride (BF3) in methanol.[5][8]

  • Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 5-30 minutes).[5][6]

  • Cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., hexane) to the vial.

  • Shake vigorously to extract the FAMEs into the organic layer.

  • Allow the layers to separate and carefully collect the upper organic layer containing the FAMEs for GC analysis.

Quantitative Data Summary

Parameter Method/Matrix Value Reference
Limit of Detection (LOD) GC-MS in rapeseed protein products0.08 µg/g[11]
This compound Content Commercial mustard oil41.80%[12]
Traditional ghani mustard oil51.98%[12]
Rapeseed kernel oil0.62 to 7.29 g/kg[13]
Rapeseed oil from whole seeds0.17 to 9.68 g/kg[13]
Regulatory Limits European Union (in certain oils)< 2%[14]
United States (in edible oils)< 2%[15]

Visualizations

erucic_acid_analysis_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis food_sample Food Product extraction Lipid Extraction (e.g., Soxhlet with Hexane) food_sample->extraction lipid_extract Lipid Extract extraction->lipid_extract derivatization Derivatization to FAMEs (e.g., BF3-Methanol) lipid_extract->derivatization fame_sample FAMEs in Solvent derivatization->fame_sample gc_injection GC Injection fame_sample->gc_injection gc_column GC Separation (Capillary Column) gc_injection->gc_column detection Detection (FID or MS) gc_column->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: General workflow for this compound analysis in food.

troubleshooting_logic start Poor Analytical Result check_recovery Low or No Peak? start->check_recovery check_shape Peak Tailing? check_recovery->check_shape No extraction_issue Review Extraction Protocol & Efficiency check_recovery->extraction_issue Yes check_resolution Poor Resolution? check_shape->check_resolution No incomplete_derivatization Incomplete Derivatization check_shape->incomplete_derivatization Yes gc_method_issue Optimize GC Method (Column, Temp. Program) check_resolution->gc_method_issue Yes end Improved Result check_resolution->end No derivatization_issue Verify Derivatization Completeness (Anhydrous) extraction_issue->derivatization_issue derivatization_issue->end active_sites Check for Active Sites (Inlet, Column) incomplete_derivatization->active_sites active_sites->end isomer_issue Confirm Isomer Separation gc_method_issue->isomer_issue isomer_issue->end

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Strategies to Mitigate Erucic Acid-Induced Myocardial Lipidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their studies on mitigating erucic acid-induced myocardial lipidosis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced myocardial lipidosis?

A1: this compound, a long-chain monounsaturated fatty acid, is poorly oxidized by cardiac mitochondria.[1] Its accumulation in the heart leads to an imbalance between fatty acid uptake and utilization, resulting in the esterification of fatty acids into triglycerides and their subsequent deposition as lipid droplets within cardiomyocytes.[2][3] This process is primarily due to the inhibition of carnitine palmitoyltransferase 1 (CPT-1), a key enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Q2: What are the primary strategies to mitigate this compound-induced myocardial lipidosis in experimental models?

A2: The primary strategies focus on enhancing mitochondrial fatty acid oxidation and reducing oxidative stress. Key approaches include:

  • L-carnitine supplementation: To facilitate the transport of long-chain fatty acids into the mitochondria.

  • Antioxidant administration: To counteract the oxidative stress associated with lipid accumulation.

  • Peroxisome Proliferator-Activated Receptor (PPAR) agonists: To upregulate genes involved in fatty acid metabolism.

Q3: How can I induce myocardial lipidosis in a rat model using this compound?

A3: Myocardial lipidosis can be reliably induced in rat models by feeding them a diet enriched with high-erucic acid rapeseed oil. A common approach involves providing a diet containing 20% high-erucic acid rapeseed oil for a period of 3 to 7 days.[3][4][5] This dietary regimen has been shown to cause a significant increase in myocardial triglyceride levels.[3]

II. Troubleshooting Guides

Experimental Model and Induction

Q: My rats are not showing significant signs of myocardial lipidosis after being on the high-erucic acid diet. What could be the issue?

A: Several factors could contribute to this issue:

  • Diet Composition: Ensure the diet contains a sufficiently high concentration of this compound. Diets with at least 20% high-erucic acid rapeseed oil are typically effective.[3][4] The source and purity of the rapeseed oil should also be verified.

  • Duration of Feeding: While lipid accumulation can be observed within a few days, the peak is often seen between 3 to 7 days.[4] Extending the feeding period within this timeframe may be necessary.

  • Animal Strain and Sex: Different rat strains may exhibit varying susceptibility. Sprague-Dawley rats are a commonly used and responsive strain.[4][5] Additionally, some studies suggest male rats may be more vulnerable to the cardiotoxic effects of this compound.

  • Assessment Method: The method used to assess lipidosis might not be sensitive enough. Ensure that both histological (Oil Red O staining) and biochemical (triglyceride quantification) methods are being used for a comprehensive evaluation.

Histological Analysis

Q: I am observing inconsistent or artifact-prone results with my Oil Red O staining of heart tissue. How can I improve my technique?

A: Inconsistent Oil Red O staining can be frustrating. Here are some common issues and their solutions:

  • Crystal Formation: This is a frequent artifact. To prevent this, ensure your Oil Red O working solution is freshly prepared and filtered before use.[6] Staining in a closed container can also help prevent evaporation and precipitation.[4]

  • Weak Staining: If the lipid droplets are not staining intensely, consider slightly increasing the staining time or gently warming the staining solution. Also, ensure your tissue sections are not too thin, as this can lead to a weaker signal. Sections of 8-10 µm are generally recommended.[4]

  • Lipid Leaching: Lipids are soluble in organic solvents. Therefore, it is crucial to use a water-based mounting medium, such as glycerin jelly, and to avoid any dehydration steps with alcohols after staining.[4]

  • Uneven Staining: Ensure that the entire tissue section is covered with the staining solution and that the slides are rinsed gently to avoid dislodging the sections or creating uneven staining patterns.

Biochemical Analysis

Q: My myocardial triglyceride quantification results are highly variable. What are the potential sources of error?

A: High variability in triglyceride measurements can stem from several sources:

  • Tissue Homogenization: Incomplete homogenization of the heart tissue will lead to inconsistent lipid extraction. Ensure the tissue is thoroughly homogenized on ice.

  • Lipid Extraction: The efficiency of the lipid extraction process is critical. Methods like the Folch extraction using a 2:1 chloroform:methanol mixture are standard.[7] Ensure precise pipetting and complete phase separation.

  • Sample Purity: Contamination from other cellular components can interfere with the assay. Following a robust mitochondrial isolation protocol can help improve the purity of the subcellular fractions being analyzed.

  • Assay Kit Quality: Use a reliable commercial triglyceride quantification kit and adhere strictly to the manufacturer's protocol. Ensure that the standard curve is prepared accurately.

Mitochondrial Function Assays

Q: I am having trouble isolating functional cardiac mitochondria for my respiration assays. What are some common pitfalls?

A: Isolating high-quality cardiac mitochondria is a delicate procedure. Here are some common issues:

  • Low Yield: This can result from incomplete tissue disruption. Ensure the heart tissue is finely minced before homogenization.[8]

  • Poor Mitochondrial Integrity: Maintaining a cold environment (0-4°C) throughout the isolation process is crucial to prevent enzymatic degradation and preserve mitochondrial membrane integrity.[9] Work quickly and handle the mitochondrial pellet gently during resuspension.

  • Functional Impairment: Over-homogenization can damage mitochondria. Use a loose-fitting pestle for the initial homogenization steps.[10] Freezing isolated mitochondria can compromise their membrane integrity; it is best to use fresh preparations for functional assays.[2] If storage is necessary, storing the tissue at -80°C and isolating mitochondria later is a better alternative.[2]

III. Data Presentation

Table 1: Effect of Propionyl-L-Carnitine on this compound-Induced Myocardial Changes in Rats

ParameterControlThis compound DietThis compound Diet + Propionyl-L-Carnitine
Myocardial Triglycerides (mg/g wet weight)5.612.48.0
Myocardial Free Fatty Acids (mg/g wet weight)2.05.1Not Reported
Mitochondrial Respiration (RCI)Not Reported5.19.3
Tissue ATP Content (µmol/g dry weight)Not Reported10.318.4

Data adapted from a study where rats were fed a 10% this compound-enriched diet for 10 days, with or without daily intraperitoneal injections of propionyl-L-carnitine (1 mM/kg).[11]

IV. Experimental Protocols

Induction of Myocardial Lipidosis in Rats
  • Animal Model: Use male Sprague-Dawley rats, weanling or young adult.[4][5]

  • Diet Preparation: Prepare a diet containing 20% by weight of high-erucic acid rapeseed oil.[3][4] The remainder of the diet should be a standard rodent chow composition. A control group should receive a diet with a similar fat content but from a source with negligible this compound, such as corn oil or sunflower seed oil.[5]

  • Feeding Regimen: Provide the respective diets and water ad libitum for a period of 3 to 7 days.[3][4]

  • Endpoint: After the feeding period, euthanize the animals and excise the hearts for histological and biochemical analysis.

Oil Red O Staining of Heart Cryosections
  • Tissue Preparation: Snap-freeze fresh heart tissue in isopentane cooled with liquid nitrogen. Store at -80°C until sectioning. Cut cryosections at a thickness of 8-10 µm and mount on slides.[4]

  • Fixation: Fix the sections in 10% neutral buffered formalin for 10 minutes.[4]

  • Staining:

    • Rinse briefly in 60% isopropanol.[4]

    • Stain in a freshly prepared and filtered Oil Red O working solution for 15 minutes in a closed container.[4]

    • Rinse briefly in 60% isopropanol to differentiate.[4]

  • Counterstaining: Lightly stain the nuclei with Mayer's hematoxylin for about 1 minute.

  • Mounting: Rinse thoroughly in distilled water and mount with an aqueous mounting medium (e.g., glycerin jelly).[4]

  • Observation: Examine under a light microscope. Lipid droplets will appear red, and nuclei will be blue.

Quantification of Myocardial Triglycerides
  • Tissue Homogenization: Weigh a portion of the ventricular tissue and homogenize it in a 2:1 chloroform:methanol solution on ice.[7]

  • Lipid Extraction:

    • Add a salt solution to the homogenate to separate the phases.[7]

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the chloroform under a stream of nitrogen.

  • Quantification:

    • Reconstitute the lipid extract in a suitable solvent (e.g., 2-propanol).[7]

    • Use a commercial colorimetric or fluorometric triglyceride quantification kit to measure the triglyceride concentration, following the manufacturer's instructions.

    • Normalize the triglyceride content to the initial tissue weight.

Isolation of Cardiac Mitochondria and Respiration Assay
  • Mitochondrial Isolation:

    • Excise the heart and place it in ice-cold isolation buffer.[8]

    • Mince the ventricular tissue and briefly digest with trypsin to loosen the muscle fibers.[8]

    • Gently homogenize the tissue in isolation buffer containing a trypsin inhibitor.

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.[7] The final mitochondrial pellet is resuspended in a suitable buffer.

  • Respiration Assay:

    • Measure mitochondrial respiration using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer.

    • Assess the function of different respiratory chain complexes by sequentially adding specific substrates and inhibitors (e.g., pyruvate/malate for Complex I, succinate for Complex II, and ascorbate/TMPD for Complex IV).

    • Calculate parameters such as the Respiratory Control Ratio (RCR) to evaluate the degree of coupling between oxidation and phosphorylation.

V. Mandatory Visualization

Erucic_Acid_Pathway cluster_Extracellular Extracellular Space cluster_Cytosol Cardiomyocyte Cytosol cluster_Mitochondrion Mitochondrion This compound This compound Fatty Acid Transporters Fatty Acid Transporters This compound->Fatty Acid Transporters Uptake Erucic Acid_cyto This compound Erucyl-CoA Erucyl-CoA Erucic Acid_cyto->Erucyl-CoA ACSL Beta-Oxidation β-Oxidation (Inhibited) Triglycerides Triglycerides Erucyl-CoA->Triglycerides Esterification Erucyl-Carnitine Erucyl-Carnitine Erucyl-CoA->Erucyl-Carnitine Lipid Droplets Lipid Droplets Triglycerides->Lipid Droplets Accumulation Fatty Acid Transporters->Erucic Acid_cyto ACSL Acyl-CoA Synthetase L-Carnitine L-Carnitine CPT1 CPT-1 L-Carnitine->CPT1 Facilitates Erucyl-CoA_mito Erucyl-CoA Erucyl-Carnitine->Erucyl-CoA_mito CAT & CPT-2 Erucyl-CoA_mito->Beta-Oxidation CPT2 CPT-2 CAT Carnitine-Acylcarnitine Translocase

Caption: this compound metabolism and lipidosis pathway.

Mitigation_Strategies cluster_Mitigation Mitigation Strategies This compound This compound Myocardial Lipidosis Myocardial Lipidosis This compound->Myocardial Lipidosis Mitochondrial Dysfunction Mitochondrial Dysfunction Myocardial Lipidosis->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Myocardial Lipidosis->Oxidative Stress L-Carnitine L-Carnitine L-Carnitine->Mitochondrial Dysfunction Improves β-oxidation Antioxidants Antioxidants Antioxidants->Oxidative Stress Reduces ROS PPAR Agonists PPAR Agonists PPAR Agonists->Myocardial Lipidosis Upregulates FAO genes

Caption: Mitigation strategies for myocardial lipidosis.

Experimental_Workflow cluster_Induction Induction Phase cluster_Intervention Intervention (Optional) cluster_Analysis Analysis Phase A Rat Model Selection (e.g., Sprague-Dawley) B Diet Formulation (20% High-Erucic Acid Oil) A->B C Feeding Period (3-7 days) B->C D Administer Mitigation Agent (e.g., L-Carnitine) C->D E Heart Tissue Collection C->E D->E F Histological Analysis (Oil Red O Staining) E->F G Biochemical Analysis (Triglyceride Assay) E->G H Mitochondrial Function (Respiration Assay) E->H

Caption: Experimental workflow for studying mitigation strategies.

References

Validation & Comparative

A Researcher's Guide to Validating GC-FID Methods for Erucic Acid Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of erucic acid is critical, particularly in the context of food safety, edible oil quality control, and the development of high-erucic acid oils for industrial applications. Gas chromatography with flame ionization detection (GC-FID) is a widely adopted and reliable technique for this purpose. This guide provides a comparative overview of key aspects of GC-FID method validation for this compound determination, supported by experimental data and detailed protocols.

The validation of an analytical method ensures that it is suitable for its intended purpose. For this compound analysis, this involves demonstrating adequate linearity, sensitivity, precision, and accuracy. The choice of sample preparation and chromatographic conditions can significantly impact these performance characteristics.

Comparative Analysis of Method Performance

Official methods, such as those outlined by the International Organization for Standardization (ISO), provide a robust framework for the analysis of fatty acids, including this compound. ISO 12966-2:2017 specifies procedures for the preparation of fatty acid methyl esters (FAMEs), a crucial derivatization step for GC analysis.[1] Subsequently, ISO 12966-4:2015 details the determination of these FAMEs by capillary gas chromatography.[1]

A study comparing different extraction and derivatization techniques for this compound in rapeseed protein products found that the choice of method significantly impacts the final determined concentration. The Soxhlet extraction method was reported to be superior to the Folch method, yielding higher concentrations of this compound.[2][3] This highlights the importance of optimizing the entire analytical workflow, starting from sample extraction.

Below is a summary of typical validation parameters for GC-FID methods for fatty acid analysis, which can be expected for a validated this compound method.

Validation Parameter Method A (Based on ISO 12966) Method B (Alternative Validated Method)
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.08 µg/g (in rapeseed protein)[4]0.01%
Limit of Quantification (LOQ) Not explicitly stated0.03%
Precision (Repeatability, RSD) < 1.0% (for peak areas)Not explicitly stated
Precision (Reproducibility, RSD) Better than TLC methodNot explicitly stated
Accuracy (Recovery) Not explicitly stated97-103%

Note: The values in this table are compiled from different sources and are for general guidance. Method-specific validation is essential.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. The following sections outline a typical workflow for the determination of this compound using GC-FID, based on established methods.

Experimental Workflow for this compound Determination by GC-FID

This compound GC-FID Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Oil/Fat Sample Extraction Lipid Extraction (e.g., Soxhlet) Sample->Extraction Derivatization Methylation to FAMEs (ISO 12966-2) Extraction->Derivatization Injection Inject FAMEs into GC Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Result This compound Concentration Quantification->Result

Caption: General workflow for this compound analysis.

Protocol 1: Sample Preparation - Fatty Acid Methyl Ester (FAME) Derivatization

This protocol is based on the principles outlined in ISO 12966-2.

  • Lipid Extraction:

    • For solid samples, extract the lipid fraction using an appropriate solvent and technique (e.g., Soxhlet extraction with hexane). For oil samples, this step may not be necessary.[1]

  • Transesterification:

    • Accurately weigh about 100 mg of the extracted oil or fat into a screw-cap tube.

    • Add 2 mL of a 2 M solution of potassium hydroxide in methanol.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Allow the mixture to stand until the upper layer becomes clear.

  • Extraction of FAMEs:

    • Add 2 mL of n-heptane to the tube, cap, and vortex for 30 seconds.

    • Allow the layers to separate. The upper n-heptane layer contains the FAMEs.

    • Carefully transfer the upper layer to a clean vial for GC analysis.

Protocol 2: GC-FID Analysis

This protocol is based on the general conditions described in ISO 12966-4.

  • Gas Chromatograph Conditions:

    • Injector: Split/splitless inlet, temperature set to 250°C.

    • Column: Capillary column suitable for FAME analysis (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp at 10°C/min to 250°C.

      • Hold at 250°C for 14 minutes.[5]

    • Detector: Flame Ionization Detector (FID), temperature set to 280°C.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection:

    • Inject 1 µL of the FAMEs solution into the GC.

  • Data Acquisition and Analysis:

    • Record the chromatogram and use a data system to integrate the peak areas.

    • Identify the this compound methyl ester peak by comparing its retention time with that of a certified reference standard.

    • Quantify the amount of this compound using an internal standard method or by external calibration.

Logical Relationships in Method Validation

The validation of a GC-FID method involves a series of interconnected parameters that collectively ensure the reliability of the results.

Method Validation Logic cluster_core Core Performance cluster_sensitivity Sensitivity cluster_linearity Linearity & Range cluster_specificity Specificity Accuracy Accuracy Precision Precision Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Linearity Linearity Range Range Linearity->Range Specificity Specificity Method Validated GC-FID Method Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Linearity Method->Range Method->Specificity

References

A Researcher's Guide to Erucic Acid Measurement: A Cross-Validation of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of erucic acid is critical, particularly in the context of food safety, oilseed breeding, and the formulation of lipid-based therapeutics. This guide provides an objective comparison of the primary analytical techniques for this compound quantification, supported by experimental data and detailed protocols to ensure reliable and reproducible results.

The two predominant methods for the determination of this compound content are Gas Chromatography (GC) and Near-Infrared Spectroscopy (NIRS). Gas chromatography, typically coupled with a Flame Ionization Detector (GC-FID), is considered the gold-standard reference method due to its high accuracy and specificity. NIRS, on the other hand, offers a rapid, non-destructive alternative, making it highly suitable for high-throughput screening. The choice of method often depends on the specific application, required accuracy, sample throughput, and available resources.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for this compound measurement requires a careful consideration of its performance characteristics. Gas Chromatography is renowned for its precision and sensitivity, while Near-Infrared Spectroscopy excels in speed and simplicity.

ParameterGas Chromatography (GC)Near-Infrared Spectroscopy (NIRS)Key Considerations
Principle Separation of fatty acid methyl esters based on their physicochemical properties.Measurement of the absorption of near-infrared light by the sample.GC provides direct quantification, while NIRS is an indirect method requiring calibration against a reference method (usually GC).
Sample Preparation Requires lipid extraction and derivatization to fatty acid methyl esters (FAMEs).Minimal to no sample preparation required for intact seeds.The multi-step sample preparation for GC can be a source of error and is time-consuming.
Accuracy HighGood to High (dependent on calibration)NIRS accuracy is highly dependent on the quality and robustness of the calibration model.
Precision HighGoodGC generally offers higher repeatability and reproducibility.
Coefficient of Determination (r²) Not applicable (reference method)0.97 - 0.98 vs. GC[1]A high r² value indicates a strong correlation between NIRS predictions and GC reference values.
Standard Error Not applicable (reference method)Standard Error of Cross-Validation (SECV): 2.7%[1]Lower standard error values indicate better predictive ability of the NIRS model.
Analysis Time per Sample Hours (including sample preparation)MinutesNIRS is significantly faster for analyzing large numbers of samples.
Destructive/Non-destructive DestructiveNon-destructiveNIRS allows for the analysis of seeds that can subsequently be used for planting or other purposes.

Experimental Workflows and Logical Relationships

The cross-validation of analytical techniques for this compound measurement involves a systematic process to ensure the accuracy and reliability of the chosen method. The following diagram illustrates the typical workflow for comparing a rapid method like NIRS against the reference GC method.

G Cross-Validation Workflow for this compound Measurement cluster_0 Sample Preparation cluster_1 Gas Chromatography (Reference Method) cluster_2 Near-Infrared Spectroscopy (Test Method) cluster_3 Data Comparison and Validation Sample Rapeseed Sample Grinding Grinding Sample->Grinding Splitting Sample Splitting Grinding->Splitting Extraction Lipid Extraction (Soxhlet/Folch) Splitting->Extraction NIRS_Scanning NIRS Scanning (Intact Seeds) Splitting->NIRS_Scanning Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis GC_Results This compound % (GC) GC_Analysis->GC_Results Comparison Statistical Comparison (r², SEP, Bias) GC_Results->Comparison NIRS_Prediction Prediction using Calibration Model NIRS_Scanning->NIRS_Prediction NIRS_Results This compound % (NIRS) NIRS_Prediction->NIRS_Results NIRS_Results->Comparison

Caption: Workflow for cross-validating NIRS against the GC reference method for this compound analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and comparable results. Below are the methodologies for the key experiments cited in this guide.

Gas Chromatography (GC-FID) Analysis of this compound

This protocol outlines the steps for the quantification of this compound using gas chromatography with flame ionization detection, which involves lipid extraction and derivatization to fatty acid methyl esters (FAMEs).

1. Lipid Extraction: A Comparative Overview

The initial and critical step in GC analysis is the extraction of lipids from the sample matrix. The two most common methods are Soxhlet and Folch extraction. For the analysis of this compound in rapeseed products, the Soxhlet method is recommended as it has been shown to yield higher concentrations of this compound and avoids the isomerization of the natural cis-form to the trans-form, which can occur with the Folch method using chloroform.[2][3]

  • Soxhlet Extraction (Recommended for this compound)

    • Sample Preparation: Dry the rapeseed sample and grind it into a fine powder.

    • Extraction: Weigh approximately 0.2 g of the ground sample and place it in a cellulose extraction thimble.[2] Extract the lipids using n-hexane in a Soxhlet apparatus for 4 hours at 60°C.[2]

    • Solvent Removal: After extraction, remove the n-hexane using a rotary evaporator to obtain the lipid extract.

  • Folch Extraction

    • Homogenization: Weigh the sample and homogenize it in a chloroform:methanol (2:1, v/v) mixture.[4]

    • Washing: Add a salt solution (e.g., 0.9% NaCl) to the homogenate and centrifuge to separate the layers.

    • Lipid Collection: The lower chloroform layer containing the lipids is carefully collected.

    • Solvent Removal: The chloroform is evaporated under a stream of nitrogen or using a rotary evaporator.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids must be converted to their corresponding FAMEs before GC analysis. A common and effective method is acid-catalyzed transmethylation.

  • Reaction Mixture: Dissolve the extracted lipids in a known volume of a solvent like chloroform.[2]

  • Methylation: Add a 5% solution of anhydrous HCl in methanol (w/v) to the lipid solution.[2]

  • Incubation: Heat the mixture at 80°C for 1 hour.[2]

  • Extraction of FAMEs: After cooling, add water and hexane to the mixture. The upper hexane layer containing the FAMEs is collected for GC analysis.[2]

3. GC-FID Analysis

  • Instrumentation: An Agilent 7890B gas chromatograph (or equivalent) equipped with a flame ionization detector (FID) is used.

  • Column: A suitable capillary column for FAMEs separation, such as a Restek Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness), is recommended.[2]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[2]

  • Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: Increase to 160°C at 5°C/minute.

    • Ramp 2: Increase to 210°C at 2°C/minute.

    • Ramp 3: Increase to 240°C at 1°C/minute, hold for 2 minutes.[2]

  • Injection and Detection:

    • Injection volume: 1 µL.

    • Injector temperature: 250°C.

    • Detector temperature: 260°C.

  • Quantification: this compound is identified by its retention time compared to a standard. Quantification is performed by comparing the peak area of the this compound methyl ester to that of an internal standard and a calibration curve.

Near-Infrared Spectroscopy (NIRS) Analysis of this compound

NIRS is a rapid and non-destructive method ideal for screening large numbers of samples. The accuracy of NIRS is dependent on a robust calibration model developed against a reference method like GC.

1. Spectral Acquisition

  • Instrumentation: A Fourier transform near-infrared (FT-NIR) spectrometer is used in reflectance mode.

  • Sample Presentation: Intact seeds are placed in a suitable sample cup.

  • Scanning: Spectra are typically collected over a wavelength range of 1100 to 2500 nm.[5]

2. Calibration Development

  • Reference Analysis: A diverse set of samples (e.g., 92 genotypes of rapeseed-mustard) spanning a wide range of this compound concentrations (e.g., 0.5–57.3%) are analyzed by the reference GC-FID method.[1]

  • NIRS Analysis: The same set of samples is then scanned using the NIRS instrument.

  • Chemometric Modeling: A calibration model is developed using partial least squares (PLS) regression to correlate the NIRS spectral data with the this compound values obtained from the GC analysis.

3. Routine Analysis

  • Sample Scanning: The intact seed sample is scanned using the NIRS instrument.

  • Prediction: The developed calibration model is used to predict the this compound content from the NIRS spectrum. The analysis is typically completed within a few minutes per sample.

Conclusion

The choice between Gas Chromatography and Near-Infrared Spectroscopy for this compound measurement is dictated by the specific analytical needs. GC-FID, with a preceding Soxhlet extraction, stands as the definitive reference method, offering high accuracy and reliability, which is crucial for regulatory compliance and final product quality control. However, the time and labor-intensive nature of GC makes it less suitable for large-scale screening.

NIRS provides a powerful, non-destructive, and rapid alternative for high-throughput analysis, such as in plant breeding programs for selecting low-erucic acid varieties. Its successful implementation hinges on the development of a robust calibration model validated against a reliable reference method. By understanding the principles, performance, and protocols of these techniques, researchers can make informed decisions to ensure the integrity and accuracy of their this compound measurements.

References

Erucic Acid vs. Petroselinic Acid: A Comparative Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Erucic acid and petroselinic acid, both monounsaturated fatty acids, are emerging as valuable platform chemicals derived from renewable plant sources. Their distinct chemical structures, primarily the position of the double bond, lead to different derivatives and physical properties, making them suitable for a range of industrial applications. This guide provides an objective comparison of their performance in key industrial sectors, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences and Applications

FeatureThis compoundPetroselinic Acid
Chemical Structure C22:1, n-9 (cis-13-docosenoic acid)C18:1, n-12 (cis-6-octadecenoic acid)
Primary Sources High-erucic acid rapeseed (HEAR), mustard seedApiaceae family (e.g., coriander, parsley, fennel)
Key Industrial Derivatives Erucamide, behenyl alcohol, brassylic acid, pelargonic acidLauric acid, adipic acid, petroselinamide
Primary Applications Polymers (slip agent), lubricants, surfactants, cosmetics, coatingsPolymers (nylon precursors), surfactants, lubricants, cosmetics, detergents

In-Depth Comparison: Performance in Industrial Applications

Polymer Production

The position of the double bond in erucic and petroselinic acid dictates the types of monomers that can be produced through oxidative cleavage, leading to polymers with different properties.

This compound: Ozonolysis of this compound cleaves the double bond to yield brassylic acid (a C13 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid) .[1][2] Brassylic acid is a key monomer for the production of high-performance polyamides, such as nylon 13,13.[3] These nylons are known for their low moisture absorption, making them suitable for applications requiring dimensional stability and retention of mechanical and electrical properties in varying humidity conditions.[4]

Petroselinic Acid: Oxidative cleavage of petroselinic acid yields adipic acid (a C6 dicarboxylic acid) and lauric acid (a C12 monocarboxylic acid) .[5] Adipic acid is a widely used monomer in the synthesis of nylon 6,6, a common engineering thermoplastic. Lauric acid finds applications in the production of detergents and other surfactants.

Experimental Protocol: Oxidative Cleavage of Fatty Acids (General Procedure)

A common method for the oxidative cleavage of unsaturated fatty acids is ozonolysis.

  • Ozonolysis: The fatty acid is dissolved in a suitable solvent (e.g., methanol or acetic acid). A stream of ozone-enriched oxygen is bubbled through the solution at a controlled temperature (typically low, e.g., -78°C to 0°C). The progress of the reaction is monitored by the disappearance of the starting material (e.g., by thin-layer chromatography).

  • Work-up: Once the ozonolysis is complete, the ozonide intermediate is cleaved.

    • Oxidative work-up: Treatment with an oxidizing agent (e.g., hydrogen peroxide) yields carboxylic acids.

    • Reductive work-up: Treatment with a reducing agent (e.g., zinc dust and water, or dimethyl sulfide) yields aldehydes.

  • Purification: The resulting products are separated and purified using techniques such as crystallization, distillation, or chromatography.

Logical Relationship: From Fatty Acid to Polymer

cluster_erucic This compound Pathway cluster_petroselinic Petroselinic Acid Pathway erucic This compound brassylic Brassylic Acid (C13) erucic->brassylic Ozonolysis pelargonic Pelargonic Acid (C9) erucic->pelargonic Ozonolysis nylon1313 Nylon 13,13 brassylic->nylon1313 Polycondensation petroselinic Petroselinic Acid adipic Adipic Acid (C6) petroselinic->adipic Ozonolysis lauric Lauric Acid (C12) petroselinic->lauric Ozonolysis nylon66 Nylon 6,6 adipic->nylon66 Polycondensation

Figure 1: Oxidative cleavage of erucic and petroselinic acid to produce polymer precursors.
Lubricants

Both this compound and petroselinic acid can be converted into various derivatives, such as estolides and esters, for use as lubricant base stocks and additives. These bio-based lubricants offer advantages in terms of biodegradability and lubricity.

This compound: The long carbon chain of this compound contributes to high viscosity and good lubricating properties.[6] Its derivatives, such as behenyl alcohol, can act as pour point depressants.[2] High-erucic acid oils have been used directly as lubricants or in formulations.[7]

Petroselinic Acid: Estolides derived from petroselinic acid have shown promising lubricant properties. A study on petroselinic acid-based estolide 2-ethylhexyl esters reported the following performance data:

PropertyValueASTM Method
Kinematic Viscosity @ 40°C53 - 75 cStD445
Kinematic Viscosity @ 100°C9.1 - 14.6 cStD445
Viscosity Index151 - 165D2270
Pour Point-24°C to -33°CD97
Oxidative Stability (RPVOT)65 - 273 min (with additive package)D2272
Data from Cermak et al. (2011)[8]

Experimental Protocol: Evaluation of Lubricant Properties

  • Viscosity and Viscosity Index: Kinematic viscosity is measured at 40°C and 100°C using a viscometer according to ASTM D445. The viscosity index (VI), which indicates the effect of temperature on viscosity, is calculated from these values using ASTM D2270.[9][10]

  • Pour Point: The pour point, the lowest temperature at which the oil will flow, is determined according to ASTM D97. This is a critical parameter for low-temperature applications.

  • Oxidative Stability: The Rotating Pressure Vessel Oxidation Test (RPVOT) as per ASTM D2272 is a common method to evaluate the oxidative stability of lubricants. The oil is placed in a pressure vessel with water and a copper catalyst, which is then pressurized with oxygen and rotated at a high temperature. The time until a specified pressure drop occurs is the oxidation induction time.

Surfactants

Derivatives of both erucic and petroselinic acid can be synthesized to create surfactants with varying properties. A direct comparative study by Dierker and Schäfer (2010) provides valuable insights into their performance. They synthesized non-ionic and anionic surfactants from oleic, petroselinic, and erucic acids and found that their properties were in many cases equal to or better than those of commercial surfactants based on C12 and C14 carbon chains.[11]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which micelles begin to form. It can be determined by measuring the change in a physical property of the surfactant solution as a function of concentration.

  • Surface Tension Method:

    • Prepare a series of surfactant solutions of varying concentrations.

    • Measure the surface tension of each solution using a tensiometer.

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is the point at which the surface tension plateaus.[6]

  • Conductivity Method (for ionic surfactants):

    • Measure the electrical conductivity of a series of surfactant solutions.

    • Plot conductivity versus surfactant concentration.

    • The CMC is identified by a distinct change in the slope of the plot.

Workflow for Surfactant Synthesis and Characterization

fatty_acid Erucic or Petroselinic Acid derivatization Chemical Derivatization (e.g., epoxidation, reduction, sulfation) fatty_acid->derivatization surfactant Surfactant Synthesis derivatization->surfactant purification Purification surfactant->purification characterization Property Characterization purification->characterization cmc CMC Determination (Tensiometry, Conductivity) characterization->cmc surface_tension Surface Tension Measurement characterization->surface_tension

Figure 2: General workflow for the synthesis and characterization of fatty acid-based surfactants.
Cosmetics and Personal Care

Both fatty acids and their derivatives are utilized in cosmetic formulations for their emollient and moisturizing properties.

This compound: Valued for its stability and viscosity, this compound is used in creams, lotions, and other skincare products to provide hydration and protect the skin.[6]

Petroselinic Acid: This fatty acid is also used in cosmetic formulations as a moisturizing agent. More specifically, it has been investigated for its potential to reduce skin irritation.

Quantitative Data on Skin Hydration:

While direct comparative studies are limited, the general principle behind the moisturizing effect of fatty acids is their ability to support the skin's lipid barrier, reducing transepidermal water loss (TEWL). A healthy skin barrier is composed of ceramides, cholesterol, and free fatty acids.[5][12] Topical application of fatty acids can help replenish these components.

Experimental Protocol: Assessment of Skin Hydration

  • Corneometer Measurement: A Corneometer is a device that measures the hydration level of the stratum corneum by determining its electrical capacitance. An increase in capacitance corresponds to higher skin hydration.

  • Transepidermal Water Loss (TEWL) Measurement: A TEWL meter measures the amount of water that evaporates from the skin's surface. A lower TEWL value indicates a more intact skin barrier and better hydration.

Conclusion

This compound and petroselinic acid offer distinct advantages for various industrial applications due to the different chemical building blocks that can be derived from them.

  • For polymer synthesis, the choice between the two depends on the desired polyamide. This compound provides a route to longer-chain nylons with low moisture absorption, while petroselinic acid is a precursor to the more common nylon 6,6.

  • In the lubricant sector, both show promise for creating high-performance, biodegradable products. The available data on petroselinic acid-derived estolides suggests excellent low-temperature properties and good oxidative stability.

  • As precursors for surfactants, derivatives of both fatty acids have demonstrated performance comparable to or better than conventional surfactants.

  • In cosmetics, both contribute to skin hydration by supporting the skin's lipid barrier.

Further direct comparative studies with quantitative performance data are needed to fully elucidate the advantages of one fatty acid over the other in specific formulations. However, the existing research clearly indicates that both this compound and petroselinic acid are versatile and valuable renewable resources for the chemical industry.

References

A Comparative Analysis of the Cardiotoxic Effects of Erucic Acid and Other Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiotoxic effects of erucic acid against other prevalent long-chain fatty acids, including oleic acid, palmitic acid, and stearic acid. The information is supported by experimental data to elucidate the distinct mechanisms and pathological outcomes associated with these fatty acids.

Executive Summary

Long-chain fatty acids are crucial for cardiac energy metabolism. However, imbalances in their dietary intake and metabolism can lead to significant cardiotoxic effects. This compound, a long-chain monounsaturated fatty acid, is particularly known for inducing myocardial lipidosis, a condition characterized by the abnormal accumulation of lipids within cardiomyocytes. This guide delves into the comparative cardiotoxicity of this compound, highlighting its unique metabolic fate in the heart compared to other long-chain fatty acids. While this compound's primary cardiotoxic effect is lipid accumulation due to inhibited mitochondrial β-oxidation, other fatty acids like palmitic acid can trigger inflammatory pathways, and stearic acid presents a more complex, context-dependent cardiotoxic profile.

Comparative Effects on Cardiac Health

The cardiotoxic profiles of this compound, oleic acid, palmitic acid, and stearic acid differ significantly in their mechanisms and ultimate impact on cardiac tissue.

This compound (C22:1n-9): The hallmark of this compound cardiotoxicity is myocardial lipidosis , or the accumulation of triglycerides within heart muscle cells. This is primarily due to the slow rate at which cardiac mitochondria can oxidize this very long-chain fatty acid.[1][2][3] The impaired oxidation of this compound also leads to the inhibition of the oxidation of other long-chain fatty acids, further contributing to lipid buildup.[2] While this lipidosis is initially reversible, prolonged exposure to high levels of this compound can lead to more severe and irreversible cardiac damage, including focal myocardial necrosis and fibrosis.

Oleic Acid (C18:1n-9): In stark contrast to this compound, oleic acid is readily oxidized by heart mitochondria and is generally considered non-toxic to the heart.[1][4] In fact, some studies suggest that oleic acid can mitigate the toxic effects of saturated fatty acids like stearic acid.[5][6] Its efficient metabolism prevents the accumulation of lipids that is characteristic of this compound-induced cardiotoxicity.

Palmitic Acid (C16:0): As a saturated fatty acid, palmitic acid's cardiotoxicity is primarily linked to the induction of cellular stress and inflammation. Unlike this compound, it does not typically cause the same degree of lipid accumulation in cardiomyocytes.[7] Instead, palmitic acid can activate inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines and contributing to cardiac inflammation and dysfunction.[8][9][10][11][12]

Stearic Acid (C18:0): The cardiotoxic effects of stearic acid are more nuanced. Some studies suggest it is less detrimental than palmitic acid in terms of its impact on cholesterol levels.[13][14][15] Moreover, dietary supplementation with stearic acid has been shown to reduce the severity of myocardial lesions induced by high-erucic acid rapeseed oil.[16] However, other research indicates that stearic acid can directly induce cardiomyocyte apoptosis (cell death).[5][6]

Quantitative Data Comparison

The following tables summarize key quantitative findings from various experimental studies, offering a comparative view of the cardiotoxic effects of these fatty acids.

Fatty AcidAnimal ModelDosage/ConcentrationKey Quantitative FindingsReference
This compound RatsDiet with high this compound (20% rapeseed oil) for 3-5 daysFourfold increase in cardiac triglycerides; 60% increase in long-chain acyl CoA.[3]
This compound RatsDiet with ~9% this compoundSignificantly increased myocardial lipidosis compared to diets with ~2.5% this compound.[17]
Oleic Acid Guinea Pig (perfused heart)Radioactive pulseIncorporation into esterified lipids was much faster than this compound.[1]
Palmitic Acid Human Aortic Endothelial Cells50 µMDid not significantly affect cell viability.[6]
Stearic Acid Human Aortic Endothelial Cells50 µMSignificantly inhibited cell growth.[6]
Stearic Acid Chick Embryo Cardiomyocytes71 µM (ED50)Induced a significant, concentration-dependent increase in cell death.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Induction of Myocardial Lipidosis with this compound
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Diet: A diet containing 20% by weight of fat/oil with varying percentages of this compound is administered. For example, a diet with approximately 9% this compound has been shown to induce significant myocardial lipidosis.[17]

  • Duration: Feeding periods can range from one week to several months to study acute versus chronic effects.[17]

  • Endpoint Analysis: Hearts are excised, weighed, and processed for histological and biochemical analysis.

Histological Assessment of Myocardial Lipidosis

Oil Red O Staining for Neutral Lipids:

  • Tissue Preparation: Hearts are embedded in a suitable medium (e.g., OCT compound) and snap-frozen. Frozen sections (8-10 µm) are cut using a cryostat.

  • Fixation: Sections are fixed in 10% formalin.

  • Staining:

    • Rinse with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O working solution for 15 minutes.

    • Briefly rinse again with 60% isopropanol.

  • Counterstaining: Nuclei are lightly stained with hematoxylin.

  • Mounting: Sections are mounted with an aqueous mounting medium.

    • Result: Lipid droplets appear red, and nuclei appear blue.

Biochemical Quantification of Cardiac Triglycerides
  • Tissue Homogenization: A weighed portion of the heart tissue is homogenized in a suitable buffer.

  • Lipid Extraction: Total lipids are extracted from the homogenate using established methods such as the Folch or Bligh-Dyer methods, which involve chloroform and methanol mixtures.

  • Quantification: The triglyceride content in the lipid extract is quantified using commercially available colorimetric or fluorometric assay kits. Results are typically normalized to the initial tissue weight (e.g., mg of triglyceride per gram of heart tissue).

Assessment of Cardiac Function

Echocardiography in Rodents:

  • Anesthesia: Animals are anesthetized, often with isoflurane, and their body temperature is maintained.

  • Imaging: A high-frequency ultrasound system is used to acquire two-dimensional (2D) and M-mode images of the heart in various views (e.g., parasternal long-axis and short-axis).

  • Parameters Measured: Key parameters of cardiac function, such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions, are measured from the acquired images.

Hemodynamic Measurements in Rodents:

  • Catheterization: A pressure-volume catheter is inserted into the left ventricle via the carotid artery.

  • Data Acquisition: The catheter measures instantaneous pressure and volume within the ventricle, generating pressure-volume loops.

  • Parameters Measured: From the pressure-volume loops, a variety of hemodynamic parameters can be derived, including systolic and diastolic pressure, contractility indices (e.g., dP/dt_max), and relaxation indices (e.g., dP/dt_min).

Signaling Pathways in Fatty Acid-Induced Cardiotoxicity

The cardiotoxic effects of different long-chain fatty acids are mediated by distinct signaling pathways.

This compound and Mitochondrial β-Oxidation

The primary mechanism of this compound's cardiotoxicity is its interference with mitochondrial fatty acid β-oxidation. Due to its very long-chain structure, this compound is a poor substrate for the enzymes of β-oxidation in the heart. This leads to its accumulation and the subsequent esterification into triglycerides, resulting in myocardial lipidosis.

erucic_acid_pathway ErucicAcid This compound Mitochondria Cardiac Mitochondria ErucicAcid->Mitochondria Enters BetaOxidation β-Oxidation Enzymes ErucicAcid->BetaOxidation Poor Substrate Triglycerides Triglyceride Accumulation (Myocardial Lipidosis) ErucicAcid->Triglycerides Esterification Mitochondria->BetaOxidation Energy Reduced ATP Production BetaOxidation->Energy Inhibited

Mechanism of this compound-Induced Myocardial Lipidosis.
Palmitic Acid, Inflammation, and Fibrosis

Palmitic acid can induce an inflammatory response in cardiac cells by activating the TLR4 signaling pathway. This leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines. Furthermore, chronic inflammation can contribute to cardiac fibrosis through the activation of pathways like TGF-β.

palmitic_acid_pathway PalmiticAcid Palmitic Acid TLR4 TLR4 PalmiticAcid->TLR4 Activates NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Upregulates Inflammation Cardiac Inflammation Cytokines->Inflammation TGFb TGF-β Pathway Inflammation->TGFb Activates Fibrosis Cardiac Fibrosis TGFb->Fibrosis

Palmitic Acid-Induced Inflammatory and Fibrotic Signaling.
Experimental Workflow for Comparative Cardiotoxicity Assessment

A typical experimental workflow to compare the cardiotoxic effects of different long-chain fatty acids is outlined below.

experimental_workflow AnimalModel Animal Model (e.g., Rats) DietaryGroups Dietary Groups: - Control - this compound - Oleic Acid - Palmitic Acid - Stearic Acid AnimalModel->DietaryGroups Treatment Dietary Treatment (Specified Duration) DietaryGroups->Treatment CardiacFunction In Vivo Cardiac Function Assessment (Echocardiography, Hemodynamics) Treatment->CardiacFunction TissueCollection Heart Tissue Collection CardiacFunction->TissueCollection Histology Histological Analysis (Oil Red O, H&E, Masson's Trichrome) TissueCollection->Histology Biochemistry Biochemical Analysis (Triglyceride Quantification) TissueCollection->Biochemistry Molecular Molecular Analysis (Gene Expression, Western Blot) TissueCollection->Molecular

Workflow for Comparing Fatty Acid Cardiotoxicity.

Conclusion

The cardiotoxic potential of long-chain fatty acids is highly dependent on their specific chemical structure, which dictates their metabolic fate and signaling properties within the heart. This compound's cardiotoxicity is primarily a consequence of its inefficient mitochondrial β-oxidation, leading to myocardial lipidosis. In contrast, saturated fatty acids like palmitic acid are more strongly linked to inflammatory and fibrotic pathways. Oleic acid is generally well-metabolized and appears to be cardioprotective. The effects of stearic acid are more complex and may depend on the overall dietary context. A thorough understanding of these differential effects is paramount for researchers and professionals in the fields of nutrition, cardiology, and drug development to devise strategies for mitigating the risks associated with dietary fat intake and for the development of novel therapeutic interventions for cardiac diseases.

References

A Comparative Guide to Transgenic Approaches for High Erucic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of transgenic strategies aimed at increasing erucic acid content in oilseed crops. The information presented is supported by experimental data to aid researchers in selecting and designing effective approaches for high this compound production, a valuable feedstock for various industrial applications.

Overview of Transgenic Strategies

Metabolic engineering efforts to enhance this compound (C22:1) levels in plants primarily focus on three key genetic targets within the fatty acid biosynthesis pathway:

  • Fatty Acid Elongase 1 (FAE1): This enzyme, also known as 3-ketoacyl-CoA synthase (KCS), is a rate-limiting step in the elongation of oleic acid (C18:1) to very-long-chain fatty acids, including this compound. Overexpression of the FAE1 gene is a common strategy to boost the production of this compound.[1][2]

  • Lysophosphatidic Acid Acyltransferase (LPAAT): This enzyme is responsible for incorporating fatty acids into the sn-2 position of the glycerol backbone during triacylglycerol (TAG) synthesis. Most LPAATs in common oilseed crops do not efficiently incorporate this compound. Introducing an LPAAT gene from a plant that naturally produces high levels of this compound, such as Limnanthes douglasii, can overcome this bottleneck.

  • Fatty Acid Desaturase 2 (FAD2): This enzyme competes with FAE1 for the same substrate, oleic acid, converting it into linoleic acid (C18:2). Downregulating the FAD2 gene increases the pool of oleic acid available for the synthesis of this compound.[1]

Combining these approaches has shown synergistic effects, leading to higher levels of this compound than any single-gene strategy.

Comparative Performance of Transgenic Approaches

The following tables summarize quantitative data from various studies, comparing the fatty acid composition of wild-type and transgenic plants.

Table 1: Overexpression of FAE1 and LPAAT Genes

Plant SpeciesTransgene(s)Wild-Type this compound (%)Transgenic this compound (%)Change in Other Fatty AcidsReference
Brassica napusAtFAE143.960.2Oleic acid decreased(Lang et al., 2022)[3]
Brassica napusBnFAE1 + LdLPAAT5463 (up to 72 in F2)Polyunsaturated fatty acids decreased(Nath et al., 2009)[1]
Arabidopsis thalianaFAE1 (napin promoter)2.19.6Not specified[1]
Arabidopsis thalianaFAE1 (35S promoter)2.13.2 - 4.0Not specified[1]

Table 2: Downregulation of the FAD2 Gene

Plant SpeciesMethodWild-Type this compound (%)Transgenic this compound (%)Change in Other Fatty AcidsReference
Brassica napusRNAi42.2545.62Not specified(Shi et al., 2017)[1]
Brassica napusArtificial miRNA47.2652.38Not specified(Wang et al., 2019)[1]
Brassica napus (low erucic)Artificial miRNA0.530.98Not specified(Wang et al., 2019)[1]
Brassica carinataCo-suppression1227Oleic acid increased (36-99%), Linoleic acid decreased (3-18%), Linolenic acid decreased (22-49%)(Jadhav et al., 2005)[4]
Brassica carinataAntisenseNot specifiedNot specifiedOleic acid increased (54-130%), Linoleic acid decreased (9-39%), Linolenic acid decreased (33-48%)(Jadhav et al., 2005)[4]
Thlaspi arvenseCRISPR/Cas93540Not specified(Jarvis et al., 2021)[1]

Table 3: Combined Transgenic and Breeding Approaches

Plant SpeciesApproachParental this compound (%)Recombinant this compound (%)Change in Other Fatty AcidsReference
Brassica napusTransgenic HEAR x non-transgenic low polyunsaturated lineTransgenic: 63.2, Non-transgenic: 49.6Up to 72Polyunsaturated fatty acids as low as 5-6%(Nath, 2008)[5]
Brassica napusTransgenic (Ld-LPAAT + Bn-fae1) x HELP lineTNKAT: 46, 6575-1 HELP: 5035 - 59 (in DH population)Polyunsaturated fatty acids ranged from 6-28%[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Agrobacterium-mediated Transformation of Brassica napus

This protocol is adapted from established methods for Brassica transformation.[7][8][9][10]

  • Seed Sterilization and Germination:

    • Surface sterilize Brassica napus seeds with 70% ethanol for 1 minute, followed by a 10-15 minute treatment with 1% sodium hypochlorite solution containing a few drops of Tween-20.

    • Rinse the seeds 3-4 times with sterile distilled water.

    • Germinate the seeds on a sterile germination medium (e.g., MS medium with 2% sucrose and 0.8% agar) in a controlled environment (22-25°C, 16h light/8h dark photoperiod).

  • Explant Preparation and Inoculation:

    • Use cotyledons or hypocotyls from 4-7 day old seedlings as explants.

    • Culture Agrobacterium tumefaciens carrying the desired gene construct in a suitable liquid medium (e.g., YEP) with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Pellet the Agrobacterium cells by centrifugation and resuspend them in a liquid co-cultivation medium.

    • Immerse the explants in the bacterial suspension for 20-30 minutes.

  • Co-cultivation and Selection:

    • Blot the inoculated explants on sterile filter paper and place them on a co-cultivation medium.

    • Incubate in the dark for 2-3 days at 22-25°C.

    • Transfer the explants to a selection medium containing appropriate antibiotics (e.g., kanamycin or hygromycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime or carbenicillin) to inhibit Agrobacterium growth.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

  • Regeneration and Rooting:

    • Once shoots have developed, transfer them to a shoot elongation medium.

    • Excise well-developed shoots and transfer them to a rooting medium.

    • After roots have formed, transfer the plantlets to soil and grow them in a greenhouse.

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC-FID)

This protocol outlines the standard procedure for analyzing the fatty acid composition of seed oil.[11][12][13][14]

  • Lipid Extraction:

    • Homogenize a known amount of seed tissue in a chloroform:methanol (2:1, v/v) solution.

    • Add 0.9% NaCl solution to facilitate phase separation.

    • Centrifuge the mixture and collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Transmethylation to FAMEs:

    • Add a solution of 0.5 M sodium methoxide in methanol to the extracted lipids.

    • Incubate at 50°C for 10-15 minutes.

    • Neutralize the reaction by adding an acidic solution (e.g., 1 M H₂SO₄ in methanol).

    • Add hexane and water, vortex, and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for analysis.

  • GC-FID Analysis:

    • Inject an aliquot of the FAMEs solution into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like BPX70).

    • Use a temperature program that allows for the separation of different FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Identify and quantify the individual FAMEs by comparing their retention times and peak areas to those of known standards.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of the transgenes and endogenous target genes.[15][16][17][18][19]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the relevant plant tissue (e.g., developing seeds) using a commercial RNA extraction kit or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the transgene and the endogenous genes of interest, as well as for one or more reference genes (e.g., actin or ubiquitin) for normalization.

    • Validate the primer efficiency by performing a standard curve analysis.

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reactions using a SYBR Green-based master mix, the cDNA template, and the specific primers.

    • Perform the reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include no-template controls and no-reverse-transcriptase controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene(s).

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key metabolic pathways, transgenic strategies, and experimental workflows.

Erucic_Acid_Biosynthesis Oleoyl_CoA Oleoyl-CoA (C18:1) Eicosenoyl_CoA Eicosenoyl-CoA (C20:1) Oleoyl_CoA->Eicosenoyl_CoA FAE1/KCS Linoleoyl_PC Linoleoyl-PC (C18:2) Oleoyl_CoA->Linoleoyl_PC FAD2 Erucoyl_CoA Erucoyl-CoA (C22:1) Eicosenoyl_CoA->Erucoyl_CoA FAE1/KCS PA Phosphatidic Acid Erucoyl_CoA->PA LPAAT (sn-2 position) TAG Triacylglycerol (TAG) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA LPA->PA LPAAT DAG Diacylglycerol PA->DAG DAG->TAG DGAT

Caption: Biosynthesis pathway of this compound.

Transgenic_Strategies cluster_0 Genetic Modifications cluster_1 Metabolic Consequences Overexpress_FAE1 Overexpress FAE1 Increased_Elongation Increased Fatty Acid Elongation Overexpress_FAE1->Increased_Elongation Overexpress_LPAAT Overexpress LPAAT Increased_Erucic_Incorporation Increased this compound Incorporation into TAG Overexpress_LPAAT->Increased_Erucic_Incorporation Downregulate_FAD2 Downregulate FAD2 Increased_Oleic_Pool Increased Oleic Acid Pool Downregulate_FAD2->Increased_Oleic_Pool High_Erucic_Acid High this compound Production Increased_Elongation->High_Erucic_Acid Increased_Erucic_Incorporation->High_Erucic_Acid Increased_Oleic_Pool->Increased_Elongation

Caption: Transgenic strategies for high this compound.

Experimental_Workflow Start Gene Construct Design Transformation Agrobacterium-mediated Transformation Start->Transformation Selection Selection of Transgenic Plants Transformation->Selection Molecular_Analysis Molecular Analysis (PCR, qRT-PCR) Selection->Molecular_Analysis Phenotypic_Analysis Phenotypic Analysis (Fatty Acid Profiling) Molecular_Analysis->Phenotypic_Analysis Breeding Breeding and Field Trials Phenotypic_Analysis->Breeding End High this compound Variety Breeding->End

Caption: Experimental workflow for transgenic plants.

References

A Comparative Analysis of Erucic Acid versus Oleic Acid Incorporation into Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the incorporation of erucic acid and oleic acid into various lipid classes, supported by experimental data. The differential metabolism of these two fatty acids has significant implications for cellular lipid homeostasis and is of considerable interest in the fields of nutrition, metabolic research, and drug development.

Executive Summary

Experimental evidence consistently demonstrates that oleic acid is more readily and rapidly incorporated into a broader range of lipid classes, including both phospholipids and triglycerides, compared to this compound. In contrast, this compound is preferentially channeled into triglycerides and the free fatty acid pool, with a significantly slower rate of incorporation into esterified lipids overall. This difference is largely attributed to the lower efficiency of this compound's activation to its acyl-CoA derivative, a critical step for both its oxidation and its incorporation into complex lipids.

Data Presentation: Quantitative Comparison of Fatty Acid Incorporation

The following tables summarize the distribution of radiolabeled this compound and oleic acid into different lipid fractions in isolated rat hepatocytes. These data highlight the distinct metabolic fates of these two fatty acids.

Table 1: Distribution of Radiolabeled Fatty Acids in Hepatocyte Lipids and Secreted Products [1]

Lipid Fraction[14C] this compound (% of total radioactivity)[14C] Oleic Acid (% of total radioactivity)
Cellular Triglycerides MajorReadily Incorporated
Cellular Phospholipids MinorReadily Incorporated
Free Fatty Acid Pool HighLow
Secreted Triglycerides 20-30%20-30%
Secreted Phospholipids 1-5%1-5%

Table 2: Overall Metabolism of Radiolabeled Fatty Acids in Hepatocytes [1]

Metabolic Parameter[14C] this compound[14C] Oleic Acid
Disappearance from Medium More RapidSlower
Incorporation into Esterified Lipids Slower[2]Faster[2]
Oxidation (CO2 Production) Lower[2]Higher[2]
Chain-shortened Products Found in PhospholipidsLess prevalent
Water-soluble Products (60 min) 10-12%Lower than this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and oleic acid incorporation into lipids.

Radiolabeling and Incubation of Hepatocytes

This protocol is adapted from studies investigating fatty acid metabolism in isolated rat hepatocytes.[1][3]

  • Cell Culture: Primary hepatocytes are isolated from rats and cultured in a suitable medium (e.g., DMEM with 25 mM HEPES, 1% BSA).

  • Radiolabeling: Cells are incubated with albumin-bound radiolabeled fatty acids. Common isotopes include [14C]this compound and [14C]oleic acid, or [3H]this compound and [3H]oleic acid.

  • Incubation: Incubations are carried out for various time points (e.g., 15 and 60 minutes) to assess the rate of incorporation.

  • Cell Viability: Cell viability is monitored throughout the experiment, typically aiming for >90%.

  • Sample Collection: At the end of the incubation period, the medium and cells are collected separately for lipid extraction and analysis.

Lipid Extraction and Separation by Thin-Layer Chromatography (TLC)

This protocol is a standard method for separating different lipid classes.[4][5][6][7]

  • Lipid Extraction: Lipids are extracted from the collected cells and medium using a solvent mixture, commonly the Bligh and Dyer method (chloroform:methanol:water).

  • TLC Plate Preparation: A silica gel TLC plate is activated by heating. A line is drawn near the bottom of the plate for sample application.

  • Sample Spotting: The lipid extracts are concentrated and spotted onto the prepared TLC plate. Standards for different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) are also spotted.

  • Development: The TLC plate is placed in a sealed chamber containing a solvent system (e.g., petroleum ether:diethyl ether:acetic acid for neutral lipids). The solvent moves up the plate by capillary action, separating the lipid components based on their polarity.

  • Visualization: The separated lipid spots are visualized, for example, by spraying with a reagent like 50% sulfuric acid and heating, which chars the lipids and makes them visible as dark spots.

  • Quantification: The amount of radioactivity in each lipid spot is determined using a scintillation counter to quantify the incorporation of the radiolabeled fatty acid into each lipid class.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the detailed analysis of the fatty acid composition of lipids.[8][9][10]

  • Transesterification: The lipid extracts or individual lipid spots scraped from the TLC plate are transesterified to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). This is typically done by heating the sample with methanolic HCl or BF3-methanol.

  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a nonpolar solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity. The separated FAMEs then enter a mass spectrometer, which fragments the molecules and detects the fragments, allowing for their identification and quantification.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different FAMEs. The area under each peak is proportional to the amount of that fatty acid in the sample.

Mandatory Visualizations

Metabolic Pathway of this compound Synthesis and Incorporation

The following diagram illustrates the biosynthetic pathway of this compound from oleic acid and its subsequent incorporation into triacylglycerol (TAG).

cluster_ER Endoplasmic Reticulum Oleoyl_CoA Oleoyl-CoA (18:1) Eicosenoyl_CoA Eicosenoyl-CoA (20:1) Oleoyl_CoA->Eicosenoyl_CoA FAE1 (Elongase) Erucyl_CoA Erucyl-CoA (22:1) Eicosenoyl_CoA->Erucyl_CoA FAE1 (Elongase) LPA Lysophosphatidic Acid Erucyl_CoA->LPA PA Phosphatidic Acid Erucyl_CoA->PA TAG Triacylglycerol Erucyl_CoA->TAG G3P Glycerol-3-Phosphate G3P->LPA GPAT LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP DAG->TAG DGAT caption Biosynthesis of this compound and TAG Incorporation.

Caption: Biosynthesis of this compound and TAG Incorporation.

Experimental Workflow for Comparative Fatty Acid Incorporation Analysis

The diagram below outlines the key steps in a typical experiment designed to compare the incorporation of this compound and oleic acid into lipids.

Hepatocyte_Culture 1. Hepatocyte Culture Radiolabeling 2. Radiolabeling with [14C]this compound or [14C]Oleic Acid Hepatocyte_Culture->Radiolabeling Incubation 3. Incubation (Time Course) Radiolabeling->Incubation Separation 4. Separation of Cells and Medium Incubation->Separation Lipid_Extraction 5. Lipid Extraction Separation->Lipid_Extraction TLC 6. TLC Separation of Lipid Classes Lipid_Extraction->TLC Quantification 7. Quantification of Radioactivity TLC->Quantification GC_MS 8. (Optional) GC-MS for Fatty Acid Composition TLC->GC_MS caption Workflow for Fatty Acid Incorporation Assay.

Caption: Workflow for Fatty Acid Incorporation Assay.

Signaling Pathway for Oleic Acid-Induced Lipid Droplet Formation

The following diagram illustrates a known signaling pathway through which oleic acid stimulates the formation of lipid droplets. A directly comparable pathway for this compound has not been extensively elucidated in the literature.

Oleic_Acid Oleic Acid FFAR4 FFAR4 (Fatty Acid Receptor) Oleic_Acid->FFAR4 G_Protein G-protein FFAR4->G_Protein PI3K PI3-Kinase G_Protein->PI3K AKT AKT PI3K->AKT PLD Phospholipase D AKT->PLD Lipid_Droplet Lipid Droplet Formation PLD->Lipid_Droplet caption Oleic Acid-Induced Lipid Droplet Formation Pathway.

Caption: Oleic Acid-Induced Lipid Droplet Formation Pathway.

References

assessing the performance of different capillary columns for erucic acid separation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Capillary Columns for Erucic Acid Separation

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of this compound, a long-chain monounsaturated omega-9 fatty acid, is crucial in food safety, nutritional analysis, and drug development. Gas chromatography (GC) is the standard method for this analysis, typically after converting the fatty acid to its more volatile methyl ester (FAME). The choice of capillary column is paramount for achieving the desired separation and resolution. This guide provides a comparative assessment of different capillary columns for the separation of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Capillary Columns

The separation of this compound methyl ester (C22:1n9) is most effectively achieved on polar to highly polar capillary columns. The two main types of stationary phases used for this application are polyethylene glycol (PEG) and cyanopropyl siloxane. PEG columns, often referred to as WAX columns, separate FAMEs primarily by their carbon number and degree of unsaturation. Highly polar cyanopropyl siloxane columns offer enhanced selectivity, particularly for resolving geometric (cis/trans) and positional isomers.

Capillary ColumnStationary PhaseDimensions (L x ID x df)Typical Performance for this compound Methyl Ester (C22:1n9)Key Features
Rt-2560 Highly Polar Biscyanopropyl Polysiloxane100 m x 0.25 mm x 0.20 µmProvides excellent resolution, separating C22:1 from adjacent FAMEs like C20:3 and C20:4 with a resolution of >1.0, as required by AOAC 996.06.[1][2]Specifically designed for detailed FAME analysis, including cis/trans isomers.[1][2]
SP-2560 Highly Polar Poly(biscyanopropyl siloxane)100 m x 0.25 mm x 0.20 µmOffers high-resolution separation of cis/trans FAME isomers.[3]Specified in AOAC methods for cis/trans FAME analysis.[3]
HP-88 Highly Polar (88% Cyanopropyl)aryl-polysiloxane100 m x 0.25 mm x 0.2 µmDesigned for the separation of FAMEs, providing excellent resolution of positional and cis/trans isomers.[4][5]Offers a high-temperature limit and is not a bonded phase, so solvent rinsing is not recommended.[4]
DB-23 Mid-to-High Polarity (50%-Cyanopropyl)-methylpolysiloxane60 m x 0.25 mm x 0.15 µmProvides excellent separation for complex FAME mixtures and can achieve some separation of cis/trans isomers.[1][6]A bonded and crosslinked phase that is solvent rinsable.[7]
DB-WAX Polar Polyethylene Glycol (PEG)30 m x 0.25 mm x 0.25 µmGood for general FAME analysis, separating by carbon number and unsaturation. However, it does not typically separate cis/trans isomers.[1]A robust and versatile polar column.
Omegawax Polar Polyethylene Glycol (PEG)30 m x 0.25 mm x 0.25 µmSpecifically tested for reproducible analysis of FAMEs, particularly omega-3 and omega-6 fatty acids.Provides good resolution for non-hydrogenated FAMEs.
Nukol Acidic, Bonded Polyethylene Glycol (PEG)30 m x 0.25 mm x 0.25 µmIdeal for the analysis of underivatized free fatty acids, providing sharp, symmetric peaks. It can also be used for FAME analysis.[8]Can be rinsed with solvents, prolonging column life.[8]

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound as its fatty acid methyl ester (FAME) using gas chromatography.

Sample Preparation: Transesterification of this compound

A common method for the preparation of FAMEs from oils and fats involves saponification followed by methylation.

  • Saponification : Weigh approximately 100 mg of the oil sample into a screw-cap test tube. Add 2 mL of 0.5 M NaOH in methanol.

  • Heat the mixture in a water bath at 100°C for 5-10 minutes until the fat globules go into solution.

  • Methylation : Add 2 mL of Boron Trifluoride (BF₃) in methanol (12-14% w/v) to the cooled solution.

  • Heat the mixture again at 100°C for 5-10 minutes.

  • Extraction : Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for FAME analysis on different capillary columns. It is important to optimize these conditions for the specific instrument and application.

GC Conditions for Highly Polar Cyanopropyl Columns (e.g., Rt-2560, SP-2560, HP-88)

  • GC System : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness.

  • Oven Temperature Program : 100°C (hold 4 min) to 240°C at 3°C/min (hold 15 min).[1]

  • Injector : Split/splitless inlet at 250°C with a split ratio of 100:1.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium).[1]

  • Detector : FID at 285°C.[1]

  • Injection Volume : 1 µL.

GC Conditions for Polar PEG Columns (e.g., DB-Wax)

  • GC System : Gas chromatograph with FID.

  • Column : DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program : 50°C (hold 1 min), ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C (hold 18 min).[1]

  • Injector : Split/splitless inlet at 250°C with a split ratio of 50:1.[1]

  • Carrier Gas : Hydrogen at a constant pressure (e.g., 53 kPa).[1]

  • Detector : FID at 280°C.[1]

  • Injection Volume : 1 µL.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining this compound content in a sample.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Oil/Fat Sample Saponification Saponification (NaOH in Methanol) Sample->Saponification Methylation Methylation (BF3 in Methanol) Saponification->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Capillary Column Separation (e.g., Rt-2560) GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification

Caption: Workflow for this compound analysis by GC-FID.

References

erucic acid's role in adrenoleukodystrophy treatment compared to other fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of erucic acid with other fatty acids in the context of adrenoleukodystrophy (ALD) treatment. It is designed to be an objective resource, presenting experimental data, detailed methodologies, and an exploration of the underlying biochemical pathways to inform future research and drug development.

Introduction to Adrenoleukodystrophy and the Rationale for Fatty Acid Therapy

X-linked adrenoleukodystrophy (X-ALD) is a rare genetic neurodegenerative disorder caused by mutations in the ABCD1 gene.[1][2] This gene encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter responsible for the import of very-long-chain fatty acids (VLCFAs) into peroxisomes for their degradation via β-oxidation.[2] Defective ALDP leads to the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), in various tissues, most notably the brain, spinal cord, and adrenal glands.[2][3]

The accumulation of VLCFAs is cytotoxic and is believed to trigger a cascade of pathological events, including mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately leading to demyelination and axonal degeneration.[4][5] The clinical presentation of ALD is heterogeneous, ranging from the rapidly progressive childhood cerebral form (ccALD) to the slower-progressing adrenomyeloneuropathy (AMN) that affects adults.[2]

The rationale for using fatty acids as a therapeutic approach in ALD is based on the principle of competitive inhibition. By introducing high levels of certain monounsaturated fatty acids, the aim is to competitively inhibit the fatty acid elongase enzyme (ELOVL1), which is responsible for the synthesis of VLCFAs.[6][7] This is expected to reduce the endogenous production of toxic VLCFAs.

Comparative Efficacy of Fatty Acids in ALD Treatment

This section compares the performance of this compound (a key component of Lorenzo's oil) with other fatty acids that have been investigated for ALD therapy, namely oleic acid, docosahexaenoic acid (DHA), and nervonic acid.

This compound (in Lorenzo's Oil)

Lorenzo's oil is a 4:1 mixture of glyceryl trioleate (the triglyceride form of oleic acid) and glyceryl trierucate (the triglyceride form of this compound).[8] It was developed based on the hypothesis that the administration of these monounsaturated fatty acids could competitively inhibit the synthesis of saturated VLCFAs.

Biochemical Efficacy:

Numerous studies have demonstrated that Lorenzo's oil can effectively reduce plasma levels of C26:0 in ALD patients.[9][10][11] Reductions of approximately 50% in plasma C26:0 levels have been reported within weeks of starting treatment.[10][11]

Clinical Efficacy:

The clinical efficacy of Lorenzo's oil remains a subject of debate. While it effectively lowers VLCFA levels in the blood, its ability to halt or reverse neurological progression is controversial.[12]

  • Symptomatic Patients: In patients who are already symptomatic, clinical trials have generally shown no significant clinical benefit.[3][9] Some studies have even reported disease progression despite normalization of plasma VLCFA levels.[3]

  • Asymptomatic Patients: There is some evidence to suggest that Lorenzo's oil may have a preventive effect in asymptomatic boys with ALD, potentially delaying the onset of cerebral demyelination.[13] However, these studies have been criticized for their lack of a placebo control group.[7]

Adverse Effects:

Commonly reported side effects of Lorenzo's oil include mild to moderate thrombocytopenia (reduced platelet count) and elevated liver enzymes.[3][9]

Docosahexaenoic Acid (DHA)

DHA is an omega-3 polyunsaturated fatty acid that is essential for brain health. Its potential role in ALD is based on its ability to counteract some of the downstream pathological effects of VLCFA accumulation, such as oxidative stress and mitochondrial dysfunction.

Preclinical Evidence:

In vitro studies using oligodendrocyte cell models have shown that DHA can attenuate VLCFA-induced cell death, mitochondrial alterations, and oxidative stress.[14]

Clinical Evidence:

Currently, there is a lack of robust clinical trial data specifically evaluating the efficacy of DHA as a standalone treatment for ALD. Some case reports and small studies have explored its use in combination with Lorenzo's oil, but the results have been inconclusive.[15]

Nervonic Acid

Nervonic acid is a monounsaturated fatty acid that, like this compound, has been investigated for its potential to reduce VLCFA levels.

Preclinical Evidence:

Studies using ALD patient-derived fibroblasts have shown that nervonic acid can reverse the accumulation of C26:0 in a concentration-dependent manner.[4][14] Interestingly, these studies also suggest that nervonic acid may have additional benefits beyond VLCFA reduction, such as improving mitochondrial function and increasing intracellular ATP production, effects not observed with this compound.[4]

Clinical Evidence:

There are currently no published clinical trials on the use of nervonic acid for the treatment of ALD.

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of different fatty acids on VLCFA levels and other relevant parameters.

Table 1: Effect of Lorenzo's Oil on Plasma C26:0 Levels in ALD Patients

StudyPatient PopulationDuration of TreatmentMean Reduction in Plasma C26:0Reference
Aubourg et al. (1993)14 men with AMN, 5 symptomatic heterozygous women, 5 asymptomatic boys18 to 48 monthsNear normalization by week 10[9]
van Geel et al. (1999)22 patients with various ALD phenotypesMedian of 2.5 yearsNormalized or near-normalized in 86% of patients[3]
Jardim et al. (2005)7 male patients with X-ALDMean of 21 months50% reduction[10]

Table 2: Preclinical Comparison of this compound and Nervonic Acid in ALD Fibroblasts

ParameterThis compoundNervonic AcidReference
Reduction in C26:0 levels Yes, significantYes, significant and concentration-dependent[4]
Increase in intracellular ATP No significant increaseYes, significant increase at 20 µM[4]
Protection from oxidative stress Not reportedYes[14]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for diagnosing ALD and for monitoring the biochemical response to treatment.

Principle:

Fatty acids are extracted from plasma or cultured cells, derivatized to form volatile methyl esters, and then separated and quantified using GC-MS.

Detailed Protocol:

  • Sample Preparation: A small volume of plasma (e.g., 100 µL) is used.[16]

  • Lipid Extraction: Total lipids are extracted from the plasma using a solvent mixture, typically chloroform/methanol.

  • Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids. This is usually done by saponification with a strong base (e.g., potassium hydroxide in ethanol).

  • Derivatization: The free fatty acids are converted to their fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., boron trifluoride in methanol). This step makes the fatty acids volatile for GC analysis.

  • GC-MS Analysis: The FAMEs are injected into a gas chromatograph, where they are separated based on their chain length and degree of saturation. The separated FAMEs then enter a mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio.[1][17]

  • Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of a known amount of an internal standard (typically a deuterated fatty acid). The ratios of C24:0/C22:0 and C26:0/C22:0 are often calculated to improve diagnostic accuracy.[1]

Assessment of Mitochondrial Function using Seahorse XF Cell Mito Stress Test

This assay is used to assess the bioenergetic profile of cells by measuring their oxygen consumption rate (OCR).

Principle:

The Seahorse XF Analyzer measures the OCR of live cells in real-time. By sequentially injecting a series of mitochondrial inhibitors, key parameters of mitochondrial respiration can be determined.

Detailed Protocol:

  • Cell Seeding: ALD patient-derived fibroblasts or other relevant cell types are seeded into a Seahorse XF cell culture microplate at a predetermined density (e.g., 20,000 cells/well) and allowed to adhere overnight.[11]

  • Assay Medium: The cell culture medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and the plate is incubated in a CO2-free incubator at 37°C for one hour prior to the assay.[18]

  • Seahorse XF Analysis: The microplate is placed into the Seahorse XF Analyzer. The assay protocol involves the sequential injection of the following compounds:

    • Oligomycin: An ATP synthase inhibitor that blocks mitochondrial ATP production. The resulting decrease in OCR represents the portion of basal respiration that was being used to generate ATP.[18][19]

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for maximal respiration.[18][19]

    • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively, which shut down mitochondrial respiration. The remaining OCR is due to non-mitochondrial oxygen consumption.[18][19]

  • Data Analysis: The OCR measurements are used to calculate several key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[20]

Signaling Pathways and Experimental Workflows

The accumulation of VLCFAs in ALD triggers a complex network of signaling pathways that contribute to the disease's pathology. The following diagrams, generated using the DOT language, illustrate some of these key pathways and experimental workflows.

Pathophysiological Cascade in Adrenoleukodystrophy

ALD_Pathophysiology cluster_genetics Genetic Defect cluster_biochemical Biochemical Abnormality cluster_cellular Cellular Dysfunction cluster_pathology Tissue Pathology ABCD1 ABCD1 Gene Mutation ALDP Defective ALDP Transporter ABCD1->ALDP Leads to VLCFA VLCFA Accumulation (C26:0, C24:0) ALDP->VLCFA Causes Mito Mitochondrial Dysfunction VLCFA->Mito Induces OxStress Oxidative Stress (ROS Production) VLCFA->OxStress Induces Inflam Neuroinflammation (Astrocytes, Microglia) VLCFA->Inflam Triggers Mito->OxStress Demyelination Demyelination OxStress->Demyelination Inflam->Demyelination Axonal Axonal Degeneration Demyelination->Axonal

Caption: Overview of the pathophysiological cascade in ALD.

Mechanism of Action of this compound

Erucic_Acid_MoA cluster_synthesis VLCFA Synthesis Pathway cluster_intervention Therapeutic Intervention LCPUFA Long-Chain Fatty Acids ELOVL1 ELOVL1 Elongase LCPUFA->ELOVL1 Substrate VLCFA Very-Long-Chain Fatty Acids (C26:0) ELOVL1->VLCFA Produces Erucic This compound (from Lorenzo's Oil) Erucic->ELOVL1 Competitively Inhibits

Caption: Competitive inhibition of ELOVL1 by this compound.

Experimental Workflow for GC-MS Analysis of VLCFA

GCMS_Workflow start Plasma Sample extraction Lipid Extraction (Chloroform/Methanol) start->extraction hydrolysis Saponification (KOH/Ethanol) extraction->hydrolysis derivatization Methylation (BF3/Methanol) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification (vs. Internal Standard) gcms->quantification end VLCFA Concentration quantification->end

Caption: Workflow for VLCFA analysis by GC-MS.

VLCFA-Induced Inflammatory Signaling in Astrocytes

Astrocyte_Inflammation VLCFA Accumulated VLCFAs TLR4 Toll-like Receptor 4 (TLR4) VLCFA->TLR4 Activates STAT3 STAT3 Activation VLCFA->STAT3 Induces MAPK MAPK Pathway (p38, p42/44) TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Leads to release of STAT3->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: VLCFA-induced pro-inflammatory signaling in astrocytes.

Conclusion and Future Directions

The use of this compound, as part of Lorenzo's oil, has a clear biochemical effect in reducing plasma VLCFA levels in ALD patients. However, its clinical efficacy, particularly in symptomatic patients, is limited. The lack of significant penetration of this compound into the brain may be a contributing factor.[7]

Preclinical studies on other fatty acids, such as nervonic acid and DHA, are promising. Nervonic acid not only reduces VLCFA levels but may also offer additional benefits by improving mitochondrial function. DHA has shown neuroprotective effects in vitro by mitigating oxidative stress.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head clinical trials are needed to directly compare the efficacy and safety of Lorenzo's oil with other fatty acid formulations, including those containing nervonic acid or DHA.

  • Combination Therapies: Investigating the synergistic effects of combining different fatty acids or using them as adjuncts to other therapeutic strategies like gene therapy or hematopoietic stem cell transplantation.

  • Improved Brain Delivery: Developing strategies to enhance the delivery of therapeutic fatty acids across the blood-brain barrier.

  • Elucidation of Downstream Pathways: Further research into the specific molecular mechanisms by which different fatty acids modulate VLCFA-induced cellular dysfunction will be crucial for the development of more targeted and effective therapies.

This guide highlights the current state of knowledge on the role of this compound and other fatty acids in ALD treatment. While challenges remain, ongoing research continues to provide hope for the development of more effective therapeutic interventions for this devastating disease.

References

Safety Operating Guide

Proper Disposal Procedures for Erucic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of erucic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Before handling, it is crucial to be familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, eye protection (safety glasses or goggles), and a lab coat.[2] In situations where dust or aerosols may be generated, respiratory protection should be used.

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Hygiene: Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • First Aid:

    • If on skin: Immediately wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[2]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3] Call a poison center or doctor if you feel unwell.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental control regulations.[4] Do not dispose of this compound with household garbage or allow it to enter the sewage system or waterways.[1][5]

  • Waste Classification: As a chemical waste generator, you must first determine if the this compound waste is classified as hazardous under regulations such as the US EPA guidelines in 40 CFR 261.3.[2] Consult your institution's Environmental Health & Safety (EH&S) department for guidance on this classification.

  • Collection and Storage:

    • Collect waste this compound in a suitable, properly labeled, and closed container.[3][4]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • Ensure the container is stored in a cool, dry, and well-ventilated place, away from incompatible materials.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").[6]

  • Spill Management:

    • In the event of a spill, prevent it from spreading or entering drains.[2][5]

    • For solid this compound, sweep or vacuum up the material. For liquids, absorb the spill with an inert material (e.g., sand, diatomaceous earth).[2]

    • Place the collected material into a suitable container for disposal.[2][5]

  • Disposal of Contaminated Materials:

    • Any materials used to clean up a spill, as well as contaminated personal protective equipment, should be collected and disposed of as hazardous waste.

    • Uncleaned packaging and containers must be treated as the substance itself and disposed of according to official regulations.[2][4][7]

  • Final Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Contact your institution's EH&S department to schedule a pickup. Dispose of the contents and container at an approved waste disposal plant.[2][3]

Summary of Disposal and Safety Information

ParameterGuidelineCitations
General Disposal Must not be disposed of with household garbage.[1]
Environmental Precautions Do not allow the product to reach the sewage system, ground water, or any water course.[1][4]
Regulatory Compliance Disposal must be made according to official federal, state, and local regulations.[2][4]
Waste Classification Waste generators must determine if the chemical is classified as hazardous waste.[2]
Spill Containment Vacuum, sweep up, or absorb with inert material.[2]
Container for Disposal Place in a suitable, closed, and properly labeled container.[2][3][4]
Uncleaned Packaging Dispose of as the unused product in accordance with official regulations.[2][4][7]

This compound Disposal Workflow

G A Step 1: Identify this compound Waste B Step 2: Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Step 3: Collect Waste in a Designated, Labeled Container B->C D Is this a spill? C->D E Contain spill with inert absorbent material. Collect and place in waste container. D->E Yes F Step 4: Store Waste Container in a Designated Satellite Accumulation Area D->F No E->F G Step 5: Consult Local & Institutional Regulations (Contact EH&S Office) F->G H Step 6: Arrange for Pickup by a Licensed Hazardous Waste Contractor G->H I Proper Disposal Complete H->I

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Erucic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the safe handling and disposal of erucic acid is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides detailed procedures for the use of personal protective equipment (PPE), operational handling, and waste disposal for researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Adherence to the following safety protocols is critical to mitigate these risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection are mandatory[3]. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation[1][2][4].
Skin Protection Wear suitable chemical protection gloves (e.g., nitrile or butyl rubber) tested according to EN 374[2][5]. A lab coat or chemical-resistant apron is also required.Prevents skin contact, which can lead to irritation[1][2]. Contaminated clothing should be removed immediately and washed before reuse[3][4].
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood[1][3]. If dust is generated or ventilation is inadequate, use a particulate filter device (e.g., P1 filter for at least 80% of airborne particles)[2].Minimizes the inhalation of dust or vapors that can irritate the respiratory tract[1][2][3].

Physical and Chemical Properties

Understanding the properties of this compound is crucial for its safe handling.

Property Value
Melting Point 28 - 33 °C (82.4 - 91.4 °F)[2][6]
Boiling Point 358 °C (676.4 °F) at 533 hPa[2][6]
Flash Point 113 °C (235.4 °F)[1][2]
Solubility in Water Insoluble[1][7]
Density 0.86 g/cm³ at 20 °C (68 °F)[1][7]

Operational Plan: Handling this compound

Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation and is operational[1][3].

  • Safety Equipment: Confirm that a fully stocked spill kit, eyewash station, and safety shower are readily accessible.

  • Review SDS: Read the Safety Data Sheet (SDS) for this compound before beginning work[6].

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

2. Handling Procedure:

  • Work Area: Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure[3].

  • Dispensing: Open and handle the container with care. Avoid generating dust or fumes[3].

  • Incompatible Materials: Keep this compound away from incompatible substances. While no specific materials are frequently cited, good practice dictates separation from strong oxidizing agents.

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the product[2][3].

3. Post-Handling and Cleanup:

  • Decontamination: Clean the work surface thoroughly after use.

  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated place[1][2][3]. The recommended storage temperature is between 15 - 25 °C[2].

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately.

Emergency Procedures

Spill Management Plan:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover drains to prevent entry into the sewer system[6]. For spills, take up the material mechanically or with an inert absorbent material (e.g., sand, diatomaceous earth)[2][8]. Avoid using combustible materials.

  • Collect: Wearing appropriate PPE, collect the absorbed material into a suitable, labeled container for disposal[2].

  • Clean: Clean the spill area once the material has been removed.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice[1][2][3].

  • Skin Contact: Immediately wash with plenty of water and soap and rinse thoroughly[1]. Take off contaminated clothing and wash it before reuse[3][4]. If skin irritation occurs, get medical advice[4].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[1][3]. If you feel unwell, call a poison center or doctor[3].

  • Ingestion: Rinse mouth. If symptoms persist, consult a doctor[2].

Disposal Plan

This compound and its contaminated materials must be disposed of as hazardous waste.

  • Collection: Collect all waste containing this compound, including contaminated absorbents from spills, into a clearly labeled, sealed, and corrosion-resistant container.

  • Regulations: This material and its container must be disposed of in accordance with local, regional, national, and international regulations[2]. Do not dispose of it together with household garbage[1].

  • Environmental Protection: Do not allow the product to reach the sewage system or enter sewers, surface water, or ground water[1][2][6][7].

Erucic_Acid_Handling_Workflow start Start prep 1. Pre-Handling Checks - Verify Fume Hood Operation - Locate Safety Equipment - Don Appropriate PPE start->prep handling 2. Handling this compound - Work within Fume Hood - Avoid Dust/Fume Generation - Practice Good Hygiene prep->handling post_handling 3. Post-Handling - Decontaminate Work Area - Store Chemical Properly - Doff PPE Correctly handling->post_handling spill Spill Occurs! handling->spill waste 4. Waste Segregation - Collect Contaminated Materials - Use Labeled, Sealed Containers post_handling->waste disposal 5. Disposal - Follow Institutional & Local Regulations - Do Not Pour Down Drain waste->disposal end End disposal->end spill_response Spill Response Protocol - Evacuate & Ventilate - Contain with Absorbent - Collect for Disposal spill->spill_response Activate spill_response->waste

Caption: Workflow for Safely Handling this compound.

References

×

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Erucic acid

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